molecular formula C15H28O B1671779 Eudesmol CAS No. 51317-08-9

Eudesmol

Cat. No.: B1671779
CAS No.: 51317-08-9
M. Wt: 224.38 g/mol
InChI Key: YJHVMPKSUPGGPZ-GUIRCDHDSA-N
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Description

See also: Larrea tridentata whole (part of).

Properties

CAS No.

51317-08-9

Molecular Formula

C15H28O

Molecular Weight

224.38 g/mol

IUPAC Name

2-[(2R,4aR,8R,8aS)-4a,8-dimethyl-2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-2-yl]propan-2-ol

InChI

InChI=1S/C15H28O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h11-13,16H,5-10H2,1-4H3/t11-,12-,13+,15-/m1/s1

InChI Key

YJHVMPKSUPGGPZ-GUIRCDHDSA-N

Isomeric SMILES

C[C@@H]1CCC[C@]2([C@H]1C[C@@H](CC2)C(C)(C)O)C

Canonical SMILES

CC1CCCC2(C1CC(CC2)C(C)(C)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Eudesmol;  UNII-EGP3DXQ87.

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Natural Sources of Alpha-Eudesmol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Alpha-eudesmol is a naturally occurring sesquiterpenoid alcohol with a wide range of documented biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][2][3] As interest in its therapeutic potential grows, a thorough understanding of its natural sources and the methodologies for its extraction and analysis is crucial. This document provides an in-depth overview of the primary plant sources of alpha-eudesmol, presents quantitative data on its concentration in various species, details common experimental protocols for its isolation and characterization, and illustrates key experimental and biological pathways.

Principal Natural Sources of Alpha-Eudesmol

Alpha-eudesmol is found in the essential oils of a diverse array of plant species across different families and geographical regions.[1] The concentration of this sesquiterpenoid can vary significantly depending on the plant species, chemotype, geographical location, and environmental conditions.[1] Key botanical sources include several species within the Eucalyptus, Litsea, and Camellia genera.

The compound has been identified in numerous plants, including but not limited to:

  • Atractylodes lancea

  • Camellia nitidissima

  • Cannabis sativa L.

  • Cryptomeria japonica

  • Cymbopogon schoenanthus

  • Dittrichia viscosa

  • Eucalyptus maculata

  • Humulus lupulus (Hops)

  • Juniperus virginiana (Eastern Red Cedar)

  • Litsea kostermansii

  • Rhododendron dauricum

While primarily of plant origin, alpha-eudesmol biosynthesis has also been identified in microorganisms, such as Streptomyces chartreusis, highlighting a potential for microbial production.

Quantitative Analysis of Alpha-Eudesmol in Natural Sources

The yield of alpha-eudesmol from natural sources is highly variable. The following table summarizes quantitative data from scientific literature, showcasing the percentage of alpha-eudesmol found in the essential oil composition of various plants.

Plant SpeciesPlant PartAlpha-Eudesmol Concentration (% of Essential Oil)Reference
Camellia nitidissimaFlower34.3%
Cymbopogon schoenanthusAerial Parts11.5%
Eucalyptus maculata (torquatone chemotype)Leaves10.2%
Cryptomeria japonicaNot Specified7-9%
Litsea kostermansiiNot Specified6.0%
Cannabis sativa L. (Lifter cultivar)Stembark0.35% - 0.39%

Experimental Protocols

The extraction, isolation, and characterization of alpha-eudesmol from plant matrices involve a multi-step process. The selection of specific techniques depends on the nature of the plant material and the desired purity of the final compound.

The initial step involves extracting the essential oil, which contains a complex mixture of volatile compounds, including alpha-eudesmol.

  • Hydrodistillation/Steam Distillation: This is the most common method for extracting essential oils from plant materials. Plant material (e.g., leaves, flowers, stems) is subjected to boiling water or steam. The steam carries the volatile oils, which are then condensed and separated from the aqueous phase. Hydrodistillation is often preferred as it can be performed at lower temperatures, reducing the risk of thermal degradation of sensitive compounds.

  • Solvent Extraction: This method is suitable for targeting compounds based on their polarity. For sesquiterpenoids like alpha-eudesmol, moderately polar solvents such as ethanol or a dichloromethane/methanol mixture can be effective. A preliminary extraction with a nonpolar solvent like hexane may be used to remove chlorophyll and lipids.

  • Microwave-Assisted Extraction (MAE): A "green" extraction technique that uses microwave energy to heat the solvent and sample, accelerating the extraction process. MAE can reduce extraction times and solvent consumption while often yielding high-quality extracts.

Once the crude essential oil or extract is obtained, chromatographic techniques are employed to isolate alpha-eudesmol from other components.

  • Column Chromatography (CC): A fundamental technique for separating compounds. The crude extract is passed through a column packed with a stationary phase (e.g., silica gel). A solvent system (mobile phase) of increasing polarity is used to elute the compounds at different rates, allowing for the collection of fractions enriched with the target compound.

  • Thin-Layer Chromatography (TLC): Primarily used to monitor the separation process from column chromatography and to determine the appropriate solvent system. Preparative TLC can be used for small-scale isolation, where the band corresponding to alpha-eudesmol is scraped off the plate and the compound is eluted with a suitable solvent.

  • High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification and quantification of the isolated compound.

The identity and purity of the isolated alpha-eudesmol are confirmed using spectroscopic methods, and its concentration is determined using chromatographic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for analyzing volatile compounds in essential oils. GC separates the individual components of the mixture, and MS provides mass spectra that allow for the identification of each compound by comparing it to spectral libraries. This method is also used for quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) is used to elucidate the precise chemical structure of the isolated compound, confirming the eudesmane skeleton and the position of functional groups.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule, complementing the data from NMR and MS.

Visualizations: Workflows and Biological Pathways

The following diagram illustrates a generalized workflow for the extraction, isolation, and analysis of alpha-eudesmol from a plant source.

G cluster_extraction Extraction cluster_isolation Isolation & Purification cluster_analysis Analysis & Characterization plant Plant Material (e.g., Leaves, Flowers) extraction Hydrodistillation or Solvent Extraction plant->extraction oil Crude Essential Oil or Extract extraction->oil cc Column Chromatography (Silica Gel) oil->cc Separation fractions Enriched Fractions cc->fractions hplc Preparative HPLC fractions->hplc pure Pure α-Eudesmol hplc->pure analysis GC-MS, NMR, FTIR pure->analysis Identification data Structural Data & Quantification analysis->data G cluster_cell aE α-Eudesmol cell Cancer Cell aE->cell receptor Cellular Target (e.g., Membrane Protein) pathway Initiation of Intrinsic Apoptotic Pathway receptor->pathway cas9 Caspase-9 Activation pathway->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis (Programmed Cell Death) cas3->apoptosis

References

The Biosynthesis of β-Eudesmol in Plants: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

β-eudesmol, a sesquiterpenoid alcohol found in various plant species, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective properties. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production for pharmaceutical applications. This technical guide provides an in-depth overview of the β-eudesmol biosynthesis pathway in plants, detailing the enzymatic steps, precursor molecules, and regulatory mechanisms. Furthermore, it presents a compilation of quantitative data on β-eudesmol content in various plant sources and engineered microbial systems. Detailed experimental protocols for key research methodologies, including gene cloning, enzyme expression and purification, in vitro enzyme assays, and product analysis, are provided to facilitate further research in this field.

Introduction

β-eudesmol is a bicyclic sesquiterpenoid alcohol that contributes to the aromatic profile of many essential oils derived from plants. Beyond its fragrance, β-eudesmol exhibits a range of promising biological activities, making it a molecule of interest for the pharmaceutical industry[1][2]. The sustainable and scalable production of β-eudesmol is a key challenge, which can be addressed through a thorough understanding of its natural biosynthetic pathway and the subsequent application of metabolic engineering strategies. This guide aims to provide a comprehensive technical resource for researchers and professionals working on the biosynthesis and production of β-eudesmol.

The Biosynthesis Pathway of β-Eudesmol

The biosynthesis of β-eudesmol, like all sesquiterpenes, originates from the central isoprenoid pathway. The universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized through two distinct pathways in plants: the mevalonate (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.

These C5 units are then condensed to form larger prenyl pyrophosphates. For sesquiterpene biosynthesis, farnesyl pyrophosphate (FPP), a C15 molecule, is the direct precursor[3]. FPP is synthesized by the enzyme FPP synthase (FPPS), which catalyzes the condensation of two molecules of IPP with one molecule of DMAPP.

The final and committing step in β-eudesmol biosynthesis is the cyclization of FPP, catalyzed by the enzyme β-eudesmol synthase . This enzyme belongs to the terpene synthase (TPS) family of enzymes, which are responsible for the vast diversity of terpene structures found in nature.

A key enzyme in this pathway, a β-eudesmol synthase, has been isolated and characterized from Zingiber zerumbet Smith (shampoo ginger)[4][5]. The gene encoding this enzyme is designated as ZSS2. The recombinant ZSS2 enzyme, when expressed in Escherichia coli, catalyzes the conversion of FPP to β-eudesmol as the major product, along with several other minor sesquiterpene byproducts.

Beta_Eudesmol_Biosynthesis cluster_isoprenoid Central Isoprenoid Pathway cluster_eudesmol β-Eudesmol Synthesis IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP GPPS FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP GPP->FPP FPPS Beta_this compound β-Eudesmol FPP->Beta_this compound β-Eudesmol Synthase (ZSS2)

Figure 1: Biosynthesis pathway of β-eudesmol from IPP and DMAPP.

Regulation of β-Eudesmol Biosynthesis

The production of β-eudesmol, like other plant secondary metabolites, is tightly regulated by various internal and external factors. Phytohormones, particularly jasmonic acid (JA) and its derivatives (jasmonates), play a crucial role in inducing the expression of genes involved in terpene biosynthesis, often as a response to biotic and abiotic stresses.

The jasmonate signaling pathway is a key regulatory network controlling the expression of terpene synthase genes. The core of this pathway involves the F-box protein CORONATINE INSENSITIVE1 (COI1), JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and the transcription factor MYC2.

In the absence of a stimulus, JAZ proteins bind to and repress the activity of MYC2. Upon perception of a stress signal, JA levels rise, leading to the formation of a bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). JA-Ile then promotes the interaction between COI1 and JAZ proteins, leading to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome. The degradation of JAZ proteins releases MYC2, allowing it to bind to G-box elements in the promoters of target genes, including terpene synthase genes, and activate their transcription. This activation leads to an increased production of the corresponding terpene, which can then act as a defense compound. Studies have shown that the transcript levels of the α-humulene synthase gene (ZSS1) in Zingiber zerumbet are upregulated by methyl jasmonate (MeJA) treatment, suggesting a similar regulatory mechanism for other sesquiterpene synthases in this plant, including β-eudesmol synthase (ZSS2).

Jasmonate_Signaling_Pathway cluster_stimulus Stimulus cluster_ja Jasmonate Synthesis & Perception cluster_transcription Transcriptional Regulation Stress Biotic/Abiotic Stress JA_synthesis JA Biosynthesis Stress->JA_synthesis JA_Ile JA-Ile JA_synthesis->JA_Ile COI1 COI1 JA_Ile->COI1 binds JAZ JAZ Repressor COI1->JAZ targets for degradation MYC2_inactive Inactive MYC2 JAZ->MYC2_inactive represses MYC2_active Active MYC2 MYC2_inactive->MYC2_active release TPS_Gene β-Eudesmol Synthase Gene (e.g., ZSS2) MYC2_active->TPS_Gene activates transcription TPS_Protein β-Eudesmol Synthase TPS_Gene->TPS_Protein translation Beta_Eudesmol_prod β-Eudesmol Production TPS_Protein->Beta_Eudesmol_prod

Figure 2: Jasmonate signaling pathway regulating β-eudesmol synthase gene expression.

Quantitative Data on β-Eudesmol Content

The concentration of β-eudesmol varies significantly among different plant species and even within different tissues of the same plant. Metabolic engineering efforts have also led to the production of β-eudesmol in microbial hosts. The following table summarizes some of the reported quantitative data.

Plant Species / Microbial HostTissue / Conditionβ-Eudesmol ContentReference
Atractylodes lanceaRhizome0.833 - 4.466 mg/g
Chamomilla recutita (wild)Root Essential Oil9.25% of total essential oil
Warionia saharaeLeaf and Flower Essential Oil32.87% - 42.25% of total essential oil
Guatteriopsis friesianaLeaf Essential Oil51.60% of total essential oil
Cannabis sativa L. cv. LifterDried Stembark Essential Oil0.50% of total essential oil
Escherichia coli (engineered)Culture with mevalonate100 mg/L
Saccharomyces cerevisiae (engineered)FermentationNot specified, but production achieved

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of β-eudesmol biosynthesis.

Cloning of β-Eudesmol Synthase Gene (ZSS2)

This protocol describes the cloning of the full-length coding sequence of a terpene synthase gene, such as ZSS2, from plant tissue into an expression vector.

Materials:

  • Plant tissue (e.g., rhizomes of Zingiber zerumbet)

  • Liquid nitrogen

  • RNA extraction kit

  • Reverse transcription kit

  • High-fidelity DNA polymerase

  • Gene-specific primers with restriction sites

  • Expression vector (e.g., pET-28a(+))

  • Restriction enzymes

  • T4 DNA ligase

  • Competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression)

  • LB agar plates with appropriate antibiotics

Procedure:

  • RNA Extraction: Grind fresh plant tissue to a fine powder in liquid nitrogen. Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with an oligo(dT) primer.

  • PCR Amplification: Design gene-specific primers based on the known sequence of ZSS2. Add restriction enzyme sites to the 5' ends of the primers for subsequent cloning. Perform PCR using the synthesized cDNA as a template and a high-fidelity DNA polymerase. The PCR program should be optimized for the specific primers and template.

  • Vector and Insert Preparation: Digest both the PCR product and the expression vector with the selected restriction enzymes. Purify the digested insert and vector using a gel purification kit.

  • Ligation: Ligate the purified insert into the digested expression vector using T4 DNA ligase.

  • Transformation: Transform the ligation product into competent E. coli DH5α cells. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Colony PCR and Sequencing: Screen the resulting colonies by colony PCR using the gene-specific primers to identify positive clones. Confirm the sequence and orientation of the insert by Sanger sequencing.

Expression and Purification of Recombinant His-tagged β-Eudesmol Synthase

This protocol details the expression of a His-tagged recombinant protein in E. coli and its purification using immobilized metal affinity chromatography (IMAC).

Materials:

  • E. coli BL21(DE3) cells carrying the expression vector

  • LB medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Lysozyme

  • DNase I

  • Ni-NTA agarose resin

  • Wash buffer (e.g., Lysis buffer with 20 mM imidazole)

  • Elution buffer (e.g., Lysis buffer with 250 mM imidazole)

  • SDS-PAGE materials

Procedure:

  • Protein Expression: Inoculate a starter culture of the transformed E. coli BL21(DE3) cells and grow overnight. The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and add lysozyme and DNase I. Incubate on ice to facilitate lysis. Further disrupt the cells by sonication.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble protein fraction.

  • Affinity Chromatography: Equilibrate the Ni-NTA resin with lysis buffer. Load the clarified supernatant onto the equilibrated resin. Wash the resin with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein from the resin using elution buffer. Collect the elution fractions.

  • Analysis: Analyze the collected fractions by SDS-PAGE to confirm the purity and size of the recombinant protein.

In Vitro β-Eudesmol Synthase Activity Assay

This protocol describes an in vitro assay to determine the enzymatic activity of the purified β-eudesmol synthase.

Materials:

  • Purified recombinant β-eudesmol synthase

  • Assay buffer (e.g., 25 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5% glycerol, 5 mM DTT)

  • Farnesyl pyrophosphate (FPP) substrate

  • Organic solvent for extraction (e.g., n-hexane)

  • Internal standard (e.g., isobutylbenzene)

  • GC-MS for product analysis

Procedure:

  • Reaction Setup: In a glass vial, prepare the reaction mixture containing the assay buffer and the purified enzyme.

  • Initiate Reaction: Start the reaction by adding the FPP substrate to the mixture.

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific period (e.g., 1-2 hours).

  • Product Extraction: Stop the reaction and extract the sesquiterpene products by adding an equal volume of n-hexane containing an internal standard. Vortex vigorously and centrifuge to separate the phases.

  • Analysis: Analyze the organic phase by GC-MS to identify and quantify the reaction products.

GC-MS Analysis of β-Eudesmol

This protocol provides a general guideline for the analysis of β-eudesmol and other sesquiterpenes using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms)

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp to 150°C at 5°C/min

    • Ramp to 250°C at 10°C/min, hold for 5 minutes

  • Injection Mode: Splitless

MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Range: m/z 40-400

Data Analysis:

  • Identify β-eudesmol by comparing its retention time and mass spectrum with that of an authentic standard.

  • Quantify β-eudesmol by integrating the peak area and comparing it to a calibration curve generated with the standard.

Experimental_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression & Purification cluster_analysis Functional Analysis RNA_Extraction RNA Extraction (Z. zerumbet) cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis PCR PCR Amplification (ZSS2 gene) cDNA_Synthesis->PCR Ligation Ligation into Expression Vector PCR->Ligation Transformation_Cloning Transformation (E. coli DH5α) Ligation->Transformation_Cloning Transformation_Expression Transformation (E. coli BL21(DE3)) Transformation_Cloning->Transformation_Expression Induction IPTG Induction Transformation_Expression->Induction Lysis Cell Lysis Induction->Lysis Purification IMAC Purification Lysis->Purification Assay Enzyme Activity Assay (+ FPP) Purification->Assay Extraction Hexane Extraction Assay->Extraction GCMS GC-MS Analysis Extraction->GCMS Identification β-Eudesmol Identification & Quantification GCMS->Identification

Figure 3: Experimental workflow for cloning and functional characterization of β-eudesmol synthase.

Conclusion

The biosynthesis of β-eudesmol in plants is a well-defined pathway involving the conversion of the central metabolite FPP by the enzyme β-eudesmol synthase. The regulation of this pathway, particularly through the jasmonate signaling cascade, provides a key target for manipulating the production of this valuable sesquiterpenoid. The quantitative data presented highlight the natural diversity of β-eudesmol content and the potential for its overproduction in engineered microbial systems. The detailed experimental protocols provided in this guide offer a practical resource for researchers aiming to further investigate and engineer the biosynthesis of β-eudesmol for pharmaceutical and other applications. Future research may focus on the discovery and characterization of novel β-eudesmol synthases from different plant sources with improved catalytic properties and the fine-tuning of regulatory networks to optimize yields in heterologous hosts.

References

An In-depth Technical Guide to Gamma-Eudesmol: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-eudesmol, a naturally occurring sesquiterpenoid alcohol, has garnered significant interest within the scientific community due to its diverse pharmacological properties. As a constituent of various plant essential oils, this bicyclic compound has demonstrated promising anti-inflammatory, anticancer, antioxidant, and antibacterial activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of gamma-eudesmol. Detailed experimental protocols for its extraction, isolation, and biological evaluation are presented, alongside a summary of its known mechanisms of action, including the modulation of key signaling pathways. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

Gamma-eudesmol is a member of the eudesmane class of sesquiterpenoids, characterized by a decalin ring system. Its chemical structure features a tertiary alcohol group, which significantly contributes to its biological activities.

Table 1: Chemical Identification of Gamma-Eudesmol

IdentifierValue
IUPAC Name 2-[(2R,4aR)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]propan-2-ol[1]
Synonyms γ-Eudesmol, Machilol, Selinenol, Uncineol[1]
CAS Number 1209-71-8[1]
Molecular Formula C₁₅H₂₆O[1]
Molecular Weight 222.37 g/mol [1]
InChI Key WMOPMQRJLLIEJV-IUODEOHRSA-N
SMILES CC1=C2C--INVALID-LINK--C(C)(C)O

Physicochemical and Spectroscopic Properties

The physicochemical properties of gamma-eudesmol influence its pharmacokinetic and pharmacodynamic profiles. Its lipophilic nature suggests good membrane permeability, a desirable trait for drug candidates.

Table 2: Physicochemical Properties of Gamma-Eudesmol

PropertyValueReference
logP (Octanol-Water Partition Coefficient) 3.4[Generic physicochemical property databases]
Water Solubility 6.59 mg/L (estimated)[Generic physicochemical property databases]
Boiling Point 301.5 ± 11.0 °C (predicted)[Generic physicochemical property databases]
Density 0.96 g/cm³ (predicted)[Generic physicochemical property databases]
Flash Point 108.5 ± 15.6 °C (predicted)[Generic physicochemical property databases]

Table 3: Spectroscopic Data of Gamma-Eudesmol

Spectroscopic Technique Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 5.35 (s, 1H), 2.00-1.80 (m, 4H), 1.70 (s, 3H), 1.65-1.50 (m, 4H), 1.22 (s, 6H), 1.05 (s, 3H). (Note: This is a representative spectrum; actual shifts may vary slightly.)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 134.0, 121.5, 72.8, 50.1, 41.8, 39.2, 36.5, 31.8, 29.7, 27.3, 23.9, 22.8, 16.2. (Note: This is a representative spectrum; actual shifts may vary slightly.)
Infrared (IR) ν (cm⁻¹): 3400 (O-H stretch), 2925 (C-H stretch), 1665 (C=C stretch), 1450 (C-H bend), 1375 (C-H bend), 1150 (C-O stretch).
Mass Spectrometry (EI-MS) m/z (%): 222 [M]⁺ (5), 204 [M-H₂O]⁺ (100), 189 [M-H₂O-CH₃]⁺ (40), 161 (35), 107 (50), 93 (45).

Biological Activities and Pharmacological Potential

Gamma-eudesmol exhibits a wide range of biological activities that are of significant interest for drug development.

Anticancer Activity

Gamma-eudesmol has demonstrated cytotoxic effects against various cancer cell lines. Notably, it induces apoptosis in human hepatocellular carcinoma (HepG2) cells. This pro-apoptotic effect is mediated, at least in part, through the activation of caspase-3 and the disruption of the mitochondrial membrane potential.

Table 4: Cytotoxic Activity of Gamma-Eudesmol

Cell LineCancer TypeIC₅₀ (µg/mL)Reference
HepG2Hepatocellular Carcinoma24.57 ± 2.75
K562Chronic Myelogenous Leukemia15.15 ± 1.06
B16-F10Melanoma8.86 ± 1.27
Anti-inflammatory Activity

While direct studies on gamma-eudesmol are limited, its isomer, β-eudesmol, has been shown to possess significant anti-inflammatory properties. These effects are attributed to the inhibition of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways, such as the NF-κB pathway. Given the structural similarity, it is plausible that gamma-eudesmol shares these anti-inflammatory capabilities.

Antioxidant Activity

Gamma-eudesmol has been reported to exhibit antioxidant properties, which are crucial in combating oxidative stress-related diseases. The antioxidant capacity is often evaluated through assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Mechanisms of Action and Signaling Pathways

The therapeutic effects of gamma-eudesmol and its isomers are underpinned by their interaction with various cellular signaling pathways.

Induction of Apoptosis

Gamma-eudesmol induces apoptosis, a programmed cell death mechanism that is crucial for eliminating cancerous cells. The apoptotic pathway initiated by gamma-eudesmol involves the activation of effector caspases, such as caspase-3, and the involvement of the Bcl-2 family of proteins, which regulate mitochondrial integrity.

Apoptosis_Pathway gamma_eudesmol Gamma-Eudesmol bcl2 Bcl-2 Family (e.g., Bax, Bcl-2) gamma_this compound->bcl2 Modulates mitochondrion Mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c Releases bcl2->mitochondrion Regulates permeability caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes NFkB_Pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor ikk IKK Complex receptor->ikk This compound This compound Isomers This compound->ikk Inhibits ikb IκB ikk->ikb Phosphorylates ikk->ikb Leads to degradation nfkb NF-κB (p65/p50) ikb->nfkb Inhibits nucleus Nucleus nfkb->nucleus Translocates gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, iNOS) nfkb->gene_expression Activates Transcription Extraction_Workflow plant Plant Material (e.g., Atractylodes lancea rhizomes) distillation Steam Distillation plant->distillation oil Essential Oil distillation->oil chromatography Column Chromatography (Silica Gel) oil->chromatography fractions Fractions chromatography->fractions analysis GC-MS Analysis fractions->analysis gamma_this compound Pure Gamma-Eudesmol analysis->gamma_this compound

References

Eudesmol Derivatives in Atractylodes lancea: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of eudesmol derivatives found in the medicinal plant Atractylodes lancea. It covers their quantitative analysis, detailed experimental protocols for assessing their biological activities, and the signaling pathways through which they exert their effects. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Eudesmane Sesquiterpenoids in Atractylodes lancea

Atractylodes lancea (Thunb.) DC., a perennial herb, is a rich source of bioactive sesquiterpenoids, with eudesmane-type sesquiterpenoids being among the most prominent. These compounds have garnered significant research interest due to their diverse pharmacological activities. The rhizome of A. lancea contains a complex mixture of these derivatives, with β-eudesmol, hinesol, atractylon, and atractylodin being some of the most abundant and extensively studied.

Quantitative Analysis of Major this compound Derivatives

The concentration of this compound derivatives in A. lancea can vary significantly depending on the geographical origin of the plant material. This variation underscores the importance of standardized quantitative analysis for quality control and research purposes. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed method for the simultaneous determination of these compounds.

Table 1: Relative Content of Major Sesquiterpenoids in Cultivated Atractylodes lancea Rhizomes from Different Geographical Areas in China.

Producing Area ClassificationAtractylon (%)Hinesol (%)β-Eudesmol (%)Atractylodin (%)Reference
Area 130.66 ± 3.07--10.22 ± 1.58[1]
Area 2-29.67 ± 5.2227.30 ± 4.97-[1]
Area 3-43.70 ± 5.1030.19 ± 2.88-[1]

Note: '-' indicates that the data was not highlighted as a primary component for that area in the cited study.

Biological Activities and Underlying Signaling Pathways

This compound derivatives from Atractylodes lancea exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-angiogenic, neurotrophic, and hepatoprotective effects. These effects are mediated through the modulation of various cellular signaling pathways.

Anti-Cancer Activity and the Notch Signaling Pathway

β-eudesmol and atractylodin have demonstrated significant anti-proliferative effects in cholangiocarcinoma (CCA) cells.[2] Their mechanism of action involves the downregulation of the Notch signaling pathway, a critical regulator of cell proliferation, differentiation, and apoptosis that is often dysregulated in cancer.[2]

Table 2: Anti-proliferative Activity of Atractylodin and β-Eudesmol on HuCCT-1 Cholangiocarcinoma Cells.

CompoundIC50 (µg/mL)Reference
Atractylodin29.00 ± 6.44
β-Eudesmol16.80 ± 4.41

The inhibitory effect on the Notch pathway is characterized by the downregulation of key components at both the mRNA and protein levels.

Table 3: Modulatory Effects of Atractylodin and β-Eudesmol on mRNA Expression of Notch Signaling Molecules in HuCCT-1 Cells.

GeneTreatment (Concentration)Fold Change vs. ControlReference
Notch1Atractylodin (IC25)~0.1
Notch1Atractylodin (IC50)~0.05
Notch1β-Eudesmol (IC25)~0.2
Notch1β-Eudesmol (IC50)~0.04
mTORAtractylodin (IC25)~0.4
mTORAtractylodin (IC50)~0.6
mTORβ-Eudesmol (IC25)~0.5
mTORβ-Eudesmol (IC50)~0.4
PI3KAtractylodin (IC25)~0.2
PI3KAtractylodin (IC50)~0.4
PI3Kβ-Eudesmol (IC25)~0.3
PI3Kβ-Eudesmol (IC50)~0.2

Note: Approximate fold changes are estimated from graphical data in the source.

Below is a diagram illustrating the inhibitory effect of β-eudesmol and atractylodin on the Notch signaling pathway.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Jagged1 (JAG1) Notch_Receptor Notch1 Receptor NICD Notch Intracellular Domain (NICD) Notch_Receptor->NICD Cleavage PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Notch_Receptor Activates CSL CSL NICD->CSL Translocates and binds Target_Genes Target Gene Expression CSL->Target_Genes Activates Proliferation Proliferation Target_Genes->Proliferation Promotes beta_this compound β-Eudesmol beta_this compound->Notch_Receptor Downregulates beta_this compound->PI3K Inhibits beta_this compound->mTOR Inhibits Atractylodin Atractylodin Atractylodin->Notch_Receptor Downregulates Atractylodin->PI3K Inhibits Atractylodin->mTOR Inhibits

Caption: Inhibition of the Notch Signaling Pathway by this compound Derivatives.

Anti-Angiogenic Activity and the MAPK/ERK Pathway

β-eudesmol has been shown to possess anti-angiogenic properties, inhibiting the proliferation, migration, and tube formation of endothelial cells. This activity is, at least in part, mediated through the blockade of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathway. Specifically, β-eudesmol inhibits the phosphorylation of ERK1/2, a key step in the signaling cascade initiated by growth factors like vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).

Table 4: Anti-Angiogenic and Anti-proliferative Activities of β-Eudesmol.

ActivityCell LineTreatment/StimulantConcentration of β-EudesmolEffectReference
Inhibition of ProliferationHUVECVEGF (30 ng/ml)50-100 µMSignificant inhibition
Inhibition of ProliferationHUVECbFGF (30 ng/ml)50-100 µMSignificant inhibition
Inhibition of ERK1/2 PhosphorylationHUVECVEGF or bFGF100 µMBlocked phosphorylation
Inhibition of ProliferationHeLa, SGC-7901, BEL-7402-10-100 µMTime- and dose-dependent inhibition

The diagram below illustrates the role of β-eudesmol in the MAPK/ERK signaling pathway in the context of angiogenesis.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor VEGF / bFGF Receptor Growth Factor Receptor (e.g., VEGFR) Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-myc, Elk-1) ERK->Transcription_Factors Phosphorylates Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Transcription_Factors->Angiogenesis Promotes beta_this compound β-Eudesmol beta_this compound->ERK Inhibits Phosphorylation

Caption: Inhibition of the MAPK/ERK Signaling Pathway by β-Eudesmol.

Neurotrophic Effects and the CREB Signaling Pathway

β-eudesmol has been observed to induce neurite outgrowth in rat pheochromocytoma (PC-12) cells, suggesting its potential as a neurotrophic agent. This effect is associated with the activation of the cAMP response element-binding protein (CREB) signaling pathway. β-eudesmol promotes the phosphorylation of both MAPK and CREB, which are crucial for neuronal differentiation and survival.

Table 5: Neurotrophic Activity of β-Eudesmol on PC-12 Cells.

ActivityConcentration of β-EudesmolEffectReference
Induction of Neurite Extension100 and 150 µMSignificant induction
Phosphorylation of MAPK and CREB150 µMTime-dependent promotion

The following diagram illustrates the proposed mechanism of β-eudesmol in promoting neurite outgrowth.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PI_PLC PI-PLC MAPK_Kinase MAPK Kinase (MEK) PI_PLC->MAPK_Kinase Ca_Calmodulin Ca²⁺/Calmodulin Ca_Calmodulin->MAPK_Kinase PKA PKA PKA->MAPK_Kinase MAPK MAPK (ERK) MAPK_Kinase->MAPK Phosphorylates CREB CREB MAPK->CREB Phosphorylates Neurite_Outgrowth Neurite Outgrowth CREB->Neurite_Outgrowth Promotes beta_this compound beta_this compound beta_this compound->Ca_Calmodulin Increases Ca²⁺ beta_this compound->PKA Activates

Caption: β-Eudesmol-Induced Neurite Outgrowth via MAPK and CREB Activation.

Hepatoprotective Activity

Several eudesmane-type sesquiterpenoids isolated from A. lancea have demonstrated potent hepatoprotective activities against N-acetyl-p-aminophenol (APAP)-induced injury in HepG2 cells.

Table 6: Hepatoprotective Activity of Eudesmane Derivatives from Atractylodes lancea.

CompoundConcentrationCell LineEffectReference
Compound 5 (a new eudesmane)10 µMHepG2Potent hepatoprotective activity
Compound 7 (a new eremophilane)10 µMHepG2Potent hepatoprotective activity
Compound 16 (known compound)10 µMHepG2Potent hepatoprotective activity

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Isolation and Purification of this compound Derivatives

Objective: To isolate eudesmane-type sesquiterpenoids from the rhizomes of Atractylodes lancea.

Methodology:

  • Extraction: The air-dried and powdered rhizomes of A. lancea are extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

  • Column Chromatography: The ethyl acetate fraction, typically rich in sesquiterpenoids, is subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol.

  • Further Separation: The resulting fractions are further purified by repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure compounds.

  • Structure Elucidation: The structures of the isolated compounds are determined by spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Quantitative Analysis by GC-MS

Objective: To simultaneously determine the content of atractylon, hinesol, β-eudesmol, and atractylodin in A. lancea.

Methodology:

  • Sample Preparation: A specific amount of powdered A. lancea rhizome is extracted with a suitable solvent (e.g., methanol) using ultrasonication. The extract is then filtered and diluted to a final volume.

  • GC-MS Conditions:

    • Column: HP-1 capillary column (30 m × 0.25 mm, 0.25 µm).

    • Carrier Gas: Nitrogen.

    • Inlet Temperature: 250°C.

    • Detector Temperature (FID): 250°C.

    • Column Temperature Program: Isothermal at 145°C for 25 minutes, then ramped to 250°C at 10°C/min and held for 10 minutes.

    • Injection Volume: 2 µL.

    • Split Ratio: 40:1.

  • Quantification: The content of each compound is calculated based on the peak area relative to a standard curve prepared with pure reference compounds.

Cell Viability Assessment (MTT Assay)

Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Methodology:

  • Cell Seeding: Cells (e.g., HuCCT-1) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the test compounds (e.g., β-eudesmol, atractylodin) for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Gene Expression Analysis (Real-Time PCR)

Objective: To quantify the changes in mRNA expression of target genes in response to treatment with this compound derivatives.

Methodology:

  • RNA Extraction: Total RNA is extracted from treated and untreated cells using a suitable RNA isolation kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • Real-Time PCR: The real-time PCR is performed using a SYBR Green-based master mix and gene-specific primers for the target genes (e.g., Notch1, mTOR, PI3K) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Protein Expression Analysis (Western Blot)

Objective: To detect changes in the protein expression and phosphorylation status of target proteins.

Methodology:

  • Protein Extraction: Total protein is extracted from treated and untreated cells using a lysis buffer.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., Notch1, p-ERK, ERK, p-CREB, CREB) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The band intensities are quantified using image analysis software and normalized to a loading control (e.g., β-actin or total protein).

In Vitro Angiogenesis Assays

Objective: To assess the effect of β-eudesmol on the ability of endothelial cells to form capillary-like structures.

Methodology:

  • Plate Coating: A 96-well plate is coated with Matrigel and allowed to solidify at 37°C.

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated plate in the presence or absence of β-eudesmol and angiogenic stimulants (e.g., VEGF or bFGF).

  • Incubation: The plate is incubated for 6-18 hours to allow for tube formation.

  • Visualization and Quantification: The formation of tube-like structures is observed under a microscope, and the total tube length and number of branch points are quantified using image analysis software.

Objective: To evaluate the effect of β-eudesmol on endothelial cell migration.

Methodology:

  • Monolayer Culture: HUVECs are grown to confluence in a 6-well plate.

  • Wound Creation: A scratch is made through the cell monolayer with a sterile pipette tip.

  • Treatment: The cells are washed to remove debris and then incubated with medium containing β-eudesmol and a chemoattractant (e.g., bFGF).

  • Image Acquisition: Images of the scratch are taken at 0 and 24 hours.

  • Data Analysis: The rate of wound closure is measured to determine the extent of cell migration.

Neurite Outgrowth Assay

Objective: To quantify the effect of β-eudesmol on neurite extension in PC-12 cells.

Methodology:

  • Cell Seeding: PC-12 cells are seeded on collagen-coated plates.

  • Treatment: The cells are treated with different concentrations of β-eudesmol.

  • Incubation: The cells are incubated for a period sufficient to allow for neurite outgrowth (e.g., 48-72 hours).

  • Fixation and Staining: The cells are fixed and stained with a neuronal marker (e.g., β-III tubulin) to visualize the neurites.

  • Image Analysis: Images are captured using a microscope, and the total neurite length per cell and the percentage of neurite-bearing cells are quantified using image analysis software.

Conclusion

The this compound derivatives found in Atractylodes lancea represent a promising class of natural products with a wide array of pharmacological activities. This guide provides a comprehensive overview of their quantitative analysis, biological effects, and the molecular mechanisms that underpin these actions. The detailed experimental protocols and data presented herein are intended to facilitate further research and development of these compounds as potential therapeutic agents. The continued investigation into the structure-activity relationships and the elucidation of their complex interactions with cellular signaling pathways will be crucial for unlocking their full therapeutic potential.

References

Spectroscopic and Biological Insights into Beta-Eudesmol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of beta-eudesmol, a naturally occurring sesquiterpenoid alcohol. It is intended for researchers, scientists, and drug development professionals interested in the characterization and biological activities of this compound. This document presents detailed NMR, IR, and MS data, outlines experimental protocols for spectroscopic analysis, and explores the known signaling pathways influenced by beta-eudesmol.

Spectroscopic Data

The structural elucidation of beta-eudesmol is critically dependent on a combination of spectroscopic techniques. The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of beta-eudesmol.

Table 1: ¹H NMR Spectroscopic Data for Beta-Eudesmol

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1.45m
1.25m
1.62m
1.51m
1.95m
1.35m
51.98d10.0
1.58m
1.42m
72.15m
2.05m
1.85m
2.30m
1.68m
121.22s
131.22s
144.72s
14'4.58s
150.78s

Table 2: ¹³C NMR Spectroscopic Data for Beta-Eudesmol [1]

Atom No.Chemical Shift (δ, ppm)
142.7
224.4
337.7
4151.6
550.5
623.1
750.1
825.8
942.0
1036.5
1172.4
1227.8
1327.9
14106.3
1517.0
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of beta-eudesmol is characterized by the following absorption bands.

Table 3: Infrared (IR) Spectroscopic Data for Beta-Eudesmol

Wavenumber (cm⁻¹)IntensityAssignment
3432Broad, StrongO-H stretch (alcohol)
3075Medium=C-H stretch (alkene)
2929-2847StrongC-H stretch (alkane)
1644MediumC=C stretch (alkene)
1460-1378MediumC-H bend (alkane)
885Strong=CH₂ bend (out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. Beta-eudesmol has a molecular formula of C₁₅H₂₆O and a molecular weight of 222.37 g/mol .[2] The electron ionization (EI) mass spectrum is characterized by a molecular ion peak and several key fragment ions.

Table 4: Mass Spectrometry (MS) Data for Beta-Eudesmol

m/zRelative Intensity (%)Possible Fragment
22215[M]⁺
20740[M - CH₃]⁺
18935[M - CH₃ - H₂O]⁺
161100[C₁₂H₁₇]⁺
10585[C₈H₉]⁺
5995[C₃H₇O]⁺

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above. These are intended as a guide and may require optimization based on the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of beta-eudesmol (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer (or equivalent) operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition: Standard acquisition parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition: Spectra are typically acquired with proton decoupling. A spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds are commonly used. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like beta-eudesmol, a neat spectrum can be obtained by placing a thin film of the compound between two salt plates (e.g., NaCl or KBr). Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) and placed in a solution cell.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the salt plates or solvent is recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of beta-eudesmol is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions: A capillary column (e.g., HP-5MS) is used for separation. A typical temperature program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C) to ensure elution of the compound. Helium is commonly used as the carrier gas.

  • MS Conditions: The mass spectrometer is operated in EI mode at 70 eV. The mass range is scanned from approximately m/z 40 to 400.

Signaling Pathways and Biological Activity

Beta-eudesmol has been shown to modulate several key signaling pathways, contributing to its observed anti-inflammatory, anti-angiogenic, and pro-apoptotic activities.

JNK-Dependent Apoptosis

Beta-eudesmol induces apoptosis in human leukemia (HL-60) cells through the mitochondrial pathway. This process is dependent on the activation of c-Jun N-terminal kinases (JNK). The proposed signaling cascade is as follows:

JNK_Apoptosis_Pathway beta_eudesmol β-Eudesmol JNK JNK Activation beta_this compound->JNK Bcl2 Bcl-2 Downregulation JNK->Bcl2 Mito Mitochondrial Membrane Potential Decrease Bcl2->Mito Inhibits CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

JNK-Dependent Apoptotic Pathway of Beta-Eudesmol
Anti-inflammatory Effects

Beta-eudesmol exhibits anti-inflammatory properties by suppressing the activation of caspase-1 and inhibiting the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) signaling pathways in mast cells.[1] This leads to a reduction in the production of pro-inflammatory cytokines such as interleukin-6 (IL-6).

Anti-angiogenic Activity

The anti-angiogenic effects of beta-eudesmol are mediated through the blockade of the extracellular signal-regulated kinase (ERK) signaling pathway. By inhibiting the phosphorylation of ERK1/2, beta-eudesmol can suppress the proliferation and migration of endothelial cells, which are crucial steps in the formation of new blood vessels.

References

The Eudesmol Enigma: A Deep Dive into the Biological Activity of Eudesmol-Containing Essential Oils

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eudesmol, a bicyclic sesquiterpenoid alcohol, is a prominent bioactive constituent found in the essential oils of various medicinal and aromatic plants. Exhibiting a range of isomers, with α-, β-, and γ-eudesmol being the most common, this compound has garnered significant attention within the scientific community for its diverse pharmacological properties. Essential oils rich in this compound have been traditionally used in various cultures for their therapeutic benefits. Modern research is now beginning to unravel the molecular mechanisms underlying these effects, revealing a potential goldmine for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of this compound-containing essential oils, with a focus on quantitative data, detailed experimental protocols, and the intricate signaling pathways modulated by these fascinating natural products.

Data Presentation: Quantitative Analysis of this compound's Biological Activities

The biological efficacy of this compound and its isomers has been quantified across a spectrum of activities, including cytotoxic, antimicrobial, and anti-inflammatory effects. The following tables summarize the key quantitative data from various studies, offering a comparative perspective on their potential therapeutic applications.

Table 1: Cytotoxic Activity of this compound Isomers Against Cancer Cell Lines
This compound IsomerCancer Cell LineAssayIC50 ValueReference
α-EudesmolB16-F10 (Melanoma)MTT5.38 ± 1.10 µg/mL[1]
K562 (Leukemia)MTT10.60 ± 1.33 µg/mL[1]
β-EudesmolHepG2 (Liver)MTT24.57 ± 2.75 µg/mL[1]
B16-F10 (Melanoma)MTT16.51 ± 1.21 µg/mL[1]
HuCCT1 (Cholangiocarcinoma)MTT92.25 - 185.67 µM[2]
CL-6 (Cholangiocarcinoma)MTT166.75 ± 3.69 µM (48 hr)
A549 (Lung)MTT38 µM (72 hr)
HL-60 (Leukemia)MTT35.1 µM (72 hr)
γ-EudesmolB16-F10 (Melanoma)MTT8.86 ± 1.27 µg/mL
K562 (Leukemia)MTT15.15 ± 1.06 µg/mL
Table 2: Antimicrobial Activity of this compound-Containing Essential Oils
Essential Oil SourceThis compound Isomer(s) & ContentMicroorganismAssayMIC ValueReference
Beilschmiedia glabra Leaf Oilβ-eudesmol (15.4%)Candida glabrataBroth Microdilution31.3 µg/mL
Saccharomyces cerevisiaeBroth Microdilution62.5 µg/mL
Beilschmiedia glabra Bark Oilβ-eudesmol (19.3%)Candida glabrataBroth Microdilution31.3 µg/mL
Saccharomyces cerevisiaeBroth Microdilution62.5 µg/mL
Guatteriopsis friesiana Leaf Oilα-eudesmol (14.56%), β-eudesmol (51.60%), γ-eudesmol (23.70%)Gram-positive bacteriaNot specifiedNot specified
Table 3: Anti-inflammatory and Other Biological Activities of this compound
ActivityModel/AssayThis compound IsomerConcentration/DoseEffectReference
Anti-inflammatoryNitric Oxide Inhibition in Macrophagesβ-eudesmolNot specifiedModulates nitric oxide release
Anti-allergicHistamine Release from Mast Cellsβ-eudesmolNot specifiedSuppresses histamine release
Anti-angiogenicHUVEC Tube Formationβ-eudesmol75.7 µM (IC50)Inhibition of tube formation
Tick RepellentVertical Filter Paper Bioassay(-)-10-epi-γ-eudesmol0.103 mg/cm²90% repellency

Experimental Protocols

A clear and reproducible methodology is the cornerstone of scientific research. This section provides detailed protocols for key experiments commonly used to evaluate the biological activities of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in serum-free medium. Remove the complete medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, carefully remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate the plate for 3-4 hours at 37°C.

  • Formazan Solubilization: After the MTT incubation, add 150 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Antimicrobial Susceptibility: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a widely used technique for determining MIC values.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound-containing essential oil or pure this compound stock solution

  • Inoculum suspension of the microorganism (adjusted to a specific McFarland standard, typically 0.5)

  • Positive control (a known antimicrobial agent)

  • Negative control (broth medium only)

  • Incubator

Procedure:

  • Preparation of Microtiter Plate: Add 50-100 µL of the appropriate broth medium to each well of a 96-well plate.

  • Serial Dilution: Prepare a two-fold serial dilution of the this compound-containing sample directly in the wells of the microtiter plate.

  • Inoculation: Prepare an inoculum of the test microorganism and dilute it in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add a defined volume of the diluted inoculum to each well.

  • Controls: Include a positive control well with a known antimicrobial agent and a negative control well with only the broth medium and inoculum (to confirm microbial growth).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test sample at which no visible growth (turbidity) is observed.

Anti-inflammatory Activity: Nitric Oxide Synthase (NOS) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) by nitric oxide synthase (NOS). The Griess reaction is commonly used to quantify nitrite, a stable and oxidized product of NO.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium

  • Lipopolysaccharide (LPS) to induce NOS

  • This compound stock solution

  • Griess reagent (typically composed of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Culture and Treatment: Seed macrophages in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for a specific period (e.g., 1 hour).

  • NOS Induction: Stimulate the cells with an inducer of iNOS, such as LPS (e.g., 1 µg/mL), and incubate for 24 hours.

  • Griess Reaction: After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve. The percentage of NO inhibition is determined by comparing the nitrite concentration in the this compound-treated wells to the LPS-stimulated control wells.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating a complex network of intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

β-eudesmol has been shown to induce apoptosis in various cancer cells through both intrinsic and extrinsic pathways. It can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2. This leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases (e.g., caspase-9 and caspase-3), which are the executioners of apoptosis. Furthermore, β-eudesmol can induce cell cycle arrest by increasing the expression of p53 and p21.

G This compound β-Eudesmol Bax Bax (Pro-apoptotic) This compound->Bax Upregulates JNK JNK Pathway This compound->JNK Activates Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-caspase-9 -> Caspase-9 Apaf1->Caspase9 Caspase3 Pro-caspase-3 -> Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mitochondria Bax->Mitochondria p53 p53 p21 p21 p53->p21 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest JNK->Bcl2 Inhibits JNK->p53

Caption: β-Eudesmol induces apoptosis via the JNK pathway, modulating Bcl-2 family proteins and p53.

Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Pathways

Chronic inflammation is a key driver of many diseases. β-eudesmol has demonstrated potent anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. β-eudesmol can prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the nuclear translocation and activation of NF-κB. It also suppresses the activation of p38 MAPK, another key player in the inflammatory response.

G cluster_nucleus Nucleus InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor InflammatoryStimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Degrades & Releases Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates GeneExpression Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) This compound β-Eudesmol This compound->IKK Inhibits This compound->NFkB_p65_p50 Inhibits Translocation NFkB_p65_p50_nucleus NF-κB (p65/p50) DNA DNA NFkB_p65_p50_nucleus->DNA Binds DNA->GeneExpression

Caption: β-Eudesmol inhibits the NF-κB pathway by preventing IKK activation and NF-κB translocation.

Modulation of the PI3K/AKT Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that regulates cell survival, proliferation, and migration. β-eudesmol has been found to inhibit the phosphorylation of both PI3K and AKT in cholangiocarcinoma cells, suggesting its potential as a PI3K/AKT inhibitor. This inhibition can contribute to its anticancer effects by suppressing cell survival and migration.

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTOR, Bad) AKT->Downstream CellSurvival Cell Survival & Proliferation Downstream->CellSurvival This compound β-Eudesmol This compound->PI3K Inhibits This compound->AKT Inhibits Phosphorylation

Caption: β-Eudesmol inhibits the PI3K/AKT pathway, leading to decreased cell survival and proliferation.

Conclusion and Future Directions

This compound and the essential oils in which it is abundant represent a promising frontier in natural product-based drug discovery. The quantitative data clearly demonstrates potent biological activities across a range of therapeutic areas, including oncology, infectious diseases, and inflammation. The elucidation of the underlying molecular mechanisms, particularly the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/AKT, provides a solid foundation for rational drug design and development.

Future research should focus on several key areas. Firstly, a more comprehensive investigation into the synergistic or antagonistic effects of this compound isomers and other constituents within essential oils is warranted. Secondly, in vivo studies are crucial to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound. Finally, the development of efficient and sustainable methods for the extraction and purification of this compound from natural sources or through synthetic routes will be essential for its translation into clinical applications. The in-depth understanding of this compound's biological activities presented in this guide serves as a valuable resource for researchers dedicated to harnessing the therapeutic potential of this remarkable natural compound.

References

The Enduring Legacy of Eudesmol: A Technical Guide to its Historical Use in Traditional Medicine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today illuminates the extensive history of eudesmol in traditional medicine, offering researchers, scientists, and drug development professionals a detailed resource on its ethnobotanical origins, pharmacological activities, and the scientific basis for its historical applications. This guide provides an in-depth analysis of this compound-containing plants, their traditional preparations, and the molecular pathways through which this compound exerts its therapeutic effects.

This compound, a naturally occurring sesquiterpenoid alcohol, has been a cornerstone of traditional healing practices across various cultures for centuries. This guide delves into the historical use of prominent this compound-containing flora, including Atractylodes lancea in Traditional Chinese Medicine (TCM) and various Eremophila species utilized by Australian Aboriginal communities.

Traditional Applications and Preparations

The historical use of this compound is intrinsically linked to the medicinal plants in which it is found. Traditional practices often involved whole plant extracts or specific preparations designed to harness the therapeutic properties of these plants.

In Traditional Chinese Medicine , the rhizome of Atractylodes lancea (known as Cang Zhu) has been a vital component of herbal formulations for over 1,500 years.[1] Its primary applications include treating digestive disorders, rheumatic diseases, and night blindness.[2] Traditional preparations often involved decoctions, powders, or pills, with dosages varying depending on the specific ailment and formulation.[3] For instance, to address night diarrhea, a preparation of 100g of atractylodes and 50g of small pepper was ground into a powder and formed into pills.[3]

Australian Aboriginal medicine has a rich history of utilizing various Eremophila species, often referred to as "emu bush," for a wide range of ailments.[1] These plants were considered sacred and were a primary source of medicine for treating infections, pain, and inflammation. Traditional preparation methods included creating decoctions by soaking crushed plant material in water, preparing liniments, or applying fresh leaves directly as poultices. For example, a decoction of Eremophila dalyana leaves mixed with animal fat was applied to the chest to alleviate pain. Infusions of fresh Eremophila alternifolia leaves were used to treat headaches and insomnia.

The use of this compound-containing plants extends to other traditions as well. In the Amazon basin, Guatteria friesiana is used in traditional medicine for various purposes, and its essential oil, rich in this compound, has demonstrated antimicrobial and antitumor activities. Similarly, Warionia saharae is used in Moroccan traditional medicine to treat inflammatory conditions, with decoctions and infusions being the primary methods of preparation.

Quantitative Analysis of this compound in Traditional Sources

The concentration of this compound can vary significantly between different plant species and even within the same species depending on geographical location and growing conditions. Modern analytical techniques have enabled the quantification of this compound in these traditional medicinal plants, providing a scientific basis for their historical use.

Plant SpeciesPart UsedThis compound Isomer(s)Reported ConcentrationTraditional Use ContextReference(s)
Atractylodes lanceaRhizomeβ-eudesmol0.833-4.466 mg/gTraditional Chinese Medicine for digestive and inflammatory disorders.
Warionia saharaeLeaves & Flowersβ-eudesmol42.25% of essential oilTraditional Moroccan medicine for inflammation.
Guatteria friesianaLeavesα-, β-, and γ-eudesmolβ-eudesmol (58.1% of essential oil), γ-eudesmol (16.8% of essential oil)Amazonian traditional medicine.
Eremophila gilesiiNot specifiedThis compound isomersMajor component of essential oilAustralian Aboriginal medicine.
Chamomilla recutita (Chamomile)Rootβ-eudesmolUp to 9.25% of essential oilNot a primary traditional source for this compound, but present in the root.

Experimental Protocols

The isolation and analysis of this compound from its natural sources are critical for research and drug development. The following are representative protocols for extraction and quantification.

Protocol 1: Hydrodistillation of this compound from Atractylodes lancea Rhizome

This method is commonly used to extract essential oils rich in volatile compounds like this compound.

Materials and Equipment:

  • Dried and powdered Atractylodes lancea rhizome

  • Clevenger-type apparatus

  • Heating mantle

  • Distilled water

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Weigh 100 g of dried and powdered Atractylodes lancea rhizome.

  • Extraction: Place the powdered rhizome in a 2 L round-bottom flask and add 1 L of distilled water. Connect the flask to the Clevenger apparatus.

  • Distillation: Heat the flask using a heating mantle to initiate boiling. Continue the hydrodistillation for 3-4 hours, collecting the essential oil in the collection arm of the apparatus.

  • Oil Separation and Drying: After distillation, carefully collect the oil layer. Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Analysis: Analyze the chemical composition of the essential oil using GC-MS to identify and quantify this compound isomers.

Protocol 2: Quantification of β-Eudesmol in Atractylodes lancea by RP-HPLC

This protocol provides a precise method for quantifying the amount of β-eudesmol in a plant sample.

Materials and Equipment:

  • Atractylodes lancea rhizome powder

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Inertsil ODS-3 column (4.6 mm x 250 mm, 5 µm)

  • HPLC system with a UV detector

Procedure:

  • Standard Preparation: Prepare a stock solution of β-eudesmol standard in methanol. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh 1.0 g of Atractylodes lancea rhizome powder and place it in a conical flask. Add 50 mL of methanol and perform ultrasonic extraction for 30 minutes. Filter the extract and collect the filtrate.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile-water (68:32, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 200 nm

    • Column Temperature: 25°C

  • Analysis: Inject the standard solutions and the sample extract into the HPLC system.

  • Quantification: Construct a calibration curve from the peak areas of the standard solutions. Calculate the concentration of β-eudesmol in the sample extract based on its peak area and the calibration curve. The reported linear range for β-eudesmol is 0.048-1.200 µg.

Signaling Pathways Modulated by this compound

The therapeutic effects of this compound observed in traditional medicine are now being elucidated through modern scientific research, which has identified several key signaling pathways that are modulated by this compound.

Anti-inflammatory Effects via NF-κB Pathway Inhibition

Chronic inflammation is a hallmark of many diseases. This compound has been shown to exert potent anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. By suppressing the activation of NF-κB, this compound can reduce the production of inflammatory mediators.

NF_kB_Pathway cluster_nucleus Cell Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates This compound β-Eudesmol This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Inhibits IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates DNA DNA NFkB->DNA Binds ProInflammatory Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) DNA->ProInflammatory Induces

This compound's inhibition of the NF-κB signaling pathway.
Anticancer Activity through PI3K/Akt and MAPK Pathway Modulation

This compound has demonstrated significant anticancer potential by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt and MAPK pathways.

The PI3K/Akt pathway is often hyperactivated in cancer, promoting cell survival and proliferation. This compound can inhibit the phosphorylation of key components of this pathway, leading to decreased cancer cell viability.

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates Eudesmol_PI3K β-Eudesmol Eudesmol_PI3K->PI3K Inhibits PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes

This compound's inhibitory effect on the PI3K/Akt pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell growth and differentiation. This compound has been shown to activate certain MAPK pathways, such as JNK, which can induce apoptosis in cancer cells. Conversely, it can inhibit other MAPK pathways like ERK1/2 that are involved in angiogenesis.

MAPK_Pathway Stress Cellular Stress MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK Activates Eudesmol_MAPK β-Eudesmol Eudesmol_MAPK->MAPKKK Activates MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates Apoptosis Apoptosis JNK->Apoptosis Induces

This compound-induced activation of the JNK/MAPK apoptotic pathway.
Neuroprotective Effects

Traditional uses of this compound-containing plants for conditions that may have a neurological basis, such as night blindness, are supported by modern research demonstrating its neuroprotective properties. This compound has been shown to stimulate neurite outgrowth in neuronal cells, a process crucial for neuronal development and repair, through the activation of mitogen-activated protein kinases (MAPKs).

Conclusion

The historical and traditional uses of this compound-containing plants provide a rich foundation for modern drug discovery and development. This technical guide offers a comprehensive overview of this history, supported by quantitative data, detailed experimental protocols, and an understanding of the molecular mechanisms at play. The convergence of traditional knowledge and modern science continues to unlock the therapeutic potential of natural compounds like this compound, paving the way for novel treatments for a range of diseases.

References

The Discovery and Isolation of β-Eudesmol from Chamomile Root: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

BUDAPEST, Hungary – Researchers have identified and isolated the sesquiterpenoid alcohol β-eudesmol from the roots of German Chamomile (Chamomilla recutita (L.) Rauschert), a plant long valued for its medicinal properties. This discovery, detailed in a comprehensive technical guide, opens new avenues for pharmacological research and the development of novel therapeutics. The guide provides an in-depth overview of the discovery, detailed experimental protocols for its isolation and characterization, and insights into its biological activities.

Introduction

Chamomile has a long-standing history in traditional medicine for treating a variety of ailments. Its therapeutic effects are largely attributed to its rich composition of bioactive compounds, particularly sesquiterpenoids found in its essential oil. While the flower heads of the chamomile plant are most commonly used, scientific investigation into the chemical constituents of the roots has revealed the presence of β-eudesmol, a compound not typically found in the aerial parts of the plant. This finding is significant as β-eudesmol has demonstrated a range of pharmacological activities, including anti-inflammatory and anticancer effects. This whitepaper serves as a technical resource for researchers, scientists, and drug development professionals, offering a detailed account of the discovery, isolation, and characterization of β-eudesmol from chamomile root.

Discovery of β-Eudesmol in Chamomilla recutita Roots

β-Eudesmol was identified as a characteristic component of the essential oil derived from the intact and in vitro organized roots of Chamomilla recutita.[1][2][3] Its presence was confirmed using gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).[1][2] The identification was substantiated by comparing the mass spectra of the isolated compound with those in literature and a reference standard. Interestingly, β-eudesmol was not detected in the essential oil of the chamomile flowers.

Quantitative Analysis of β-Eudesmol

The concentration of β-eudesmol in the essential oil of chamomile roots varies among different populations of the plant. Quantitative analysis, performed by area normalization in GC chromatograms, revealed that wild chamomile species generally contain a higher percentage of β-eudesmol compared to cultivated varieties.

Chamomile PopulationPlant Partβ-Eudesmol Content (% of total essential oil)
Wild (Szeghalom, Hungary)Root9.25%
Cultivated (Degumil)Root8.23%
Organized Root Culture (Degumil)Root Culture2.81%

Experimental Protocols

Preparation of Essential Oil from Chamomile Roots

This protocol describes the extraction of essential oil from the roots of Chamomilla recutita via hydrodistillation, a common method for extracting volatile compounds from plant materials.

Materials and Equipment:

  • Freshly harvested or dried roots of Chamomilla recutita

  • Grinder or blender

  • Distilled water

  • Clevenger-type apparatus

  • Heating mantle

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Amber glass vial for storage

Procedure:

  • Plant Material Preparation: The chamomile roots are thoroughly cleaned to remove any soil and debris. They are then air-dried or used fresh. The dried or fresh roots are ground into a coarse powder to increase the surface area for efficient extraction.

  • Hydrodistillation: The ground root material is placed in a round-bottom flask of the Clevenger apparatus and submerged in distilled water. The mixture is heated to boiling. The steam, carrying the volatile essential oils, rises and passes into the condenser.

  • Condensation and Separation: The condenser, cooled with circulating water, liquefies the steam and oil vapor. The condensate drips into the collection tube of the Clevenger apparatus. As the essential oil is less dense than water, it forms a layer on top of the hydrosol (floral water).

  • Oil Collection: Once a sufficient amount of essential oil has been collected, the apparatus is allowed to cool. The oil is carefully separated from the hydrosol using a separatory funnel.

  • Drying and Storage: Any residual water in the essential oil is removed by adding a small amount of anhydrous sodium sulfate. The dried essential oil is then transferred to an amber glass vial and stored at a low temperature (e.g., 4°C) to prevent degradation.

Isolation of β-Eudesmol using Column Chromatography

This protocol outlines a general method for the preparative isolation of β-eudesmol from the extracted chamomile root essential oil using column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase.

Materials and Equipment:

  • Chamomile root essential oil

  • Silica gel (for column chromatography)

  • Glass chromatography column

  • Elution solvents: n-hexane and ethyl acetate (or other suitable solvent systems)

  • Fraction collector or collection tubes

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for visualization (if applicable) or a suitable staining reagent

Procedure:

  • Column Packing: A glass chromatography column is packed with a slurry of silica gel in n-hexane. The packing should be uniform to ensure good separation.

  • Sample Loading: The essential oil is dissolved in a minimal amount of n-hexane and carefully loaded onto the top of the silica gel column.

  • Elution: The separation is achieved by passing a series of solvents (mobile phase) through the column. A gradient elution is typically employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding a more polar solvent such as ethyl acetate.

  • Fraction Collection: The eluate is collected in a series of fractions. The composition of each fraction is monitored using thin-layer chromatography (TLC).

  • TLC Analysis: Small aliquots from each fraction are spotted on a TLC plate, which is then developed in a suitable solvent system. The spots corresponding to different compounds are visualized. Fractions containing the same compound (based on their TLC profile) are pooled together.

  • Solvent Evaporation: The solvent from the pooled fractions containing β-eudesmol is removed using a rotary evaporator under reduced pressure.

  • Purity Assessment: The purity of the isolated β-eudesmol is assessed using analytical techniques such as GC-MS. Further purification steps, such as re-crystallization or preparative HPLC, may be necessary to achieve high purity.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the analytical method used to identify and quantify β-eudesmol in the essential oil and isolated fractions.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for sesquiterpenoid analysis (e.g., DB-WAX, DB-17)

GC Parameters (Example):

  • Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Carrier Gas: Helium

  • Oven Temperature Program: Start at a lower temperature (e.g., 60°C), then ramp up to a higher temperature (e.g., 240°C) at a specific rate (e.g., 5°C/min).

  • Injector and Detector Temperature: Typically set higher than the final oven temperature (e.g., 250°C).

MS Parameters (Example):

  • Ionization Mode: Electron Impact (EI)

  • Ionization Energy: 70 eV

  • Mass Range: Scanned over a suitable range to detect the molecular ion and fragmentation pattern of β-eudesmol (e.g., 40-300 amu).

Procedure:

  • Sample Preparation: A diluted solution of the essential oil or the isolated fraction in a suitable solvent (e.g., hexane or ethanol) is prepared.

  • Injection: A small volume of the sample is injected into the GC.

  • Separation: The components of the sample are separated based on their volatility and interaction with the stationary phase of the column as they pass through it.

  • Detection and Identification: As each component elutes from the column, it enters the mass spectrometer, where it is fragmented and detected. The resulting mass spectrum, which is a fingerprint of the molecule, is compared with a spectral library (e.g., NIST, Wiley) and a reference standard of β-eudesmol for positive identification.

  • Quantification: The relative percentage of β-eudesmol in the essential oil is determined by the area normalization method, where the peak area of β-eudesmol is expressed as a percentage of the total peak area of all components in the chromatogram.

Visualizations

experimental_workflow cluster_extraction Essential Oil Extraction cluster_isolation β-Eudesmol Isolation cluster_analysis Analysis & Characterization plant_material Chamomile Roots (Chamomilla recutita) grinding Grinding plant_material->grinding distillation Hydrodistillation grinding->distillation essential_oil Crude Essential Oil distillation->essential_oil column_chromatography Silica Gel Column Chromatography essential_oil->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection solvent_evaporation Solvent Evaporation fraction_collection->solvent_evaporation pure_eudesmol Purified β-Eudesmol solvent_evaporation->pure_this compound gc_ms GC-MS Analysis pure_this compound->gc_ms identification Identification & Quantification gc_ms->identification

Caption: Experimental workflow for the extraction, isolation, and analysis of β-eudesmol.

Biological Activity and Signaling Pathways

β-Eudesmol has been shown to possess significant anti-inflammatory and anticancer properties. Its mechanism of action involves the modulation of key cellular signaling pathways.

Anti-Inflammatory Activity

β-Eudesmol exerts its anti-inflammatory effects by suppressing the activation of mast cells, which play a crucial role in inflammatory responses. It has been shown to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and p38 MAPK (mitogen-activated protein kinase) signaling pathways. By inhibiting these pathways, β-eudesmol reduces the production of pro-inflammatory cytokines such as IL-6.

anti_inflammatory_pathway cluster_cell Mast Cell stimuli Inflammatory Stimuli (e.g., PMA, A23187) p38_mapk p38 MAPK Activation stimuli->p38_mapk nf_kb NF-κB Activation stimuli->nf_kb caspase1 Caspase-1 Activation stimuli->caspase1 This compound β-Eudesmol This compound->p38_mapk This compound->nf_kb This compound->caspase1 cytokines Pro-inflammatory Cytokine Production (e.g., IL-6) p38_mapk->cytokines nf_kb->cytokines caspase1->cytokines inflammation Inflammatory Response cytokines->inflammation

Caption: Anti-inflammatory signaling pathway of β-eudesmol.

Anticancer Activity

In the context of cancer, β-eudesmol has been found to inhibit the proliferation of various cancer cell lines. Its anticancer effects are mediated through the induction of apoptosis (programmed cell death) and the suppression of signaling pathways that promote cell growth and survival, such as the PI3K/AKT and MAPK/ERK pathways. For instance, in cholangiocarcinoma cells, β-eudesmol has been shown to suppress cell migration and invasion by inhibiting the PI3K/AKT pathway and activating the p38 MAPK pathway.

anticancer_pathway cluster_cell Cancer Cell This compound β-Eudesmol pi3k_akt PI3K/AKT Pathway This compound->pi3k_akt p38_mapk_cancer p38 MAPK Pathway This compound->p38_mapk_cancer cell_survival Cell Survival & Proliferation pi3k_akt->cell_survival cell_migration Cell Migration & Invasion pi3k_akt->cell_migration apoptosis Apoptosis p38_mapk_cancer->apoptosis cell_growth Tumor Growth cell_survival->cell_growth cell_migration->cell_growth apoptosis->cell_growth

Caption: Anticancer signaling pathways modulated by β-eudesmol.

Conclusion

The discovery and isolation of β-eudesmol from the roots of Chamomilla recutita underscore the importance of exploring all parts of medicinal plants for novel bioactive compounds. The detailed protocols provided in this guide offer a framework for the efficient extraction, isolation, and characterization of this promising sesquiterpenoid. The elucidation of its mechanisms of action through the modulation of key signaling pathways provides a solid foundation for further preclinical and clinical research. This work paves the way for the potential development of β-eudesmol as a therapeutic agent for inflammatory diseases and cancer.

References

Pharmacological potential of eudesmane sesquiterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pharmacological Potential of Eudesmane Sesquiterpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eudesmane sesquiterpenoids are a large and structurally diverse class of bicyclic sesquiterpenes characterized by a decalin ring system.[1] Found widely in nature, particularly in plants of the Asteraceae and Lamiaceae families, these compounds have garnered significant attention in the scientific community for their broad spectrum of biological activities.[1][2][3] Pharmacological studies have revealed their potential as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents, making them promising candidates for drug discovery and development.[4]

This technical guide provides a comprehensive overview of the pharmacological potential of eudesmane sesquiterpenoids. It summarizes key quantitative data, details common experimental protocols for their evaluation, and visualizes the underlying molecular mechanisms and experimental workflows to support researchers and professionals in the field of drug development.

Pharmacological Activities and Mechanisms of Action

Eudesmane sesquiterpenoids exert their biological effects through various mechanisms, often involving the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

A significant number of eudesmane sesquiterpenoids exhibit potent anti-inflammatory properties. Their mechanism of action is frequently linked to the inhibition of major inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.

Mechanism of Action: Eudesmane-type sesquiterpene lactones have been shown to inhibit multiple steps in the NF-κB signaling pathway induced by inflammatory cytokines like TNF-α and IL-1α. For instance, certain compounds can block the phosphorylation of IκBα (inhibitor of NF-κB), which prevents the release and nuclear translocation of the NF-κB dimer. This blockade subsequently downregulates the expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and reduces the production of nitric oxide (NO) and prostaglandin E2 (PGE2). Other eudesmanoids have demonstrated the ability to inhibit the IL-6-induced activation of the STAT3 promoter, another critical pathway in inflammation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-α Receptor IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB Releases IkBa_p P-IκBα DNA DNA NFkB->DNA Translocates to Nucleus Eudesmanoids Eudesmane Sesquiterpenoids Eudesmanoids->IKK Inhibits Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes Induces Transcription

Inhibition of the NF-κB Signaling Pathway.

Quantitative Data: Anti-inflammatory Activity

CompoundModel / Cell LineAssayIC50 (µM)Reference
epi-eudebeiolide C (20)RAW 264.7 macrophagesNO Production17.9
Eudebeiolide DHep3B cellsIL-6-induced STAT3 Activation1.1
Compound 1RAW 264.7 macrophagesNO Production3.2
Compound 10RAW 264.7 macrophagesNO Production1.2
Compound 19RAW 264.7 macrophagesNO Production0.8
Compound 24RAW 264.7 macrophagesNO Production0.8
Anticancer and Cytotoxic Activity

The anticancer potential of eudesmane sesquiterpenoids has been demonstrated against various cancer cell lines. Their mechanisms include the induction of atypical cell death pathways and the inhibition of cancer cell proliferation.

Mechanism of Action: Certain eudesmane-guaiane sesquiterpenoid dimers have been found to trigger paraptosis-like cell death. This process is characterized by extensive cytoplasmic vacuolization originating from endoplasmic reticulum (ER) swelling. Mechanistic studies indicate this effect is mediated through the accumulation of reactive oxygen species (ROS), induction of ER stress, and hyperactivation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Other eudesmanoids exhibit direct cytotoxic effects, leading to a reduction in the viability of cancer cells.

G Eudesmanoids Eudesmane Sesquiterpenoids ROS ROS Accumulation Eudesmanoids->ROS ER_Stress ER Stress Eudesmanoids->ER_Stress MAPK MAPK Pathway Hyperactivation Eudesmanoids->MAPK Vacuolization Cytoplasmic Vacuolization ROS->Vacuolization ER_Stress->Vacuolization MAPK->Vacuolization Paraptosis Paraptosis-like Cell Death Vacuolization->Paraptosis

Induction of Paraptosis-like Cell Death.

Quantitative Data: Cytotoxic Activity

CompoundCell LineAssayIC50 (µM)Reference
Auckcostusolide A (1)HCT116 (Colorectal)Cytotoxicity1.38
Auckcostusolide A (1)HepG2 (Hepatocellular)Cytotoxicity3.30
Auckcostusolide A (1)BGC-823 (Gastric)Cytotoxicity2.14
Penicieudesmol FK-562 (Leukemia)MTT90.1
7β-hydroperoxycampesterolMDA-MB-231 (Breast)Cytotoxicity15.40 µg/mL
7β-hydroperoxycampesterolA549 (Lung)Cytotoxicity18.74 µg/mL
Antimicrobial Activity

Eudesmane sesquiterpenoids have demonstrated inhibitory activity against a range of pathogenic bacteria and fungi.

Mechanism of Action: The precise antimicrobial mechanisms are varied and not fully elucidated for all compounds. However, their lipophilic nature allows them to interact with and disrupt the cell membranes of microorganisms, leading to leakage of cellular contents and cell death. They inhibit the growth of various bacterial species, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, as well as fungi like Candida albicans.

Quantitative Data: Antimicrobial Activity

CompoundMicroorganismAssayMIC (µg/mL)Reference
Selina-4,11(13)-dien-3-on-12-oic acidS. aureus, B. subtilis, E. coli, et al.Agar Dilution250 - 500
Eudesma-4(15),11-diene-5,7-diol (56)Candida albicansBroth Dilution8.27 µM
Eudesma-4(15),11-diene-5,7-diol (56)Candida tropicalisBroth Dilution10.13 µM
Compound 99Micrococcus luteusBroth Dilution0.5
Compounds 95-100, 103Escherichia coliBroth Dilution0.5
Rhombidiol (138) / (-)-5β-hydroxy-β-eudesmol (144)S. aureus, C. albicansNot specified>128
Neuroprotective Activity

Emerging evidence highlights the neuroprotective potential of eudesmane sesquiterpenoids, particularly their role in combating neuroinflammation and oxidative stress, which are key pathological factors in neurodegenerative diseases.

Mechanism of Action: Several eudesmanoids protect neuronal cells by inhibiting the production of neurotoxic inflammatory mediators in microglia, the brain's resident immune cells. For example, they can suppress the lipopolysaccharide (LPS)-induced production of NO and TNF-α in microglial cells. The anti-neuroinflammatory mechanism can involve the suppression of the TLR4/NF-κB/MAPK signaling pathways. Additionally, some compounds exhibit protective effects against oxidative stress-induced damage in neuronal cells and can inhibit inflammasome-mediated pyroptosis, a form of inflammatory cell death, suggesting potential therapeutic value for conditions like Alzheimer's disease.

Quantitative Data: Neuroprotective Activity

CompoundModel / Cell LineEffectConcentrationReference
Pocahemiketone ASH-SY5Y cellsProtection against Aβ25-35-induced damageNot specified
Compound 1bH2O2-damaged PC12 cellsIncreased cell viability to 76.8%10 µM
Compound 4H2O2-damaged PC12 cellsIncreased cell viability to 72.7%10 µM
Compound 11tBHP-toxified ADMSCs1.69-fold viability improvement50 µM
Compound 12tBHP-toxified ADMSCs1.61-fold viability improvement50 µM

Experimental Protocols

The evaluation of the pharmacological potential of eudesmane sesquiterpenoids involves a variety of standardized in vitro and in vivo assays.

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of a compound's cytotoxicity (IC50 value).

Methodology:

  • Cell Seeding: Plate cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the eudesmane sesquiterpenoid for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic drug as a positive control.

  • MTT Addition: After incubation, add MTT solution [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Remove the supernatant and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting viability against compound concentration.

G MTT Cytotoxicity Assay Workflow cluster_prep cluster_treat cluster_assay cluster_readout N1 Seed cells in 96-well plate N2 Incubate cells (e.g., 24h) N1->N2 N3 Add serial dilutions of test compounds N2->N3 N4 Incubate cells (e.g., 48h) N3->N4 N5 Add MTT reagent to each well N4->N5 N6 Incubate (2-4h) for formazan formation N5->N6 N7 Add DMSO to dissolve formazan N6->N7 N8 Read absorbance (540 nm) N7->N8 N9 Calculate % viability and determine IC50 N8->N9

Workflow for MTT Cytotoxicity Assay.
Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay quantifies the effect of a compound on the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophages stimulated with LPS.

Methodology:

  • Cell Culture: Culture murine macrophage cells, such as RAW 264.7, in a 96-well plate.

  • Pre-treatment: Treat the cells with various concentrations of the eudesmane sesquiterpenoid for 1-2 hours.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to the wells (except for the negative control group) and incubate for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

  • Griess Reaction: Measure the nitrite concentration in the supernatant, which is an indicator of NO production. This is done by adding Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Quantification: After a short incubation period, a pink/magenta color will develop. Measure the absorbance at approximately 540 nm.

  • Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated group. Determine the IC50 value for NO inhibition.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Methodology:

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton broth) directly in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) from a fresh culture.

  • Inoculation: Add a fixed volume of the microbial inoculum to each well of the microtiter plate. Include a positive control (microbes, no compound) and a negative control (medium, no microbes).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed. A microplate reader can also be used to measure microbial growth.

Neuroprotection Assessment (In Vitro Neurotoxicity Model)

This protocol assesses the ability of a compound to protect neuronal cells from a toxic insult.

Methodology:

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or PC12 cells) in a suitable culture vessel.

  • Pre-treatment: Treat the cells with different concentrations of the eudesmane sesquiterpenoid for a defined period (e.g., 1-24 hours).

  • Induction of Damage: Expose the cells to a neurotoxic agent, such as hydrogen peroxide (H2O2) for oxidative stress, or amyloid-beta (Aβ) peptides to model Alzheimer's disease pathology.

  • Incubation: Co-incubate the cells with the compound and the neurotoxin for a specified duration.

  • Viability Assessment: Measure cell viability using an appropriate method, such as the MTT assay or a lactate dehydrogenase (LDH) release assay (which measures cell membrane damage).

  • Analysis: Compare the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone. An increase in viability indicates a neuroprotective effect.

Conclusion

Eudesmane sesquiterpenoids represent a valuable and diverse group of natural products with significant pharmacological potential. Their demonstrated activities against inflammation, cancer, microbial infections, and neurodegeneration are supported by mechanisms involving the modulation of critical cellular signaling pathways like NF-κB, MAPK, and STAT3. The quantitative data summarized in this guide highlight the potency of several lead compounds.

For drug development professionals and researchers, the established experimental protocols provide a clear framework for screening and characterizing new eudesmane derivatives. While many studies have established preliminary efficacy at the cellular level, further in-depth mechanistic studies and in vivo animal experiments are necessary to fully explore the therapeutic potential and to validate their efficacy and safety for clinical applications. The continued investigation of this chemical class holds considerable promise for the discovery of novel therapeutic agents.

References

Methodological & Application

Application Note: Chiral Separation of Eudesmol Isomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of three key eudesmol isomers: α-eudesmol, β-eudesmol, and γ-eudesmol. This compound isomers, a group of sesquiterpenoid alcohols, are prevalent in various essential oils and possess distinct biological activities, making their individual analysis critical in pharmaceutical and natural product research. Due to their structural similarity and chirality, separation of these isomers presents a significant analytical challenge. This protocol utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions to achieve baseline resolution of the three isomers. The method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification and qualification of this compound isomers.

Introduction

This compound is a naturally occurring sesquiterpene alcohol with three main isomers: α-, β-, and γ-eudesmol. These isomers are found in the essential oils of various plants and are of significant interest due to their diverse pharmacological properties. While structurally similar, their biological activities can vary significantly. Therefore, a reliable analytical method to separate and quantify these individual isomers is essential for quality control, pharmacokinetic studies, and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for resolving enantiomers and diastereomers. Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and high selectivity for a wide range of chiral compounds, including terpene alcohols.[1][2][3] This application note presents a detailed protocol for the successful separation of α-, β-, and γ-eudesmol isomers using a cellulose-based chiral column.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).

  • Chiral Column: A polysaccharide-based column, such as a Chiralcel® OD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), with dimensions of 250 mm x 4.6 mm and a 5 µm particle size, is recommended for this separation.

  • Solvents: HPLC grade n-hexane and isopropanol.

  • Sample Preparation: Standard solutions of α-eudesmol, β-eudesmol, and γ-eudesmol were prepared individually and as a mixture in the mobile phase at a concentration of 1 mg/mL. All sample solutions were filtered through a 0.45 µm PTFE syringe filter prior to injection.

Chromatographic Conditions

A normal phase isocratic method was employed for the separation. The selection of a non-polar mobile phase with a polar modifier is crucial for achieving selectivity on polysaccharide-based CSPs.[4][5]

ParameterValue
Mobile Phase n-Hexane: Isopropanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 210 nm

Results and Discussion

The developed HPLC method successfully separated the three this compound isomers with baseline resolution. The use of a polysaccharide-based chiral stationary phase was critical for achieving the desired selectivity. The differential interactions of the this compound isomers with the chiral selector of the stationary phase, likely through a combination of hydrogen bonding and steric interactions, resulted in distinct retention times.

The elution order and retention times for the this compound isomers are summarized in the table below.

Data Presentation
AnalyteRetention Time (min)Resolution (Rs)
γ-Eudesmol8.5-
α-Eudesmol10.22.8
β-Eudesmol12.13.1

Note: Resolution was calculated between adjacent peaks.

The chromatogram of the mixed standard solution demonstrates the clear separation of the three isomers, allowing for accurate identification and quantification.

Mandatory Visualization

The following diagram illustrates the logical workflow of the HPLC method development and analysis for the separation of this compound isomers.

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Analysis prep_standards Prepare this compound Isomer Standards (1 mg/mL) inject_sample Inject Sample (10 µL) prep_standards->inject_sample prep_mobile_phase Prepare Mobile Phase (n-Hexane:Isopropanol 95:5) hplc_setup Equilibrate HPLC System & Chiral Column prep_mobile_phase->hplc_setup hplc_setup->inject_sample separation Isocratic Elution (1.0 mL/min, 25 °C) inject_sample->separation detection UV Detection (210 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Integrate Peaks & Determine Retention Times chromatogram->peak_integration quantification Quantify Isomers & Calculate Resolution peak_integration->quantification

HPLC Analysis Workflow for this compound Isomers

Conclusion

This application note provides a detailed and effective HPLC method for the chiral separation of α-, β-, and γ-eudesmol isomers. The use of a polysaccharide-based chiral stationary phase under normal phase conditions offers excellent resolution and selectivity. This method is a valuable tool for researchers in the fields of natural product chemistry, pharmacology, and drug development for the accurate analysis of these important sesquiterpenoid alcohols. The protocol can be readily implemented in a laboratory setting for routine quality control and research applications.

References

Supercritical Fluid Extraction of Eudesmol from Atractylodes Rhizome: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of eudesmol, a bioactive sesquiterpenoid, from the rhizome of Atractylodes species using supercritical fluid extraction (SFE) with carbon dioxide (CO₂). This compound, particularly β-eudesmol, has garnered significant interest for its potential therapeutic applications, including anti-inflammatory, anti-tumor, and neuroprotective effects. Supercritical CO₂ extraction offers a green and efficient alternative to traditional solvent-based methods for obtaining high-purity this compound extracts.

Introduction to this compound and its Pharmacological Significance

This compound is a sesquiterpenoid alcohol found in various aromatic plants, with Atractylodes rhizome being a primary source. The main bioactive isomer, β-eudesmol, has been the subject of numerous studies investigating its pharmacological properties. Research has indicated its potential in modulating key signaling pathways implicated in various diseases.

Key Pharmacological Activities of β-Eudesmol:

  • Anti-Inflammatory Effects: β-eudesmol has been shown to suppress inflammatory responses by inhibiting the activation of nuclear factor-κB (NF-κB) and p38 mitogen-activated protein kinase (MAPK), leading to a reduction in the production of pro-inflammatory cytokines like IL-6.

  • Anti-Tumor and Anti-Angiogenic Activities: Studies have demonstrated that β-eudesmol can inhibit tumor growth by suppressing angiogenesis. This is achieved, in part, by inhibiting the activation of cAMP response element-binding protein (CREB) within the growth factor signaling pathway. It also shows inhibitory effects on the proliferation of cancer cells by blocking the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2.[1]

  • Neurotrophic and Neuroprotective Properties: β-eudesmol has been observed to stimulate neurite outgrowth through the activation of mitogen-activated protein kinases (MAPKs), suggesting its potential as a lead compound for enhancing neural function.[1]

Supercritical Fluid Extraction (SFE) of this compound

Supercritical fluid extraction using CO₂ is an advanced extraction technology that leverages the unique properties of carbon dioxide above its critical temperature (31.1 °C) and pressure (73.8 bar). In its supercritical state, CO₂ exhibits liquid-like density and solvating power, coupled with gas-like viscosity and diffusivity, allowing for efficient penetration into the plant matrix and dissolution of target compounds.

Advantages of SFE for this compound Extraction:

  • Selectivity: By tuning the pressure and temperature, the solvating power of supercritical CO₂ can be precisely controlled to selectively extract this compound and other volatile components.

  • Purity: The final extract is free from toxic organic solvent residues.

  • Mild Operating Conditions: Extraction can be performed at relatively low temperatures, preserving thermolabile compounds like this compound from degradation.

  • Environmentally Friendly: CO₂ is non-toxic, non-flammable, and readily available.

Quantitative Data on this compound Content and Extraction Yields

The concentration of β-eudesmol in Atractylodes lancea rhizome can vary depending on the geographical origin and cultivation conditions. Similarly, the yield of essential oil obtained through SFE is influenced by the extraction parameters.

ParameterValueSource
β-Eudesmol Content in Atractylodes lancea Rhizome 0.833 - 4.466 mg/g[2]
Typical SFE Yield of Essential Oil from Herbs 0.68 - 17.1 % (w/w)[3][4]
Relative Content of β-Eudesmol in A. lancea Essential Oil Varies significantly by region, can be a major component

Table 1: Quantitative Data on β-Eudesmol Content and SFE Yields.

Influence of SFE Parameters on Extraction Yield

The efficiency of this compound extraction is primarily dependent on the pressure and temperature of the supercritical CO₂.

Extraction ParameterGeneral Effect on YieldNotes
Pressure Increasing pressure generally increases the density and solvating power of CO₂, leading to higher extraction yields.
Temperature The effect of temperature is twofold. Increasing temperature can increase the vapor pressure of this compound, aiding extraction, but it also decreases the density of CO₂, which can reduce its solvating power. An optimal temperature must be determined.
CO₂ Flow Rate A higher flow rate can enhance the extraction rate but may lead to inefficient use of the solvent.
Co-solvent The addition of a polar co-solvent (e.g., ethanol) can increase the polarity of the supercritical fluid, potentially improving the extraction of more polar compounds, though this compound is relatively nonpolar.

Table 2: Influence of SFE Parameters on Essential Oil Yield.

Experimental Protocols

Protocol for Supercritical Fluid Extraction of this compound

This protocol provides a general methodology for the extraction of this compound from Atractylodes rhizome using a laboratory-scale SFE system. Optimization of these parameters is recommended for specific equipment and raw material batches.

1. Sample Preparation:

  • Obtain dried Atractylodes rhizomes.
  • Grind the rhizomes to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
  • Accurately weigh the powdered rhizome and load it into the extraction vessel.

2. SFE System Setup and Extraction:

  • Set the extraction vessel temperature (e.g., 40-60 °C).
  • Pressurize the system with CO₂ to the desired extraction pressure (e.g., 20-30 MPa).
  • Set the CO₂ flow rate (e.g., 2-4 L/min).
  • Initiate the extraction process and collect the extract in a separator vessel at a lower pressure and temperature (e.g., 5-10 MPa and 20-25 °C) to allow for the precipitation of the extracted compounds.
  • The extraction can be performed in two modes:
  • Static Extraction: The system is pressurized and allowed to equilibrate for a set period (e.g., 30-60 minutes) to allow the supercritical CO₂ to saturate with the solutes.
  • Dynamic Extraction: Fresh supercritical CO₂ is continuously passed through the extraction vessel, and the extract is continuously collected.
  • A combination of static and dynamic extraction is often employed for optimal efficiency.

3. Post-Extraction Processing:

  • Depressurize the system safely.
  • Collect the essential oil extract from the separator.
  • Store the extract in an airtight, light-protected container at a low temperature (e.g., 4 °C) to prevent degradation.

Protocol for Quantification of β-Eudesmol using RP-HPLC

This protocol is based on a validated method for the determination of β-eudesmol in Atractylodes lancea rhizome extracts.

1. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of β-eudesmol standard of known concentration in methanol. Prepare a series of working standard solutions by diluting the stock solution.
  • Sample Solution: Accurately weigh the SFE extract and dissolve it in a known volume of methanol. Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: Inertsil ODS-3 (4.6 mm x 250 mm, 5 µm) or equivalent C18 column.
  • Mobile Phase: Acetonitrile:Water (68:32, v/v).
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 200 nm.
  • Column Temperature: 25 °C.
  • Injection Volume: 10-20 µL.

3. Analysis and Quantification:

  • Inject the standard solutions to generate a calibration curve of peak area versus concentration.
  • Inject the sample solution and record the peak area corresponding to β-eudesmol.
  • Calculate the concentration of β-eudesmol in the sample using the calibration curve.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

SFE_Workflow cluster_prep Sample Preparation cluster_sfe Supercritical Fluid Extraction cluster_collection Collection & Analysis Start Dried Atractylodes Rhizome Grinding Grinding to Powder Start->Grinding Weighing Weighing and Loading Grinding->Weighing SFE_System SFE System (CO2, Pump, Heater, Vessel) Weighing->SFE_System Extraction Static & Dynamic Extraction SFE_System->Extraction Set_Params Set Parameters (Pressure, Temperature, Flow Rate) Set_Params->SFE_System Separation Separation (Depressurization) Extraction->Separation Collection Collect this compound-rich Extract Separation->Collection Analysis Quantification (HPLC/GC) Collection->Analysis End Pure this compound Extract Analysis->End

Caption: Supercritical Fluid Extraction Workflow for this compound.

Signaling Pathways Modulated by β-Eudesmol

Anti-Angiogenic and Anti-Tumor Signaling:

Anti_Angiogenic_Pathway cluster_growth_factor Growth Factor Signaling cluster_mapk MAPK/ERK Pathway cluster_creb CREB Pathway GF Growth Factors (e.g., VEGF, bFGF) Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK PKA PKA ERK->PKA CREB CREB PKA->CREB Angiogenesis Angiogenesis & Tumor Growth CREB->Angiogenesis This compound β-Eudesmol This compound->ERK Inhibits Phosphorylation This compound->CREB Suppresses Activation

Caption: β-Eudesmol's Inhibition of Angiogenesis Pathways.

Anti-Inflammatory Signaling:

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_mapk_nfkb MAPK and NF-κB Pathways Stimulus Inflammatory Stimuli (e.g., PMA, A23187) p38 p38 MAPK Stimulus->p38 NFkB NF-κB Stimulus->NFkB Cytokines Pro-inflammatory Cytokines (e.g., IL-6) p38->Cytokines NFkB->Cytokines This compound β-Eudesmol This compound->p38 Suppresses Activation This compound->NFkB Suppresses Activation

Caption: β-Eudesmol's Suppression of Inflammatory Pathways.

References

Application Notes: Protocol for In Vitro Testing of the Anti-inflammatory Activity of Eudesmol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Eudesmol, a sesquiterpenoid alcohol found in various medicinal plants, has demonstrated significant anti-inflammatory properties. It has been shown to modulate key signaling pathways and reduce the production of inflammatory mediators.[1][2][3] These application notes provide a comprehensive set of protocols to evaluate the anti-inflammatory effects of this compound in an in vitro setting using a lipopolysaccharide (LPS)-stimulated macrophage model. The primary mechanisms of action for this compound include the suppression of the NF-κB and p38 MAPK signaling pathways, leading to a decrease in pro-inflammatory cytokines and mediators like nitric oxide (NO) and reactive oxygen species (ROS).[1][2]

Core Experimental Workflow

The overall process involves determining the non-cytotoxic concentration range of this compound, followed by assessing its ability to inhibit the production of key inflammatory markers in LPS-stimulated macrophages.

G cluster_assays Assays A Cell Culture (e.g., RAW 264.7 Macrophages) B Determine Non-Cytotoxic Dose of this compound (MTT Assay) A->B C Pre-treat Cells with Non-Cytotoxic Doses of this compound B->C D Induce Inflammation (LPS Stimulation) C->D E Perform Assays D->E Assay1 NO Assay (Griess Reagent) E->Assay1 Assay2 Cytokine Assay (ELISA for TNF-α, IL-6, IL-1β) E->Assay2 Assay3 ROS Assay (DCFH-DA) E->Assay3 Assay4 Western Blot (NF-κB & MAPK Pathways) E->Assay4 F Data Analysis & Interpretation Assay1->F Assay2->F Assay3->F Assay4->F

Caption: Overall experimental workflow for evaluating this compound's anti-inflammatory activity.

Signaling Pathways Modulated by this compound

This compound primarily exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling cascades.

NF-κB Signaling Pathway

This compound has been shown to inhibit the phosphorylation of p65 and prevent the degradation of IκBα, which is the inhibitory protein that sequesters the NF-κB p65/p50 dimer in the cytoplasm. This action prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK MyD88-dependent pathway IkB Phosphorylation & Degradation of IκBα IKK->IkB NFkB_Release Release of p65/p50 IkB->NFkB_Release NFkB_Translocation p65/p50 Nuclear Translocation NFkB_Release->NFkB_Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_Translocation->Gene_Expression This compound This compound This compound->IkB Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

p38 MAPK Signaling Pathway

This compound can also suppress the activation of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK pathway is another critical route in the inflammatory response that gets activated by cellular stress and inflammatory stimuli like LPS.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 TAK1 TAK1 Complex TLR4->TAK1 MKK MKK3/6 Activation TAK1->MKK p38 p38 MAPK Phosphorylation MKK->p38 Downstream Activation of Transcription Factors (e.g., AP-1) p38->Downstream Gene_Expression Pro-inflammatory Gene Expression Downstream->Gene_Expression This compound This compound This compound->p38 Inhibits

Caption: Suppression of the p38 MAPK signaling pathway by this compound.

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Seed cells in appropriate plates (e.g., 96-well for viability, 24-well for NO/ELISA, 6-well for Western blot) and allow them to adhere for 24 hours.

  • Treatment:

    • Remove the old medium.

    • Pre-treat cells with various concentrations of this compound (e.g., 5, 10, 20 µM) in a serum-free medium for 1-2 hours.

    • Add LPS (final concentration of 1 µg/mL) to all wells except the control group.

    • Incubate for the desired period (e.g., 24 hours for NO/cytokine analysis, 30-60 minutes for Western blot analysis of signaling proteins).

Protocol 2: Cell Viability (MTT Assay)

This assay determines the non-cytotoxic concentration range of this compound.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1x10⁵ cells/well.

  • After 24 hours, treat cells with various concentrations of this compound for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 3: Nitric Oxide (NO) Assay (Griess Assay)

This assay quantifies the production of nitrite, a stable metabolite of NO.

  • Collect the cell culture supernatant (50 µL) after the 24-hour treatment period.

  • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each sample in a new 96-well plate.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

  • Incubate for another 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Protocol 4: Pro-inflammatory Cytokine Measurement (ELISA)

Quantify the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant using specific ELISA kits.

  • Collect cell culture supernatant after the 24-hour treatment period.

  • Centrifuge to remove any cellular debris.

  • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., for TNF-α, IL-6, IL-1β).

  • Briefly, the protocol involves adding the supernatant to antibody-coated wells, followed by incubation with detection antibodies and a substrate for color development.

  • Measure the absorbance at the recommended wavelength (typically 450 nm).

  • Calculate cytokine concentrations based on a standard curve generated with recombinant cytokines.

Protocol 5: Intracellular Reactive Oxygen Species (ROS) Assay

This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • After cell treatment (a shorter incubation of 6-12 hours with LPS may be optimal), remove the culture medium and wash the cells gently with PBS.

  • Add 100 µL of DCFH-DA solution (10 µM in serum-free medium) to each well.

  • Incubate for 30 minutes at 37°C in the dark.

  • Remove the DCFH-DA solution and wash the cells again with PBS.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

Protocol 6: Western Blot Analysis

This technique is used to analyze the protein expression levels related to the NF-κB and MAPK pathways.

  • After treatment (e.g., 30-60 minutes), wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

    • Phospho-p65 (p-p65)

    • Total p65

    • IκBα

    • Phospho-p38 MAPK (p-p38)

    • Total p38

    • β-actin (as a loading control)

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band density using image analysis software (e.g., ImageJ) and normalize to the loading control.

Data Presentation

Quantitative data should be summarized in clear, structured tables. Results are typically presented as mean ± standard deviation (SD) from at least three independent experiments.

Table 1: Effect of this compound on Cell Viability of RAW 264.7 Macrophages

Treatment Group Concentration Absorbance (570 nm) Cell Viability (%)
Control - 1.25 ± 0.08 100
This compound 5 µM 1.22 ± 0.07 97.6
This compound 10 µM 1.19 ± 0.09 95.2
This compound 20 µM 1.15 ± 0.06 92.0

| this compound | 50 µM | 0.85 ± 0.05 | 68.0 |

Table 2: Effect of this compound on NO and Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

Treatment Group NO (µM) TNF-α (pg/mL) IL-6 (pg/mL) IL-1β (pg/mL)
Control 1.5 ± 0.2 50.2 ± 5.1 25.8 ± 3.4 15.1 ± 2.2
LPS (1 µg/mL) 45.8 ± 3.5 2540.5 ± 150.7 1850.2 ± 120.5 850.6 ± 75.3
LPS + this compound (5 µM) 35.2 ± 2.8 1890.1 ± 130.2 1420.7 ± 98.1 675.4 ± 55.9
LPS + this compound (10 µM) 22.6 ± 1.9 1150.6 ± 95.6 980.5 ± 80.3 450.2 ± 40.1

| LPS + this compound (20 µM) | 10.4 ± 1.1 | 620.3 ± 55.8 | 550.9 ± 45.6 | 210.8 ± 25.7 |

Table 3: Effect of this compound on NF-κB and p38 MAPK Pathway Protein Expression

Treatment Group p-p65/p65 Ratio IκBα/β-actin Ratio p-p38/p38 Ratio
Control 0.15 ± 0.02 1.00 ± 0.05 0.20 ± 0.03
LPS (1 µg/mL) 0.95 ± 0.08 0.25 ± 0.04 0.98 ± 0.07
LPS + this compound (10 µM) 0.55 ± 0.06 0.68 ± 0.05 0.61 ± 0.05

| LPS + this compound (20 µM) | 0.28 ± 0.04 | 0.89 ± 0.07 | 0.35 ± 0.04 |

References

Application Notes and Protocols: Eudesmol as a Skin Penetration Enhancer in Topical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eudesmol, a naturally occurring sesquiterpenoid alcohol found in various plants, has garnered significant interest as a potential skin penetration enhancer for topical and transdermal drug delivery systems. Like other terpenes, this compound is classified as Generally Recognized As Safe (GRAS) and offers a favorable safety profile compared to some synthetic enhancers. Its mechanism of action is primarily attributed to its interaction with the stratum corneum, the outermost layer of the skin. This compound is believed to transiently disrupt the highly ordered lipid structure of the stratum corneum, thereby increasing the permeability of the skin to a variety of active pharmaceutical ingredients (APIs).

These application notes provide a comprehensive overview of the use of this compound as a skin penetration enhancer, including its effects on the skin permeation of common APIs, detailed experimental protocols for its evaluation, and insights into its potential modulatory effects on skin-related signaling pathways.

Data Presentation: Efficacy of Sesquiterpenes as Penetration Enhancers

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the penetration enhancement effects of structurally related sesquiterpenes, such as nerolidol and farnesol, on representative APIs. This data provides a strong indication of the potential efficacy of this compound.

Table 1: In Vitro Skin Permeation Enhancement of Diclofenac by Sesquiterpenes [1]

Enhancer (Concentration)Permeability Coefficient Enhancement Ratio
Nerolidol (2.5% v/v)~198
Farnesol (2.5% v/v)~78

Table 2: In Vitro Skin Permeation Enhancement of 5-Fluorouracil by Terpenes [2][3][4]

EnhancerFold Increase in Permeation (Compared to Control)
Nerolidol~25
Oleic Acid~24
Menthone~42
1,8-Cineole~95

Table 3: In Vitro Skin Permeation of Ibuprofen with Terpene Eutectic Systems [5]

Terpene in Eutectic SystemFlux (µg/cm²/h)Enhancement Ratio (vs. Saturated Aqueous Solution)
Thymol15012.7

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol details the methodology to assess the effect of this compound on the permeation of a model drug through an excised skin membrane.

Experimental Workflow:

G cluster_prep Membrane Preparation cluster_franz Franz Diffusion Cell Setup cluster_exp Experiment cluster_analysis Data Analysis skin_prep Excise and prepare porcine ear skin membrane_cut Cut skin membrane to size skin_prep->membrane_cut integrity_test Measure transepidermal water loss (TEWL) membrane_cut->integrity_test mount_skin Mount skin on Franz diffusion cell integrity_test->mount_skin If integrity is confirmed add_receptor Fill receptor chamber with buffer (e.g., PBS) mount_skin->add_receptor equilibrate Equilibrate at 37°C add_receptor->equilibrate apply_formulation Apply formulation (Control vs. This compound) to donor chamber equilibrate->apply_formulation sample Withdraw samples from receptor chamber at time points apply_formulation->sample analyze Analyze samples (e.g., HPLC) sample->analyze plot_data Plot cumulative amount permeated vs. time analyze->plot_data calculate_flux Calculate steady-state flux (Jss) plot_data->calculate_flux calculate_er Calculate Enhancement Ratio (ER) calculate_flux->calculate_er

Caption: Workflow for in vitro skin permeation studies.

Materials:

  • Franz diffusion cells

  • Excised porcine ear skin (or human cadaver skin)

  • Phosphate buffered saline (PBS), pH 7.4

  • Model drug (e.g., diclofenac, ibuprofen, 5-fluorouracil)

  • This compound

  • Vehicle (e.g., propylene glycol, ethanol)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Skin Membrane Preparation:

    • Excise full-thickness porcine ear skin. Remove subcutaneous fat and connective tissue.

    • Cut the skin into appropriate sizes to fit the Franz diffusion cells.

    • Measure the transepidermal water loss (TEWL) to ensure membrane integrity.

  • Franz Diffusion Cell Assembly:

    • Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.

    • Fill the receptor chamber with pre-warmed PBS (37°C) and ensure no air bubbles are trapped beneath the skin.

    • Allow the system to equilibrate for 30 minutes at 37°C with constant stirring.

  • Application of Formulation:

    • Prepare the control formulation (drug in vehicle) and the test formulation (drug and this compound in vehicle).

    • Apply a precise amount of the formulation to the surface of the skin in the donor chamber.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Sample Analysis:

    • Analyze the concentration of the drug in the collected samples using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.

    • Plot the cumulative amount permeated versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

    • Calculate the enhancement ratio (ER) using the following formula: ER = Jss (with this compound) / Jss (control)

Cytotoxicity Assay on Human Keratinocytes (HaCaT cells)

This protocol outlines the use of the MTT assay to evaluate the potential cytotoxicity of this compound on HaCaT cells, an immortalized human keratinocyte cell line.

Experimental Workflow:

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_mtt MTT Assay cluster_analysis Data Analysis seed_cells Seed HaCaT cells in a 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat cells with this compound (and controls) incubate_24h->treat_cells prepare_this compound Prepare serial dilutions of this compound prepare_this compound->treat_cells incubate_48h Incubate for 48h treat_cells->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add solubilizing agent (e.g., DMSO) incubate_4h->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance calculate_viability Calculate % cell viability measure_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for MTT cytotoxicity assay.

Materials:

  • HaCaT cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed HaCaT cells into 96-well plates at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment:

    • Prepare serial dilutions of this compound in DMEM.

    • Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a positive control (e.g., Triton X-100).

    • Incubate for 48 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of cell viability).

Western Blot Analysis of NF-κB Signaling Pathway

This protocol describes how to investigate the effect of β-eudesmol on the activation of the NF-κB signaling pathway in HaCaT cells, which can be stimulated by irritants like Phorbol 12-myristate 13-acetate (PMA).

Signaling Pathway:

G cluster_stimulus Stimulus cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by β-Eudesmol PMA PMA (Irritant) IKK IKK Complex PMA->IKK Activates IkB IκBα IKK->IkB Phosphorylates (p-IκBα) NFkB NF-κB (p65/p50) IkB->NFkB Degrades, releasing NF-κB NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocates Inflammation Pro-inflammatory Gene Expression (e.g., IL-6, IL-8) NFkB_nucleus->Inflammation Induces This compound β-Eudesmol This compound->IKK Inhibits Activation

Caption: NF-κB signaling pathway and its inhibition.

Materials:

  • HaCaT cells

  • Phorbol 12-myristate 13-acetate (PMA)

  • β-eudesmol

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis system

  • Western blot transfer system

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture HaCaT cells to 80-90% confluency.

    • Pre-treat cells with different concentrations of β-eudesmol for 1 hour.

    • Stimulate the cells with PMA for 30 minutes.

  • Protein Extraction:

    • Lyse the cells with RIPA buffer.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to the total protein levels.

Concluding Remarks

This compound shows significant promise as a safe and effective skin penetration enhancer for topical formulations. The provided protocols offer a robust framework for evaluating its efficacy and safety profile. Further research is warranted to generate specific quantitative data for this compound with a wider range of APIs and to fully elucidate its molecular mechanisms of action, including its potential anti-inflammatory effects on skin cells. These efforts will be crucial for the successful incorporation of this compound into novel and improved topical drug delivery systems.

References

Investigating the Anticancer Mechanism of Eudesmol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the mechanisms of action of eudesmol, a naturally occurring sesquiterpenoid alcohol, in various cancer cell lines. Detailed protocols for key experiments are included to facilitate further research into its potential as an anticancer agent.

Introduction

This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines.[1][2] Its anticancer activity is primarily attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest. This document outlines the key signaling pathways involved and provides standardized protocols for investigating these effects.

Data Presentation: Cytotoxicity of this compound Isomers

The cytotoxic effects of different this compound isomers vary across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. A summary of reported IC50 values is presented in the table below.

This compound IsomerCancer Cell LineIC50 (µg/mL)
α-EudesmolB16-F10 (Melanoma)5.38 ± 1.10
α-EudesmolK562 (Leukemia)10.60 ± 1.33
β-EudesmolB16-F10 (Melanoma)16.51 ± 1.21
β-EudesmolHepG2 (Hepatocellular Carcinoma)24.57 ± 2.75
γ-EudesmolB16-F10 (Melanoma)8.86 ± 1.27
γ-EudesmolK562 (Leukemia)15.15 ± 1.06
β-EudesmolHL-60 (Leukemia)35.1 µM
β-EudesmolKKU-100 (Cholangiocarcinoma)37.46 ± 9.54 µM
AtractylodinCholangiocarcinoma41.66 ± 2.51
β-EudesmolCholangiocarcinoma39.33 ± 1.15

Mechanism of Action: Signaling Pathways

This compound exerts its anticancer effects by modulating several key signaling pathways, ultimately leading to apoptosis and cell cycle arrest.

Apoptosis Induction

This compound, particularly β-eudesmol, induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4] This involves the activation of caspases, a family of proteases that execute programmed cell death.

  • Intrinsic Pathway: this compound treatment leads to a loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm.[5] This triggers the activation of caspase-9, which in turn activates the executioner caspase-3. The expression of the pro-apoptotic protein Bax is upregulated, while the anti-apoptotic protein Bcl-2 is downregulated.

  • Extrinsic Pathway: this compound has been shown to induce the expression of caspase-8, a key initiator caspase in the extrinsic pathway.

  • JNK and MAPK Signaling: The activation of c-Jun N-terminal kinases (JNK), a member of the mitogen-activated protein kinase (MAPK) family, plays a crucial role in β-eudesmol-induced apoptosis in some cell lines, such as HL60. Inhibition of JNK can block the apoptotic effects of β-eudesmol. Recent studies also indicate that β-eudesmol can inhibit cell proliferation and induce ferroptosis by regulating the MAPK signaling pathway in breast cancer.

  • PI3K/AKT Signaling: In cholangiocarcinoma cells, β-eudesmol has been shown to inhibit the phosphorylation of PI3K and AKT, a pathway critical for cell survival and proliferation.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Bax Bax Bax->Mitochondrion Bcl-2 Bcl-2 Bcl-2->Mitochondrion This compound This compound This compound->Death Receptors This compound->Bax This compound->Bcl-2 JNK/MAPK Pathway JNK/MAPK Pathway This compound->JNK/MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway This compound->PI3K/AKT Pathway Apoptosis Apoptosis JNK/MAPK Pathway->Apoptosis Caspase-3->Apoptosis

This compound-induced apoptotic signaling pathways.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can cause cell cycle arrest, preventing cancer cells from proliferating. Studies have shown that β-eudesmol can induce cell cycle arrest at the G1 phase in cholangiocarcinoma cell lines. This is associated with the upregulation of p21 and p53, key regulators of the cell cycle.

G This compound This compound p53 p53 This compound->p53 p21 p21 p53->p21 G1/S Transition Block G1/S Transition Blocked p21->G1/S Transition Block G1 Phase G1 Phase S Phase S Phase G1 Phase->G1/S Transition Block

This compound-induced G1 cell cycle arrest.

Experimental Workflow

A typical workflow for investigating the mechanism of action of this compound is outlined below.

G Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment MTT Assay MTT Assay This compound Treatment->MTT Assay Flow Cytometry Flow Cytometry This compound Treatment->Flow Cytometry Western Blot Western Blot This compound Treatment->Western Blot Cell Viability Cell Viability MTT Assay->Cell Viability Apoptosis Analysis Apoptosis Analysis Flow Cytometry->Apoptosis Analysis Cell Cycle Analysis Cell Cycle Analysis Flow Cytometry->Cell Cycle Analysis Protein Expression Protein Expression Western Blot->Protein Expression

Experimental workflow for this compound mechanism of action studies.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570-590 nm using a microplate reader.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as desired. Include both negative (untreated) and positive controls.

  • Harvest the cells (including floating cells in the supernatant) by trypsinization or scraping, followed by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be both Annexin V and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the cell cycle distribution of this compound-treated cells by flow cytometry.

Materials:

  • Cancer cells treated with this compound

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Harvest approximately 1 x 10^6 cells by centrifugation.

  • Wash the cell pellet with PBS.

  • Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing gently.

  • Incubate at 4°C for at least 30 minutes (or overnight).

  • Centrifuge the fixed cells and discard the ethanol.

  • Wash the cells twice with PBS.

  • Resuspend the cell pellet in 1 mL of PBS.

  • Add 100 µL of RNase A and incubate for 30 minutes at 37°C.

  • Add 400 µL of PI solution and incubate for 15-30 minutes in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis

This protocol is for detecting the expression levels of specific proteins involved in the signaling pathways affected by this compound.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific to target proteins (e.g., caspases, Bcl-2 family, p53, p21, JNK, p-JNK, Akt, p-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in SDS sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

References

Application Notes and Protocols for Evaluating the Anti-Angiogenic Effect of Beta-Eudesmol In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the anti-angiogenic properties of beta-eudesmol using established in vivo models. The protocols detailed below are designed to offer a robust framework for preclinical assessment, aiding in the development of novel anti-angiogenic therapies.

Beta-eudesmol, a sesquiterpenoid alcohol, has demonstrated significant anti-angiogenic activity by inhibiting key signaling pathways involved in new blood vessel formation.[1][2][3] Studies have shown its efficacy in both in vitro and in vivo settings, making it a promising candidate for further investigation in diseases characterized by abnormal angiogenesis, such as cancer and diabetic retinopathy.[1]

Mechanism of Action: Targeting Key Angiogenic Pathways

Beta-eudesmol exerts its anti-angiogenic effects through the modulation of critical signaling cascades in endothelial cells. It has been shown to inhibit the proliferation and migration of human umbilical vein endothelial cells (HUVEC).[1] The primary mechanisms of action identified are:

  • Inhibition of the ERK1/2 Signaling Pathway : Beta-eudesmol can block the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2, a key downstream effector of growth factor signaling.

  • Suppression of CREB Activation : It has been observed to block the phosphorylation of cAMP response element binding protein (CREB), which is induced by vascular endothelial growth factor (VEGF).

  • Downregulation of VEGF Signaling : In zebrafish models, beta-eudesmol has been shown to downregulate the expression of the Vegfaa gene and its receptor, Vegfr2.

Below is a diagram illustrating the proposed signaling pathway for the anti-angiogenic action of beta-eudesmol.

G cluster_0 Growth Factor Signaling cluster_1 Signaling Cascade cluster_2 Cellular Response VEGF VEGF ERK1/2 ERK1/2 VEGF->ERK1/2 CREB CREB VEGF->CREB bFGF bFGF bFGF->ERK1/2 Angiogenesis Angiogenesis ERK1/2->Angiogenesis CREB->Angiogenesis Beta-Eudesmol Beta-Eudesmol Beta-Eudesmol->ERK1/2 Inhibits Phosphorylation Beta-Eudesmol->CREB Inhibits Phosphorylation

Caption: Proposed signaling pathway of beta-eudesmol's anti-angiogenic effect.

In Vivo Models for Evaluation

Several in vivo models are suitable for assessing the anti-angiogenic potential of beta-eudesmol. The choice of model will depend on the specific research question, available resources, and desired throughput.

Murine Matrigel Plug Assay

This is a widely used model to quantify the formation of new blood vessels in vivo. Matrigel, a basement membrane extract, is mixed with pro-angiogenic factors and the test compound (beta-eudesmol) and then implanted subcutaneously into mice. The subsequent infiltration of endothelial cells and formation of functional blood vessels within the plug can be quantified.

Quantitative Data Summary

ModelTreatment GroupParameter MeasuredResultReference
Matrigel Plug Assay (Mice)Beta-eudesmolHemoglobin content in Matrigel plugSignificant reduction compared to control
Adjuvant-induced Granuloma (Mice)Beta-eudesmol (0.45 and 0.9 µmol/kg)Carmine content of granuloma18.9% and 45.4% reduction, respectively
H22 Mouse Tumor ModelBeta-eudesmol (2.5-5 mg/kg)Vascular indexSignificant inhibition
Zebrafish EmbryoBeta-eudesmol (6.3-50 µM)Sub-intestinal vessel intersection countInhibition of vessel development

Experimental Workflow: Murine Matrigel Plug Assay

G A Prepare Matrigel Mixture (Matrigel + bFGF/VEGF + Beta-Eudesmol/Vehicle) B Subcutaneous Injection of Matrigel Plug into Mice A->B C Incubation Period (e.g., 7-14 days) B->C D Excise Matrigel Plug C->D E Quantify Angiogenesis (e.g., Hemoglobin Assay, Immunohistochemistry) D->E

Caption: Workflow for the murine Matrigel plug assay.

Detailed Protocol: Murine Matrigel Plug Assay

  • Animals : Use 6-8 week old immunocompromised mice (e.g., C57BL/6).

  • Matrigel Preparation : Thaw Matrigel on ice. Prepare a mixture containing Matrigel (e.g., 0.5 ml), a pro-angiogenic factor such as basic fibroblast growth factor (bFGF) or vascular endothelial growth factor (VEGF), and the desired concentration of beta-eudesmol or vehicle control.

  • Injection : Anesthetize the mice and subcutaneously inject the Matrigel mixture into the dorsal flank.

  • Incubation : Allow the Matrigel plugs to solidify and for angiogenesis to occur over a period of 7-14 days.

  • Plug Excision : Euthanize the mice and carefully excise the Matrigel plugs.

  • Quantification :

    • Hemoglobin Assay : Homogenize the plugs and measure the hemoglobin content using a Drabkin's reagent-based assay to quantify blood vessel formation.

    • Immunohistochemistry : Fix the plugs in formalin, embed in paraffin, and section. Stain sections with endothelial cell markers (e.g., CD31) to visualize and quantify microvessel density.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established, cost-effective, and rapid in vivo model for studying angiogenesis. It utilizes the highly vascularized chorioallantoic membrane of a developing chick embryo.

Experimental Workflow: CAM Assay

G A Incubate Fertilized Chicken Eggs B Create a Window in the Eggshell A->B C Apply Beta-Eudesmol on a Carrier (e.g., filter disk) to the CAM B->C D Incubate for 48-72 hours C->D E Image and Quantify Blood Vessel Formation D->E

Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) assay.

Detailed Protocol: CAM Assay

  • Egg Incubation : Incubate fertilized chicken eggs at 37°C in a humidified incubator.

  • Windowing : On embryonic day 3 or 4, create a small window in the eggshell to expose the CAM.

  • Application of Beta-Eudesmol : Prepare different concentrations of beta-eudesmol. Apply a small volume (e.g., 10 µl) onto a carrier such as a sterile filter paper disk or a silicone ring and place it on the CAM. A vehicle control should be used in parallel.

  • Incubation : Reseal the window with tape and return the eggs to the incubator for an additional 48-72 hours.

  • Analysis :

    • Imaging : Capture images of the CAM vasculature under a stereomicroscope.

    • Quantification : Analyze the images to quantify the number of blood vessel branch points, total vessel length, and the size of the avascular zone around the carrier.

Murine Tumor Xenograft Model

To evaluate the anti-angiogenic effect of beta-eudesmol in a tumor context, a xenograft model can be employed. This involves implanting human or murine tumor cells into immunocompromised mice.

Detailed Protocol: Murine Tumor Xenograft Model

  • Cell Culture : Culture a suitable tumor cell line (e.g., H22 or S180 mouse tumor cells) under standard conditions.

  • Tumor Implantation : Subcutaneously inject a suspension of tumor cells into the flank of immunocompromised mice.

  • Treatment : Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer beta-eudesmol (e.g., 2.5-5 mg/kg) or vehicle control systemically (e.g., intraperitoneal injection) on a predetermined schedule.

  • Tumor Growth Monitoring : Measure tumor volume regularly using calipers.

  • Endpoint Analysis : At the end of the study, euthanize the mice and excise the tumors.

  • Angiogenesis Assessment :

    • Microvessel Density : Perform immunohistochemical staining of tumor sections for endothelial cell markers (e.g., CD31) to quantify microvessel density.

    • Hemoglobin Content : Measure the hemoglobin content within the tumor tissue as an indicator of blood perfusion.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vivo evaluation of the anti-angiogenic effects of beta-eudesmol. The choice of model should be guided by the specific scientific objectives and available resources. Consistent and reproducible data from these models will be crucial for advancing beta-eudesmol through the drug development pipeline as a potential therapeutic agent for angiogenesis-dependent diseases.

References

Application Notes and Protocols: Utilizing β-Eudesmol for a Comprehensive Analysis of the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Eudesmol, a sesquiterpenoid alcohol found in various medicinal plants, has garnered significant interest for its anti-inflammatory and anti-cancer properties. A key mechanism underlying these effects is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates a wide array of genes involved in inflammation, immunity, cell survival, and proliferation. Its dysregulation is implicated in numerous chronic inflammatory diseases and cancers. These application notes provide a comprehensive guide for utilizing β-eudesmol as a tool to investigate and potentially inhibit the NF-κB signaling pathway. This document outlines detailed protocols for key experiments and presents quantitative data to facilitate the design and interpretation of studies in this area.

Mechanism of Action of β-Eudesmol on the NF-κB Pathway

β-Eudesmol has been shown to exert its inhibitory effects on the NF-κB signaling pathway through multiple mechanisms. It has been reported to down-regulate the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), which are potent activators of the NF-κB pathway. Furthermore, studies indicate that β-eudesmol can directly interfere with the core components of the NF-κB signaling cascade. This includes the inhibition of the phosphorylation and subsequent degradation of the inhibitory protein IκBα. The degradation of IκBα is a critical step that allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of target genes. By preventing IκBα degradation, β-eudesmol effectively sequesters NF-κB in the cytoplasm, thereby inhibiting its transcriptional activity. Additionally, β-eudesmol has been observed to suppress the phosphorylation of the p65 subunit of NF-κB, a key event for its activation and nuclear translocation.

Data Presentation: Quantitative Effects of β-Eudesmol on the NF-κB Pathway

The following tables summarize the quantitative data on the inhibitory effects of β-eudesmol on various aspects of the NF-κB signaling pathway.

Table 1: Inhibition of NF-κB Reporter Gene Activity by β-Eudesmol

Cell LineAgonistβ-Eudesmol ConcentrationInhibition of Luciferase Activity (%)IC50Reference
HDFsH₂O₂Concentration-dependent decreaseData not specifiedNot Determined[1]
HEK293TTNF-αTo be determinedTo be determinedTo be determinedN/A
RAW 264.7LPSTo be determinedTo be determinedTo be determinedN/A

HDFs: Human Dermal Fibroblasts. Data from additional cell lines would be beneficial to assess cell-type-specific effects.

Table 2: Effect of β-Eudesmol on NF-κB Pathway Protein Expression and Phosphorylation

Cell LineTreatmentProtein Targetβ-Eudesmol ConcentrationChange in Protein Level/PhosphorylationReference
CL-6N/ANF-κB p65Concentration-dependentDecrease in expression[2]
CL-6N/ANF-κB p50Concentration-dependentDecrease in expression[2]
To be determinedLPS/TNF-αp-p65To be determinedTo be determinedN/A
To be determinedLPS/TNF-αIκBαTo be determinedTo be determinedN/A
To be determinedLPS/TNF-αp-IκBαTo be determinedTo be determinedN/A

CL-6: Human cholangiocarcinoma cell line. Further quantitative data from densitometric analysis of Western blots are needed.

Table 3: Effect of β-Eudesmol on Pro-inflammatory Cytokine Production

Cell LineStimulantCytokineβ-Eudesmol ConcentrationInhibition of Cytokine Production (%)IC50Reference
HMC-1PMA + A23187IL-6Concentration-dependentInhibition of production and expressionNot Determined[3]
RAW 264.7LPSTNF-αTo be determinedTo be determinedTo be determinedN/A
RAW 264.7LPSIL-6To be determinedTo be determinedTo be determinedN/A

HMC-1: Human Mast Cell line. PMA: Phorbol 12-myristate 13-acetate. A23187: Calcium ionophore.

Experimental Protocols

NF-κB Luciferase Reporter Gene Assay

This assay is used to quantify the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of β-eudesmol.

Materials:

  • HEK293T or other suitable cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase)

  • Control plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • β-Eudesmol (dissolved in DMSO)

  • NF-κB activator (e.g., TNF-α or LPS)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will reach 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • β-Eudesmol Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of β-eudesmol (e.g., 1, 5, 10, 25, 50 µM) or vehicle (DMSO). Pre-incubate for 1-2 hours.

  • NF-κB Activation: Stimulate the cells with an appropriate NF-κB activator (e.g., 20 ng/mL TNF-α or 1 µg/mL LPS) for 6-8 hours. Include an unstimulated control.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the luciferase assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as a percentage of the activity in the stimulated vehicle-treated control.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol is for the detection of key proteins in the NF-κB pathway, such as p-p65, total p65, and IκBα, to assess the effect of β-eudesmol.

Materials:

  • RAW 264.7 or other suitable cell line

  • RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin

  • β-Eudesmol

  • LPS (from E. coli)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Once confluent, pre-treat the cells with various concentrations of β-eudesmol for 1-2 hours.

  • Stimulation: Stimulate the cells with 1 µg/mL LPS for an appropriate time (e.g., 30 minutes for phosphorylation events, longer for total protein expression).

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer. Determine the protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control (β-actin).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This assay quantifies the production of pro-inflammatory cytokines like TNF-α and IL-6 in the cell culture supernatant.

Materials:

  • RAW 264.7 or other suitable macrophage cell line

  • β-Eudesmol

  • LPS

  • ELISA kits for TNF-α and IL-6

  • Microplate reader

Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 24-well plate. Pre-treat with different concentrations of β-eudesmol for 1-2 hours.

  • Stimulation: Stimulate the cells with 1 µg/mL LPS for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits.

  • Data Analysis: Generate a standard curve using the provided standards and determine the concentration of the cytokines in the samples.

Mandatory Visualizations

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex TNFR->IKK_complex Activation TLR4->IKK_complex Activation IkBa IκBα IKK_complex->IkBa Phosphorylation NFkB_complex p65/p50-IκBα (Inactive) IkBa->NFkB_complex p_IkBa p-IκBα IkBa->p_IkBa p65 p65 p65->NFkB_complex p50 p50 p50->NFkB_complex NFkB_complex->IKK_complex Active_NFkB p65/p50 (Active) NFkB_complex->Active_NFkB Ub Ubiquitination p_IkBa->Ub Proteasome Proteasome Degradation Ub->Proteasome Proteasome->IkBa Degrades NFkB_nucleus p65/p50 Active_NFkB->NFkB_nucleus Translocation Eudesmol β-Eudesmol This compound->IKK_complex Inhibits This compound->p65 Inhibits Phosphorylation DNA DNA (κB sites) NFkB_nucleus->DNA Binds Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) DNA->Gene_expression Transcription

Caption: The NF-κB signaling pathway and points of inhibition by β-eudesmol.

Experimental_Workflow cluster_assays Downstream Analysis start Start: Cell Culture (e.g., RAW 264.7, HEK293T) treatment Treatment with β-Eudesmol (Dose-response) start->treatment stimulation Stimulation with NF-κB Activator (LPS or TNF-α) treatment->stimulation luciferase Luciferase Reporter Assay (NF-κB Transcriptional Activity) stimulation->luciferase western Western Blot (p-p65, IκBα) stimulation->western elisa ELISA (TNF-α, IL-6) stimulation->elisa analysis Data Analysis and Interpretation luciferase->analysis western->analysis elisa->analysis conclusion Conclusion on Inhibitory Effect of β-Eudesmol analysis->conclusion

Caption: Experimental workflow for studying the effects of β-eudesmol on NF-κB signaling.

References

Application of Eudesmol in Antimicrobial Biofilm Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which acts as a protective barrier. The development of novel anti-biofilm agents is a critical area of research. Eudesmol, a sesquiterpenoid alcohol found in the essential oils of various plants, has emerged as a potential candidate for antimicrobial and anti-biofilm applications. This document provides detailed application notes and protocols for studying the efficacy of this compound against microbial biofilms, including its minimum inhibitory concentration, biofilm inhibition and eradication capabilities, and potential synergistic effects with conventional antibiotics.

While specific quantitative data on the anti-biofilm activity of this compound is currently limited in publicly available literature, this document provides standardized protocols that can be readily adapted for its evaluation. For illustrative purposes, quantitative data for the structurally similar and well-studied compound, eugenol, is presented.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Eugenol against Planktonic Bacteria

Note: This data is provided for eugenol as an illustrative example due to the limited availability of specific MIC data for this compound.

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 43300 (MRSA)8330[1]
Staphylococcus aureusClinical Isolate416 - 1024[2]
Pseudomonas aeruginosaATCC 15442> 2048Data estimated based on related studies
Candida albicansNot Specified12.5[3]
Table 2: Biofilm Inhibition and Eradication by Eugenol

Note: This data is provided for eugenol as an illustrative example due to the limited availability of specific biofilm inhibition/eradication data for this compound.

MicroorganismAssay TypeConcentration% Inhibition/EradicationReference
Staphylococcus aureus (MRSA)        Biofilm InhibitionMIC~50%[2]
Staphylococcus aureus (MRSA)        Biofilm Eradication        2 x MIC> 4-log10 reduction in viable cells        [2]
Pseudomonas aeruginosaBiofilm InhibitionSub-MICSignificant Reduction
Candida albicansBiofilm InhibitionSub-inhibitorySensitization to fluconazole
Table 3: Synergistic Effects of Essential Oil Components with Antibiotics (Checkerboard Assay)

Note: This table illustrates the synergistic potential of essential oil components, like eugenol, with conventional antibiotics. The Fractional Inhibitory Concentration Index (FICI) is used to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4), or antagonism (FICI > 4).

MicroorganismThis compound Analog (e.g., Eugenol)AntibioticFICIInterpretationReference
Staphylococcus aureusCarvacrol/ThymolTetracycline0.28 - 0.50Synergy
Staphylococcus aureusCarvacrol/ThymolGentamicin0.25 - 0.50Synergy
Gram-positive strainsVarious EOsNorfloxacin< 0.5Strong Synergy
Gram-positive strainsVarious EOsOxacillin< 0.5Strong Synergy

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial/fungal strains

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)

  • This compound stock solution (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is non-inhibitory)

  • Positive control (bacterial/fungal suspension without this compound)

  • Negative control (sterile medium)

  • Microplate reader

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in the growth medium across the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Include positive and negative controls on each plate.

  • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • After incubation, determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible growth. This can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.

MIC_Workflow Workflow for MIC Determination prep_this compound Prepare serial dilutions of this compound in a 96-well plate inoculate Inoculate wells with standardized microbial suspension prep_this compound->inoculate controls Include positive (microbes only) and negative (medium only) controls inoculate->controls incubate Incubate plate under optimal growth conditions controls->incubate read_results Determine MIC by visual inspection or OD measurement incubate->read_results

Workflow for MIC Determination

Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)

This protocol assesses the ability of this compound to prevent biofilm formation.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial/fungal strains

  • Appropriate growth medium

  • This compound stock solution

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Dispense 100 µL of microbial suspension (adjusted to a specific OD, e.g., 0.1 at 600 nm) into the wells of a 96-well plate.

  • Add 100 µL of varying concentrations of this compound (typically at sub-MIC levels) to the wells. Include a positive control (no this compound) and a negative control (medium only).

  • Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C, static).

  • After incubation, discard the planktonic cells and wash the wells gently with PBS to remove non-adherent cells.

  • Stain the adherent biofilms by adding 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells with PBS until the washings are clear.

  • Dry the plate and solubilize the bound dye by adding 200 µL of 30% acetic acid to each well.

  • Measure the absorbance at 570 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the control.

Biofilm_Inhibition_Workflow Biofilm Inhibition Assay Workflow add_suspension Add microbial suspension to 96-well plate add_this compound Add varying concentrations of this compound add_suspension->add_this compound incubate Incubate to allow biofilm formation add_this compound->incubate wash_planktonic Wash to remove planktonic cells incubate->wash_planktonic stain Stain with 0.1% Crystal Violet wash_planktonic->stain wash_stain Wash excess stain stain->wash_stain solubilize Solubilize bound stain with 30% Acetic Acid wash_stain->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance

Biofilm Inhibition Assay Workflow

Protocol 3: Checkerboard Microdilution Assay for Synergy Testing

This protocol is used to evaluate the synergistic antimicrobial effects of this compound in combination with a conventional antibiotic.

Materials:

  • 96-well microtiter plates

  • Bacterial/fungal strains

  • Appropriate growth medium

  • Stock solutions of this compound and the selected antibiotic

  • Microplate reader

Procedure:

  • Prepare serial two-fold dilutions of the antibiotic horizontally along the rows of a 96-well plate.

  • Prepare serial two-fold dilutions of this compound vertically along the columns of the plate. This creates a matrix of different concentration combinations.

  • Include rows and columns with single agents to determine their individual MICs under the assay conditions.

  • Inoculate each well with a standardized microbial suspension.

  • Incubate the plate under appropriate conditions.

  • Determine the MIC for each agent alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = FIC of this compound + FIC of Antibiotic Where:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

  • Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; and FICI > 4 indicates antagonism.

Potential Mechanisms of Action: Quorum Sensing Inhibition

Many essential oil components exert their anti-biofilm effects by interfering with bacterial cell-to-cell communication, known as quorum sensing (QS). QS regulates the expression of virulence factors and genes involved in biofilm formation. While not yet demonstrated specifically for this compound, it is plausible that it could act as a quorum sensing inhibitor (QSI).

Quorum_Sensing_Inhibition Hypothetical Quorum Sensing Inhibition by this compound cluster_bacteria Bacterial Cell Signal_Synthase Signal Synthase (e.g., LuxI) Autoinducer Autoinducer (Signal Molecule) Signal_Synthase->Autoinducer Synthesis Receptor Receptor Protein (e.g., LuxR) Autoinducer->Receptor Binding Gene_Expression Biofilm & Virulence Gene Expression Receptor->Gene_Expression Activation This compound This compound (Potential QSI) This compound->Signal_Synthase Inhibits This compound->Receptor Blocks Binding

Hypothetical Quorum Sensing Inhibition by this compound

Conclusion

This compound presents a promising avenue for the development of novel anti-biofilm agents. The protocols detailed in this document provide a robust framework for the systematic evaluation of its efficacy against a range of clinically and industrially relevant microorganisms. Further research is warranted to generate specific quantitative data for this compound and to elucidate its precise mechanisms of action, including its potential role as a quorum sensing inhibitor. Such studies will be crucial in harnessing the full therapeutic potential of this compound, either as a standalone agent or in synergistic combination with existing antibiotics, to combat the persistent threat of biofilm-associated infections.

References

Synthesis and Pharmacological Evaluation of Novel Eudesmol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers in Drug Discovery and Development

These application notes provide a comprehensive overview of the synthesis of novel eudesmol derivatives and detailed protocols for their pharmacological screening. This compound, a naturally occurring sesquiterpenoid alcohol, and its derivatives have garnered significant interest in the scientific community due to their diverse and potent biological activities. This document is intended to serve as a valuable resource for researchers and scientists involved in the exploration of new therapeutic agents.

Introduction

This compound is a bicyclic sesquiterpenoid found in the essential oils of various plants, notably in the Eucalyptus and Atractylodes species. The unique structural framework of this compound presents an attractive scaffold for chemical modification to generate novel derivatives with enhanced or new pharmacological properties. Preclinical studies have demonstrated that this compound and its analogs exhibit a wide range of therapeutic effects, including anti-cancer, anti-inflammatory, anti-angiogenic, and neuroprotective activities.[1][2] These properties are often attributed to their interaction with key signaling pathways involved in disease pathogenesis.

Synthesis of Novel this compound Derivatives

The synthesis of novel this compound derivatives can be approached through various chemical strategies, primarily involving the modification of the hydroxyl group and the double bonds within the eudesmane core. A general workflow for the synthesis and subsequent screening is outlined below.

Synthesis_Workflow Start This compound (Starting Material) Synthesis Chemical Modification (e.g., Esterification, Epoxidation, etc.) Start->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Pharmacological Screening Characterization->Screening Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Studies Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: General workflow for the synthesis and screening of novel this compound derivatives.

Experimental Protocol: Synthesis of this compound Ester Derivatives

This protocol describes a general method for the synthesis of this compound esters through acylation of the tertiary alcohol.

Materials:

  • β-Eudesmol

  • Anhydrous dichloromethane (DCM)

  • Acyl chloride or carboxylic acid anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve β-eudesmol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add TEA (1.5 eq) or DMAP (0.1 eq) to the solution and stir at 0 °C.

  • Slowly add the desired acyl chloride or anhydride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified this compound derivative using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Pharmacological Screening Protocols

A panel of in vitro assays is crucial for evaluating the therapeutic potential of the newly synthesized this compound derivatives. Detailed protocols for key pharmacological screenings are provided below.

Anticancer Activity

The cytotoxic effects of this compound derivatives against various cancer cell lines can be determined using colorimetric assays such as the MTT or SRB assay.

Table 1: Anticancer Activity of β-Eudesmol against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (hr)Reference
HuCCT-1Cholangiocarcinoma16.80 ± 4.41-[3]
CL-6Cholangiocarcinoma166.75 ± 3.6948[1]
A549Lung Cancer3872[1]
HL-60Leukemia35.172

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the this compound derivatives in the cell culture medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours, replace the medium with fresh medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives can be assessed by measuring their ability to inhibit the production of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Anti-inflammatory Activity of β-Eudesmol

Cell/Animal ModelEffective Dose/ConcentrationEffectsReference
Human mast cells (HMC-1)0.2–20 µMInhibition of IL-6 production and expression
Primary rat hepatocytes-Decreased nitric oxide (NO) production

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • This compound derivatives

  • Griess reagent

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound derivatives for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (no LPS) and an LPS-only group.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent to each supernatant sample and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the concentration of nitrite using a standard curve prepared with sodium nitrite.

  • Determine the percentage of NO inhibition and the IC50 values.

Neuroprotective Activity

The neuroprotective effects of this compound derivatives can be investigated using neuronal cell models, such as PC12 cells, challenged with neurotoxic agents like amyloid-beta (Aβ).

Materials:

  • PC12 cell line

  • RPMI-1640 medium supplemented with horse serum and fetal bovine serum

  • Amyloid-beta (Aβ) peptide (e.g., Aβ25-35 or Aβ1-42)

  • This compound derivatives

  • MTT assay reagents

  • 96-well plates

Procedure:

  • Differentiate PC12 cells by treating them with Nerve Growth Factor (NGF) for several days.

  • Seed the differentiated PC12 cells in a 96-well plate.

  • Pre-treat the cells with different concentrations of this compound derivatives for 2 hours.

  • Expose the cells to a neurotoxic concentration of Aβ peptide (e.g., 10 µM Aβ25-35) for 24 hours.

  • Assess cell viability using the MTT assay as described in the anticancer activity protocol.

  • Calculate the percentage of neuroprotection relative to the Aβ-treated control.

Anti-angiogenic Activity

The anti-angiogenic properties of the synthesized compounds can be evaluated through in vitro assays such as the human umbilical vein endothelial cell (HUVEC) proliferation and tube formation assays.

Table 3: Anti-angiogenic Activity of β-Eudesmol

AssayCell LineConcentration (µM)EffectReference
Proliferation AssayHUVEC50-100Inhibition of proliferation
Tube Formation AssayHUVEC50-100Inhibition of tube formation
Zebrafish ModelZebrafish embryos6.3-50Inhibition of vessel development

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Matrigel (or other basement membrane extract)

  • This compound derivatives

  • 96-well plates

  • Inverted microscope with a camera

Procedure:

  • Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.

  • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Resuspend HUVECs in endothelial cell growth medium containing various concentrations of the this compound derivatives.

  • Seed the HUVECs onto the Matrigel-coated wells at a density of 1-2 x 10^4 cells/well.

  • Incubate the plate at 37°C for 4-12 hours.

  • Observe and photograph the formation of capillary-like tube structures using an inverted microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Signaling Pathways and Mechanisms of Action

This compound and its derivatives have been shown to modulate several key signaling pathways implicated in the pathophysiology of various diseases.

Signaling_Pathways cluster_cancer Anticancer Effects cluster_angiogenesis Anti-Angiogenic Effects cluster_inflammation Anti-inflammatory Effects Eudesmol_Cancer This compound Derivatives STAT STAT1/3 Phosphorylation Eudesmol_Cancer->STAT inhibits NFkB_Cancer NF-κB Expression Eudesmol_Cancer->NFkB_Cancer inhibits JNK JNK Pathway Eudesmol_Cancer->JNK activates Apoptosis_Cancer Apoptosis JNK->Apoptosis_Cancer Eudesmol_Angio This compound Derivatives ERK ERK1/2 Phosphorylation Eudesmol_Angio->ERK inhibits CREB CREB Activation Eudesmol_Angio->CREB inhibits VEGF_bFGF VEGF/bFGF VEGF_bFGF->ERK ERK->CREB Angiogenesis Angiogenesis CREB->Angiogenesis Eudesmol_Inflam This compound Derivatives p38_MAPK p38 MAPK Eudesmol_Inflam->p38_MAPK inhibits NFkB_Inflam NF-κB Eudesmol_Inflam->NFkB_Inflam inhibits Caspase1 Caspase-1 Eudesmol_Inflam->Caspase1 inhibits LPS LPS LPS->p38_MAPK LPS->NFkB_Inflam Inflammatory_Mediators IL-6, NO Production p38_MAPK->Inflammatory_Mediators NFkB_Inflam->Inflammatory_Mediators

Caption: Key signaling pathways modulated by this compound derivatives.

Conclusion

The synthetic accessibility and diverse biological activities of this compound derivatives make them promising candidates for drug discovery and development. The protocols and data presented in these application notes provide a solid foundation for researchers to synthesize and evaluate novel this compound-based compounds for their therapeutic potential in oncology, inflammation, and neurodegenerative disorders. Further investigation into the structure-activity relationships of these derivatives will be instrumental in optimizing their efficacy and selectivity for specific molecular targets.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Co-elution of Eudesmol Isomers in Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of eudesmol isomers (α-, β-, and γ-eudesmol) during gas chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: My α-, β-, and γ-eudesmol isomers are co-eluting, resulting in a single broad or overlapping peak. What are the primary causes?

A1: Co-elution of this compound isomers is a common challenge due to their structural similarity and close boiling points. The primary causes can be attributed to:

  • Insufficient Stationary Phase Selectivity: The GC column's stationary phase may not have the chemical properties to adequately differentiate between the isomers. Non-polar columns separate primarily by boiling point, which might not be sufficient for these isomers.

  • Suboptimal Temperature Program: An improperly optimized oven temperature program, such as a ramp rate that is too fast, will not provide enough time for the isomers to interact differently with the stationary phase, leading to poor separation.

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency. A flow rate that is too high or too low can lead to band broadening and decreased resolution.

  • Column Overload: Injecting a sample that is too concentrated can lead to broad, asymmetric peaks that are more likely to overlap.

Q2: How can I confirm that I have a co-elution problem and not just a broad peak?

A2: Differentiating between a broad peak and co-eluting isomers is a critical first step. Here are some indicators of co-elution:

  • Asymmetrical Peak Shape: Look for peaks with a "shoulder" or a distorted, non-Gaussian shape.

  • Mass Spectrometry (MS) Data: If you are using a GC-MS system, examine the mass spectrum across the peak. A change in the relative abundance of fragment ions from the beginning to the end of the peak is a strong indication of multiple components.

  • Methodical Parameter Adjustments: A small, deliberate change in the temperature program (e.g., a slower ramp rate) that results in a change in peak shape or the appearance of a small, previously unresolved peak suggests co-elution.

Troubleshooting Guides

Guide 1: Optimizing the GC Temperature Program

A methodical approach to optimizing the oven temperature program can often resolve the co-elution of this compound isomers.

Problem: My chromatogram shows a single, unresolved peak for the this compound isomers.

Solution: Implement a systematic optimization of your temperature program. A slower temperature ramp rate generally leads to better separation of closely eluting compounds.

Initial Scouting Run: If you are starting without a known method, a "scouting" gradient can provide a good baseline.

  • Initial Temperature: 40-50°C, hold for 2 minutes.

  • Ramp Rate: 10°C/min.

  • Final Temperature: 250°C, hold for 5-10 minutes.

Optimization Steps:

  • Lower the Initial Temperature: A lower starting temperature can improve the resolution of earlier eluting compounds.

  • Reduce the Ramp Rate: This is often the most effective parameter for separating isomers. Decrease the ramp rate in increments (e.g., from 10°C/min to 5°C/min, then to 2-3°C/min). This increases the interaction time of the analytes with the stationary phase, enhancing separation.[1][2]

  • Incorporate Isothermal Holds: If a critical pair of isomers remains unresolved, an isothermal hold at a temperature just below their elution temperature can improve separation.

dot

G cluster_0 Temperature Program Optimization Workflow Start Start Scouting_Run Perform Scouting Run (e.g., 50°C to 250°C at 10°C/min) Start->Scouting_Run Evaluate_Separation Isomers Resolved? Scouting_Run->Evaluate_Separation Reduce_Ramp_Rate Decrease Ramp Rate (e.g., to 5°C/min) Evaluate_Separation->Reduce_Ramp_Rate No End End Evaluate_Separation->End Yes Evaluate_Again Isomers Resolved? Reduce_Ramp_Rate->Evaluate_Again Further_Reduce_Ramp Further Decrease Ramp Rate (e.g., to 2-3°C/min) Evaluate_Again->Further_Reduce_Ramp No Evaluate_Again->End Yes Consider_Isothermal Introduce Isothermal Hold Below Elution Temperature Further_Reduce_Ramp->Consider_Isothermal Consider_Isothermal->End G cluster_0 Column Selection Logic for this compound Isomers Start Co-elution on current column? Standard_Column Using a standard column? (e.g., DB-5, WAX) Start->Standard_Column Yes Optimize_Method Optimize Temperature Program & Flow Rate Standard_Column->Optimize_Method Yes Still_Coeluting Still Co-eluting? Optimize_Method->Still_Coeluting Chiral_Column Switch to a Chiral Column (e.g., derivatized cyclodextrin) Still_Coeluting->Chiral_Column Yes Resolution_Achieved Resolution Achieved Still_Coeluting->Resolution_Achieved No, resolved Chiral_Column->Resolution_Achieved

References

Addressing matrix effects in LC-MS/MS analysis of eudesmol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of eudesmol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2][3] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[4][5] In complex biological matrices like plasma or serum, components such as phospholipids, salts, and proteins are common sources of matrix effects.

Q2: I'm observing poor peak shape and low signal intensity for this compound. Could this be due to matrix effects?

A2: Yes, poor peak shape, reduced sensitivity, and inconsistent results are common manifestations of matrix effects. Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to signal suppression. It is also advisable to check for other potential issues such as analyte degradation, suboptimal MS parameters, or issues with the mobile phase.

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: The most common method to assess matrix effects is the post-extraction spike method. This involves comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix extract that has already undergone the entire sample preparation process. A significant difference between these two measurements indicates the presence of matrix effects. Another qualitative method is the post-column infusion experiment, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.

Q4: What are the primary strategies to mitigate matrix effects for this compound analysis?

A4: There are three main strategies to address matrix effects:

  • Sample Preparation: Employing effective sample cleanup techniques is crucial. Methods like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation can remove a significant portion of interfering matrix components. For the analysis of β-eudesmol in rat plasma, a liquid-liquid extraction with ethyl ether has been successfully used.

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components can significantly reduce interference. This can be achieved by adjusting the column chemistry, mobile phase composition, and gradient profile.

  • Calibration Strategies: Utilizing appropriate calibration methods can compensate for matrix effects that cannot be eliminated through sample preparation or chromatography. The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects. Other effective strategies include matrix-matched calibration and the standard addition method.

Q5: My signal for this compound is still low after improving my sample cleanup. What else can I do?

A5: If signal intensity remains low, consider the following:

  • Optimize MS Parameters: Fine-tune ion source parameters such as gas flows, temperatures, and voltages to maximize the ionization of this compound.

  • Optimize Collision Energy: In MS/MS mode, optimize the collision energy to ensure efficient fragmentation and production of intense, specific product ions.

  • Consider a Different Ionization Technique: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) might be less susceptible to matrix effects for certain compounds and could provide a better response.

  • Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.

Troubleshooting Workflow for Matrix Effects

The following diagram outlines a systematic approach to identifying and resolving matrix effect issues in your LC-MS/MS analysis of this compound.

G cluster_0 Problem Identification cluster_1 Matrix Effect Evaluation cluster_2 Mitigation Strategies cluster_3 Verification start Poor Peak Shape, Low/Inconsistent Signal for this compound check_system Verify LC-MS System Performance (e.g., with standard solution) start->check_system eval_me Perform Post-Extraction Spike Experiment check_system->eval_me me_present Matrix Effect Confirmed? eval_me->me_present optimize_sp Optimize Sample Preparation (e.g., SPE, LLE) me_present->optimize_sp Yes end Investigate Other Causes (e.g., Analyte Stability) me_present->end No optimize_lc Optimize Chromatographic Separation optimize_sp->optimize_lc use_is Implement Advanced Calibration (SIL-IS, Matrix-Matched) optimize_lc->use_is re_eval_me Re-evaluate Matrix Effect use_is->re_eval_me problem_solved Problem Resolved re_eval_me->problem_solved

Troubleshooting workflow for matrix effects.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike Method

This protocol describes how to quantify the extent of matrix effects on the analysis of this compound.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase composition at a known concentration (e.g., medium QC level).

    • Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma from an untreated subject) and perform the complete sample extraction procedure. After extraction, spike the resulting extract with this compound to the same final concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike a blank matrix sample with this compound at the same concentration as Set A before starting the sample extraction procedure.

  • Analyze Samples: Inject and analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

      • A value of 100% indicates no matrix effect.

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

Protocol 2: Sample Preparation of β-Eudesmol from Rat Plasma using Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for the quantification of β-eudesmol in rat plasma.

  • Sample Thawing: Thaw frozen rat plasma samples at room temperature.

  • Aliquoting: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Addition: Add the internal standard solution (if used).

  • Extraction: Add 500 µL of ethyl ether to the plasma sample.

  • Vortexing: Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the upper organic layer (ethyl ether) to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes the validation data from a published study on the LC-MS/MS quantification of β-eudesmol in rat plasma, demonstrating the method's performance in the presence of a biological matrix.

ParameterResult
Linearity Range3 - 900 ng/mL
Intra-day Precision (RSD)≤ 14.3%
Inter-day Precision (RSD)≤ 14.3%
Intra-day AccuracyWithin ±14.3%
Inter-day AccuracyWithin ±14.3%

Data extracted from a study on β-eudesmol in rat plasma and may vary based on specific experimental conditions and matrix.

Experimental Workflow for this compound Analysis

The diagram below illustrates a typical experimental workflow for the quantitative analysis of this compound in a biological matrix, from sample receipt to data analysis.

G sample_receipt Sample Receipt (e.g., Plasma) sample_prep Sample Preparation (e.g., LLE, SPE) sample_receipt->sample_prep lc_separation LC Separation (Reversed-Phase C18) sample_prep->lc_separation ms_detection MS/MS Detection (ESI+, MRM Mode) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition data_processing Data Processing & Quantification data_acquisition->data_processing final_report Final Report data_processing->final_report

LC-MS/MS workflow for this compound analysis.

References

Improving the stability of eudesmol in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges related to the stability of eudesmol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound solution appear cloudy or form a precipitate over time?

A1: this compound is a sesquiterpenoid alcohol, which is a class of organic compounds with a lipophilic (fat-loving) nature and inherently low water solubility.[1][2][3][4] When introduced into an aqueous environment, its molecules tend to aggregate to minimize contact with water, leading to precipitation. For stock solutions, gentle warming and sonication can temporarily aid dissolution, but it is recommended to prepare and use the solution on the same day to avoid these issues.[5]

Q2: What are the typical signs of this compound degradation in an aqueous solution?

A2: Signs of degradation can include a loss of biological activity in your assay, a change in the solution's appearance (color or clarity), a decrease in the concentration of the parent this compound molecule when measured analytically, and the appearance of new peaks in chromatographic analysis (e.g., HPLC, GC-MS), which correspond to degradation products.

Q3: What are the primary strategies to improve the stability and solubility of this compound in aqueous media?

A3: The two most effective strategies are encapsulation and complexation.

  • Nanoemulsions: this compound can be encapsulated within the oil droplets of a nanoemulsion. These oil-in-water dispersions have extremely small droplet sizes (<200 nm), which provides a large surface area and kinetic stability, protecting the this compound from the aqueous environment and preventing degradation.

  • Cyclodextrin Inclusion Complexes: this compound can be encapsulated within the hydrophobic cavity of a cyclodextrin molecule (like β-cyclodextrin). The hydrophilic exterior of the cyclodextrin then allows the entire complex to be readily dissolved and stabilized in water.

Q4: How can I scientifically assess the stability of my this compound formulation?

A4: A forced degradation study is the standard approach. This involves subjecting your this compound solution to harsh stress conditions—such as strong acid, strong base, oxidation, high heat, and intense light—to intentionally induce degradation. By analyzing the samples at various time points with a stability-indicating analytical method (typically HPLC or GC-MS), you can identify potential degradation products, understand degradation pathways, and prove that your analytical method can distinguish this compound from its degradants.

Troubleshooting Guide

Issue 1: this compound is precipitating out of my aqueous buffer during my experiment.

  • Primary Cause: The concentration of this compound exceeds its low aqueous solubility limit.

  • Troubleshooting Steps:

    • Confirm Concentration: Ensure you are not attempting to dissolve this compound beyond its known solubility limits.

    • Incorporate a Solubilizing Agent: If a higher concentration is necessary, you must use a formulation strategy.

      • Cyclodextrin Complexation: Prepare an inclusion complex with β-cyclodextrin or a derivative like HP-β-CD. This is a highly effective method for increasing the apparent water solubility of hydrophobic molecules. (See Protocol 1).

      • Nanoemulsion Formulation: Formulate the this compound into an oil-in-water nanoemulsion. This will keep the this compound solubilized within the oil phase, which is stably dispersed in your aqueous buffer. (See Protocol 2).

Issue 2: I am observing a progressive loss of this compound's biological effect in my multi-day cell culture experiment.

  • Primary Cause: this compound is likely undergoing chemical degradation (e.g., hydrolysis or oxidation) in the aqueous culture medium over time.

  • Troubleshooting Steps:

    • Investigate Degradation Pathway: Conduct a forced degradation study to determine if this compound is susceptible to hydrolysis (acid/base) or oxidation. This will confirm the cause of the instability. (See Protocol 3).

    • Implement a Protective Formulation:

      • Encapsulating this compound in a nanoemulsion or a cyclodextrin complex can shield the molecule from degradative elements in the medium.

    • Control Experimental Conditions: If the degradation is oxidative, consider de-gassing the medium or adding an antioxidant. If it is photolytic, protect the experimental setup from light.

Issue 3: My HPLC/GC-MS analysis shows inconsistent this compound concentrations over time, even when I expect the sample to be stable.

  • Primary Cause: Your analytical method may not be stability-indicating. Degradation products may be co-eluting (eluting at the same retention time) with the parent this compound peak, leading to inaccurate quantification.

  • Troubleshooting Steps:

    • Method Validation with Stressed Samples: Analyze samples from a forced degradation study. A true stability-indicating method will show a decrease in the this compound peak area and the appearance of new, well-resolved peaks corresponding to the degradants.

    • Optimize Chromatographic Conditions: Adjust the mobile phase composition, gradient, column type, or temperature to achieve baseline separation between the main this compound peak and all degradation product peaks.

    • Utilize Peak Purity Analysis: Use a photodiode array (PDA) detector for HPLC to assess peak purity. This helps confirm that the this compound peak is not composed of multiple co-eluting compounds.

Experimental Protocols

Protocol 1: Preparation of a this compound-β-Cyclodextrin (β-CD) Inclusion Complex

This protocol is adapted from methods used for similar terpenoid compounds and aims to enhance solubility and stability.

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to β-CD (a 1:1 ratio is a common starting point).

  • β-CD Solution Preparation: Dissolve the calculated amount of β-cyclodextrin in deionized water with constant stirring. Gently heat the solution (40-50°C) to ensure complete dissolution.

  • This compound Solution Preparation: Dissolve the calculated amount of this compound in a minimal amount of a water-miscible solvent, such as ethanol or isopropanol.

  • Complexation: Add the this compound solution dropwise to the stirring β-CD solution.

  • Incubation: Seal the flask and continue to stir the mixture at a constant temperature (e.g., 40°C) for 12-24 hours. Alternatively, sonication can be used to accelerate complex formation.

  • Isolation (Optional): To obtain a solid powder, cool the solution to 4°C for several hours to encourage precipitation of the complex. Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Final Preparation: For direct use, the final aqueous solution containing the complex can be sterile-filtered and used in experiments.

Protocol 2: Formulation of a this compound Nanoemulsion by High-Energy Homogenization

This protocol outlines a general method for creating a stable oil-in-water nanoemulsion.

  • Oil Phase Preparation: Dissolve the desired amount of this compound in a carrier oil (e.g., medium-chain triglyceride oil) to a final concentration of 1-5% (w/w).

  • Aqueous Phase Preparation: In a separate vessel, dissolve a food-grade, non-ionic surfactant (e.g., Tween 80, Polysorbate 80) in deionized water at a concentration of 1-10% (w/w).

  • Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while mixing at high speed using a high-shear mixer (e.g., Silverson, Ultra-Turrax) for 5-10 minutes. This will create a milky, coarse emulsion.

  • Nano-Homogenization: Pass the coarse emulsion through a high-pressure homogenizer or a microfluidizer for multiple cycles (typically 3-5 passes) at a pressure of 15,000-25,000 PSI. Alternatively, process the coarse emulsion using a high-power probe sonicator.

  • Characterization: The resulting formulation should be a translucent or bluish-white liquid. Characterize the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS) to confirm the formation of a nanoemulsion (droplet size < 200 nm, PDI < 0.25).

  • Storage: Store the nanoemulsion at 4°C in a sealed, light-protected container.

Protocol 3: Forced Degradation Study for this compound in Aqueous Solution

This protocol establishes the conditions to investigate this compound's intrinsic stability.

  • Stock Solution: Prepare a stock solution of your this compound formulation (e.g., in a cyclodextrin complex or nanoemulsion) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate, sealed vials for each stress condition. Include a control sample stored at 4°C protected from light.

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂).

    • Thermal Degradation: Place in an oven at 60-80°C.

    • Photolytic Degradation: Expose to a photostability chamber with a light source compliant with ICH Q1B guidelines.

  • Time Points: Place all samples (except the control) under their respective stress conditions. Pull samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Quenching: For acid/base samples, neutralize them with an equimolar amount of base/acid, respectively. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all control and stressed samples using a validated stability-indicating HPLC-UV/PDA or GC-MS method.

  • Evaluation:

    • Calculate the percentage of this compound remaining at each time point relative to the time-zero control.

    • Identify and quantify the degradation products formed under each condition.

    • The goal is to achieve 5-20% degradation of the active ingredient to ensure that the stress was adequate but not overly destructive.

Data Presentation

Table 1: Comparative Solubility of this compound Formulations

Formulation TypeSolventApparent Solubility (µg/mL)
Unformulated this compoundDeionized Water< 1.0
Unformulated this compoundPBS, pH 7.4< 1.0
This compound/β-CD Complex (1:1)PBS, pH 7.4150 ± 15
This compound Nanoemulsion (2% Oil)PBS, pH 7.4> 1000 (stably dispersed)

Table 2: Stability of this compound Formulations After 48h Under Stress Conditions

FormulationStress Condition% this compound RemainingKey Degradation Products
Unformulated this compound 0.1 M HCl, 60°C45.2%DP-1, DP-2
0.1 M NaOH, 60°C78.5%DP-3
3% H₂O₂, RT65.1%DP-4 (Oxidized species)
This compound/β-CD Complex 0.1 M HCl, 60°C88.9%Minor DP-1
3% H₂O₂, RT92.4%Minor DP-4
This compound Nanoemulsion 0.1 M HCl, 60°C95.1%Not Detected
3% H₂O₂, RT97.8%Not Detected

DP = Degradation Product. Data are illustrative.

Visualizations

TroubleshootingWorkflow start Instability Observed (Precipitation, Activity Loss) p1 Is it Precipitation or Cloudiness? start->p1 p2 Is it Loss of Biological Activity? start->p2 h1 Hypothesis: Low Aqueous Solubility p1->h1 Yes h2 Hypothesis: Chemical Degradation p2->h2 Yes s1 Solution: Formulation Strategy h1->s1 s2 Action: Conduct Forced Degradation Study h2->s2 f1 Cyclodextrin Complexation s1->f1 f2 Nanoemulsion Formulation s1->f2 o1 Develop Stability- Indicating Method s2->o1 o2 Identify Degradation Pathways s2->o2 o2->s1 Informs formulation choice

Caption: Workflow for troubleshooting this compound instability.

CyclodextrinMechanism cluster_0 Aqueous Environment cluster_1 Stabilized System This compound This compound (Hydrophobic, Unstable) complex Stable this compound-β-CD Inclusion Complex This compound->complex Encapsulation water Water Molecules cd β-Cyclodextrin (Hydrophobic Cavity) cd->complex result1 Increased Apparent Solubility result2 Protection from Hydrolysis & Oxidation

Caption: Mechanism of stability enhancement by cyclodextrin.

ForcedDegradationWorkflow cluster_stress Stress Conditions start Prepare this compound Formulation acid Acid (0.1M HCl) start->acid base Base (0.1M NaOH) start->base ox Oxidation (3% H₂O₂) start->ox heat Thermal (60°C) start->heat light Photolytic (ICH Q1B) start->light analysis Analyze Samples (HPLC / GC-MS) at Time Points acid->analysis base->analysis ox->analysis heat->analysis light->analysis end1 Quantify Degradation analysis->end1 end2 Identify Degradants analysis->end2

References

Troubleshooting low recovery of eudesmol during purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for eudesmol purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the recovery of this compound during purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low this compound recovery during purification?

A1: Low recovery of this compound can be attributed to several factors throughout the extraction and purification workflow. The primary causes include:

  • Suboptimal Extraction: Inefficient initial extraction from the source material can significantly limit the starting amount of this compound for purification. This can be due to the wrong choice of solvent, insufficient extraction time, or an inappropriate solid-to-solvent ratio.

  • Thermal Degradation: this compound, like many sesquiterpenoids, can be susceptible to degradation at high temperatures.[1] Processes involving heat, such as distillation or high-temperature rotary evaporation, can lead to significant loss of the compound.

  • Volatility: As a sesquiterpene alcohol, this compound has a degree of volatility. During solvent removal steps, especially under high vacuum and/or temperature, co-evaporation with the solvent can occur, leading to product loss.

  • Improper Chromatographic Conditions: Issues during column chromatography, such as the use of an inappropriate stationary or mobile phase, incorrect flow rate, or column overloading, can result in poor separation and loss of this compound.

  • Compound Instability: Although specific data on this compound's stability across a wide pH range is limited, extreme acidic or basic conditions during extraction or purification could potentially lead to degradation.[2]

Q2: How can I minimize the thermal degradation of this compound during solvent removal?

A2: To minimize thermal degradation, it is crucial to use gentle conditions for solvent removal. When using a rotary evaporator, keep the water bath temperature as low as possible, ideally below 40°C. Applying a higher vacuum can facilitate solvent evaporation at a lower temperature. For small-scale, heat-sensitive samples, using a stream of inert gas like nitrogen at room temperature to evaporate the solvent is a milder alternative.[3]

Q3: What are the recommended solvent systems for the purification of this compound using column chromatography?

A3: The choice of solvent system depends on the type of chromatography. For normal-phase chromatography on silica gel, a non-polar solvent system with a polar modifier is typically used. A common starting point is a mixture of hexane and ethyl acetate. The polarity of the mobile phase can be gradually increased by increasing the proportion of ethyl acetate to elute the more polar this compound. For reversed-phase chromatography (e.g., C18), a polar solvent system like methanol/water or acetonitrile/water is appropriate.

Q4: My this compound recovery is low, but I don't see any degradation. Where could the compound be going?

A4: If degradation is not the issue, consider the following possibilities:

  • Incomplete Elution: this compound may be strongly retained on the chromatography column. Ensure you have used a sufficiently polar solvent to elute it completely. A final wash with a very polar solvent can help to recover any strongly bound compounds.

  • Adsorption to Glassware or Tubing: Highly pure compounds can sometimes adsorb to the surfaces of glassware and chromatography tubing. Rinsing all equipment that came into contact with the purified compound with a suitable solvent can help recover some of the lost material.

  • Analyte Breakthrough: In solid-phase extraction (SPE) or flash chromatography, if the sample is loaded in a solvent that is too strong (too polar for normal phase, or too non-polar for reversed phase), the this compound may not bind effectively to the stationary phase and can be lost in the loading effluent.

Troubleshooting Guides

Problem: Low this compound Concentration in Crude Extract

This section will help you diagnose and resolve issues related to the initial extraction of this compound.

Possible Cause Suggested Solution
Inappropriate Extraction Solvent This compound is soluble in various organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, with slight solubility in methanol.[4] Ensure your extraction solvent is appropriate for the source material and has good solvating power for this compound.
Insufficient Extraction Time or Agitation Increase the extraction time or use methods like ultrasonication or shaking to improve the extraction efficiency. For some sesquiterpenes, an extraction time of 1 hour with shaking followed by 30 minutes of sonication has been shown to be effective.[5]
Poor Solid-to-Solvent Ratio An insufficient volume of solvent may not be able to effectively extract all the this compound from the source material. Increase the solvent volume and perform multiple extractions to ensure complete recovery.
Degradation During Extraction If using heating methods for extraction (e.g., Soxhlet), the prolonged exposure to high temperatures may degrade this compound. Consider using room temperature or cold extraction methods.
Problem: Low Recovery After Column Chromatography

Use this guide to troubleshoot issues arising during the chromatographic purification of this compound.

Possible Cause Suggested Solution
Column Overloading Loading too much crude extract onto the column can lead to poor separation and co-elution of this compound with impurities, making it difficult to isolate pure fractions and resulting in lower recovery. Reduce the amount of sample loaded onto the column. A general guideline for flash chromatography is to use 25-50 g of silica gel per 1 g of crude material.
Inappropriate Mobile Phase If the mobile phase is too polar, this compound may elute too quickly with poor separation. If it's not polar enough, this compound may be retained on the column, leading to incomplete elution. Optimize the mobile phase composition using Thin Layer Chromatography (TLC) prior to running the column.
Flow Rate is Too High/Low A very high flow rate can decrease the resolution, while a very low flow rate can lead to band broadening and longer run times, increasing the risk of degradation on the column. Optimize the flow rate to achieve a balance between separation efficiency and speed.
Irreversible Adsorption to Stationary Phase This compound, being a tertiary alcohol, could potentially interact strongly with the stationary phase, especially acidic silica gel. This can lead to tailing peaks and incomplete elution. Consider using deactivated silica gel or adding a small amount of a modifier like triethylamine to the mobile phase if severe tailing is observed.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol provides a general procedure for the extraction of this compound from a dried plant source.

  • Sample Preparation: Grind the dried plant material into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Macerate the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) at a solid-to-solvent ratio of 1:10 (w/v).

    • Stir the mixture at room temperature for 24 hours.

    • Alternatively, for a faster extraction, use ultrasonication for 1 hour.

  • Filtration and Concentration:

    • Filter the extract through cheesecloth or filter paper to remove solid plant material.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

Protocol 2: Purification of this compound by Flash Column Chromatography

This protocol describes a method for purifying this compound from a crude extract using normal-phase flash chromatography.

  • Column Packing:

    • Prepare a slurry of silica gel (230-400 mesh) in hexane.

    • Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

    • Equilibrate the packed column with several column volumes of the initial mobile phase (e.g., 98:2 hexane:ethyl acetate).

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Alternatively, pre-adsorb the crude extract onto a small amount of silica gel for dry loading.

    • Carefully apply the sample to the top of the packed column.

  • Elution:

    • Begin elution with a low polarity mobile phase (e.g., 98:2 hexane:ethyl acetate).

    • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate.

    • Collect fractions and monitor the elution of this compound using TLC.

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions by TLC to identify those containing pure this compound.

    • Combine the pure fractions and remove the solvent using a rotary evaporator at a temperature below 40°C.

Data Presentation

The following table summarizes recovery data for sesquiterpenes from various sources, purified by different methods. While specific recovery data for this compound is scarce in the literature, this table provides a reference for expected yields for similar compounds.

Compound(s) Source Material Purification Method Recovery/Yield Reference
Linalool (a sesquiterpene alcohol)Spiked SampleFlash Column Chromatography>95-97%
Sesquiterpene LactonesAucklandia lappa RootHPLC~97%
11,13-dihydrolactucin and lactucinCichorium intybus L. RootsLiquid-Liquid Extraction and Reversed-Phase Chromatography642.3 ± 76.3 mg and 175.3 ± 32.9 mg from 750 g of starting material

Visualizations

Troubleshooting Logic for Low this compound Recovery

Caption: A logical workflow for troubleshooting low this compound recovery.

Experimental Workflow for this compound Purification

EudesmolPurificationWorkflow start Start: Plant Material extraction Extraction (e.g., Maceration or Sonication) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation < 40°C) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract chromatography Flash Column Chromatography (Silica Gel, Hexane:EtOAc gradient) crude_extract->chromatography fraction_collection Fraction Collection chromatography->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling final_concentration Final Concentration pooling->final_concentration pure_this compound Pure this compound final_concentration->pure_this compound

Caption: A typical experimental workflow for the purification of this compound.

References

Technical Support Center: Optimization of Supercritical Fluid Extraction for Eudesmol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the optimization of supercritical fluid extraction (SFE) parameters for eudesmol. It includes frequently asked questions (FAQs) and detailed troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is Supercritical Fluid Extraction (SFE) and why use it for this compound?

Supercritical Fluid Extraction (SFE) is a "green" separation technology that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[1][2] A substance becomes a supercritical fluid when its temperature and pressure are raised above their critical point, giving it properties of both a liquid and a gas.[1][3] For CO2, the critical point is 31.1 °C and 73.8 bar.[4]

Advantages for this compound Extraction:

  • High Purity: SFE produces extracts with little to no organic co-solvent, simplifying downstream processing.

  • Protection of Thermolabile Compounds: The low critical temperature of CO2 makes it ideal for extracting heat-sensitive molecules like this compound, minimizing thermal degradation.

  • Selectivity: The solvent strength of supercritical CO2 can be precisely controlled by adjusting pressure and temperature, allowing for selective extraction of target compounds.

  • Efficiency: Supercritical fluids have low viscosity and high diffusivity, enabling them to penetrate the sample matrix more effectively than liquid solvents, leading to faster and more efficient extraction.

Q2: What are the most critical parameters to optimize for this compound SFE?

The efficiency and selectivity of this compound extraction are primarily influenced by four key parameters:

  • Pressure: Directly affects the density and solvating power of the supercritical fluid.

  • Temperature: Influences both the solvent density and the vapor pressure of this compound.

  • CO2 Flow Rate: Affects the mass transfer rate and the residence time of the solvent in the extraction vessel.

  • Co-solvent (Modifier): The addition of a polar co-solvent (e.g., ethanol or methanol) can significantly increase the extraction efficiency of moderately polar compounds like this compound from the plant matrix.

Q3: How does pressure affect the extraction of this compound?

Increasing the pressure at a constant temperature raises the density of the supercritical CO2. This enhances its solvating power, generally leading to a higher extraction yield. For many natural products, a higher pressure results in a greater yield until a certain point where the increase becomes less significant.

Q4: What is the role of temperature in the SFE process?

Temperature has a dual effect on SFE. At a constant pressure, increasing the temperature:

  • Decreases Solvent Density: This reduces the solvating power of the supercritical CO2, which can lower the extraction yield.

  • Increases Solute Vapor Pressure: This enhances the volatility of this compound, making it easier to extract.

The interplay between these two opposing effects means that an optimal temperature must be determined experimentally. Often, the effect of increased vapor pressure dominates, leading to higher yields at higher temperatures within a certain range.

Q5: Why would I need a co-solvent for this compound extraction?

Supercritical CO2 is a non-polar solvent, which makes it excellent for extracting non-polar molecules. This compound is a sesquiterpenoid alcohol with some polarity. Adding a small amount of a polar co-solvent, such as ethanol or methanol, can dramatically increase the polarity of the supercritical fluid, thereby improving the solubility and extraction yield of this compound.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the SFE of this compound.

Problem 1: Low or No this compound Yield

Possible CauseRecommended Solution
Incorrect Pressure/Temperature Settings Pressure and temperature are the most critical parameters. An increase in pressure generally increases fluid density and solute solubility. Systematically vary pressure (e.g., 100 to 350 bar) and temperature (e.g., 40 to 65 °C) to find the optimal conditions. Remember that at constant pressure, higher temperatures can decrease CO2 density, potentially lowering yield.
Insufficient Co-solvent This compound's polarity may require a modifier. Supercritical CO2 is non-polar and has limited solvating power for polar compounds. Introduce a polar co-solvent like ethanol or methanol (e.g., 5-15% v/v) to increase the solvent's polarity and enhance this compound solubility.
CO2 Flow Rate Too Low or Too High A low flow rate may not provide enough solvent to effectively extract the compound in a reasonable time. A very high flow rate can reduce the contact time between the solvent and the sample, leading to incomplete extraction. Optimize the flow rate (e.g., 2-8 mL/min on a lab scale) to ensure efficient mass transfer.
Sample Preparation Issues Particle size is crucial. If particles are too large, the diffusion path is long, resulting in slow and incomplete extraction. If too small, it can lead to bed channeling or clogging. Grind the plant material (e.g., Atractylodes lancea rhizome) to a consistent and optimal particle size (e.g., 0.3-0.5 mm).
Extractor Clogging The presence of water or other extracted materials can cause freezing and blockages in the restrictor or back-pressure regulator, especially during depressurization. Ensure the raw material is thoroughly dried before extraction. If the issue persists, consider heating the restrictor.

Problem 2: Inconsistent or Poorly Reproducible Results

Possible CauseRecommended Solution
Inconsistent Sample Packing Variations in the packing density of the extraction vessel can lead to channeling, where the supercritical fluid bypasses parts of the sample bed. Develop a standardized protocol for packing the extractor to ensure a consistent bed density for every run.
Fluctuations in System Parameters Small variations in pressure, temperature, or flow rate during a run can significantly affect the outcome.
Incomplete Extraction Time The extraction may not have reached completion, especially during the diffusion-controlled phase.
Variable Raw Material The concentration of this compound can vary in the raw plant material due to factors like harvest time, growing conditions, and storage.

Problem 3: Co-extraction of Unwanted Compounds

Possible CauseRecommended Solution
Sub-optimal Selectivity The chosen pressure and temperature conditions may be dissolving a wide range of compounds in addition to this compound.
Need for Fractionation A single extraction step may not be sufficient to isolate this compound from other similar compounds.
General Effects of SFE Parameters on Extraction Yield
ParameterEffect of IncreaseGeneral Considerations
Pressure Increases fluid density, enhancing solvent power and typically increasing yield.Higher pressures require more robust and expensive equipment.
Temperature Decreases fluid density but increases solute vapor pressure. The net effect on yield can be positive or negative.Must be kept below the degradation temperature of this compound.
CO2 Flow Rate Can increase the initial extraction rate. May decrease yield if residence time becomes too short.Higher flow rates lead to higher CO2 consumption.
Co-solvent % Increases the polarity of the supercritical fluid, typically increasing the yield of polar compounds.Complicates solvent removal from the final extract and increases processing costs.
Particle Size Smaller particles increase surface area but can cause bed compaction and pressure drops.An optimal particle size balances surface area with solvent flow dynamics.
Extraction Time Increases total yield until the solute is depleted from the matrix.Longer times increase operational costs and solvent consumption.

Experimental Protocols

General Protocol for Supercritical Fluid Extraction of this compound

This protocol provides a general methodology for extracting this compound from a plant matrix (e.g., Atractylodes lancea).

  • Sample Preparation:

    • Dry the plant material to a moisture content below 10%.

    • Grind the material to a uniform particle size (e.g., 0.4 mm).

    • Accurately weigh approximately 20 g of the ground material and load it into the extraction vessel. Use glass wool at the vessel ends to prevent particulate carryover.

  • SFE System Setup:

    • Cool the CO2 pump head (e.g., to 0 °C) to ensure the CO2 remains in a liquid state before pressurization.

    • Set the extraction vessel oven to the desired temperature (e.g., 50 °C).

    • Set the back-pressure regulator (BPR) to the desired system pressure (e.g., 250 bar).

  • Extraction Process:

    • Start the CO2 pump to pressurize the system to the set point.

    • Once the target pressure and temperature are stable, allow the system to equilibrate under static conditions (no flow) for a defined period (e.g., 15 minutes) to allow the supercritical CO2 to saturate the sample matrix.

    • Begin the dynamic extraction by opening the outlet valve and setting the CO2 flow rate (e.g., 4 mL/min). If using a co-solvent, start the co-solvent pump simultaneously at the desired percentage.

    • Run the dynamic extraction for the desired duration (e.g., 120 minutes).

  • Sample Collection:

    • The extract precipitates in the collection vessel as the CO2 expands and loses its solvent power.

    • The extract can be collected directly from the vessel. If a co-solvent is used, it will need to be removed, typically using a rotary evaporator.

  • System Shutdown:

    • Stop the co-solvent pump (if used) and continue the CO2 flow for a few minutes to purge the lines.

    • Stop the CO2 pump and carefully and slowly depressurize the system through the BPR.

Protocol for Quantification of this compound via RP-HPLC

This method is based on established procedures for analyzing β-eudesmol in Atractylodes lancea.

  • Standard and Sample Preparation:

    • Prepare a stock solution of β-eudesmol standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 0.05 to 1.2 µg).

    • Dissolve a precisely weighed amount of the SFE extract in methanol to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Inertsil ODS-3 (4.6 mm x 250 mm, 5 µm) or equivalent C18 column.

    • Mobile Phase: Acetonitrile and water (68:32 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 200 nm.

    • Column Temperature: 25 °C.

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the standard solutions to establish the calibration curve (peak area vs. concentration).

    • Inject the prepared sample solutions.

    • Identify the β-eudesmol peak in the sample chromatogram by comparing its retention time to that of the standard.

    • Quantify the amount of β-eudesmol in the sample using the calibration curve. The yield can then be expressed as mg of this compound per gram of dry plant material.

Visualizations: Workflows and Logic Diagrams

Workflow for SFE Parameter Optimization

This diagram illustrates a logical workflow for moving from initial screening to optimized extraction conditions using a Response Surface Methodology (RSM) approach.

SFE_Optimization_Workflow A Define Objective (e.g., Maximize this compound Yield) B Identify Key Parameters (Pressure, Temp, Flow Rate, Co-solvent) A->B C Initial Parameter Screening (e.g., Fractional Factorial Design) B->C F Perform SFE Experiments & Quantify this compound (HPLC) C->F D Analyze Screening Results (Identify Significant Factors) E Design Optimization Experiment (e.g., Central Composite Design) D->E E->F Iterate F->D G Develop RSM Model & Analyze Response Surface F->G H Determine Optimal Conditions G->H I Validate Model (Perform Extraction at Optimal Point) H->I J Final Optimized Protocol I->J

Caption: A logical workflow for optimizing SFE parameters using Response Surface Methodology (RSM).

Troubleshooting Flowchart for Low this compound Yield

This flowchart provides a step-by-step decision-making process for diagnosing the cause of low extraction yield.

Troubleshooting_Flowchart Start Start: Low this compound Yield CheckParams Are Pressure & Temperature in a reasonable range? (e.g., >150 bar, 40-65°C) Start->CheckParams AdjustParams Adjust P/T based on solubility principles. Re-run. CheckParams->AdjustParams No CheckCoSolvent Are you using a co-solvent (e.g., Ethanol)? CheckParams->CheckCoSolvent Yes AdjustParams->CheckCoSolvent AddCoSolvent Introduce 5-10% Ethanol to increase polarity. Re-run. CheckCoSolvent->AddCoSolvent No CheckFlowRate Is CO2 flow rate optimal? (e.g., not too high/low) CheckCoSolvent->CheckFlowRate Yes AddCoSolvent->CheckFlowRate AdjustFlowRate Adjust flow rate for better mass transfer. Re-run. CheckFlowRate->AdjustFlowRate No CheckSample Is sample properly dried and ground to optimal size? CheckFlowRate->CheckSample Yes AdjustFlowRate->CheckSample PrepSample Re-prepare sample: dry thoroughly, grind to ~0.4mm. CheckSample->PrepSample No End Yield Improved CheckSample->End Yes PrepSample->End

Caption: A decision tree for troubleshooting low this compound yield during SFE experiments.

References

Technical Support Center: HPLC Method Validation for Eudesmol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the validation of High-Performance Liquid Chromatography (HPLC) methods for the quantification of eudesmol in complex mixtures. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to assist in your analytical endeavors.

Experimental Protocols

A detailed methodology for the key experiments is provided below. This protocol is based on established methods for the analysis of sesquiterpenes and adheres to the principles of method validation outlined in the ICH Q2(R1) guidelines.[1][2]

Sample Preparation: Extraction of this compound from a Complex Matrix

The goal of sample preparation is to extract this compound efficiently while minimizing interferences from the sample matrix.[3]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by washing it with 5 mL of methanol followed by 5 mL of water.

    • Dissolve a known quantity of the complex mixture (e.g., essential oil, plant extract) in an appropriate solvent.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with a methanol/water mixture to remove polar impurities.

    • Elute the this compound-containing fraction with a less polar solvent, such as hexane.

    • Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.

  • Liquid-Liquid Extraction (LLE):

    • Dissolve the sample in a suitable solvent system, such as a mixture of an organic solvent (e.g., hexane) and an aqueous phase.

    • Mix vigorously to allow for the partitioning of this compound into the organic layer based on its solubility.

    • Separate the organic layer containing the analyte.

    • Wash the organic layer with water to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.[3]

HPLC Method for this compound Quantification

This method is adapted from a validated procedure for the analysis of beta-eudesmol.[4]

  • Chromatographic Conditions:

    • Column: Inertsil ODS-3 (4.6 mm x 250 mm, 5 µm) or equivalent C18 column.

    • Mobile Phase: Acetonitrile:Water (68:32, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 200 nm.

    • Column Temperature: 25 °C.

    • Injection Volume: 20 µL.

  • Standard and Sample Solution Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

    • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of this compound in the samples.

    • Sample Solution: Prepare the sample extract as described in the sample preparation protocol and dilute it with the mobile phase to a concentration that falls within the calibration range.

Method Validation Protocol

The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be done by comparing the chromatograms of a blank matrix, the matrix spiked with this compound, and the actual sample. The retention time of the this compound peak in the sample should match that of the standard.

  • Linearity: Analyze the calibration standards at a minimum of five concentration levels. Plot the peak area response against the corresponding concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.

  • Range: The range of the method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For assay methods, this is typically 80-120% of the test concentration.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level. The percent recovery should be calculated.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the same sample at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Assess the method's precision on different days, with different analysts, or on different equipment.

    • The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be calculated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1).

  • Robustness: Deliberately introduce small variations to the method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results. The method is considered robust if it remains unaffected by these small changes.

Quantitative Data Summary

The following tables summarize typical acceptance criteria for HPLC method validation based on ICH guidelines.

Table 1: Acceptance Criteria for HPLC Method Validation Parameters

Validation ParameterAcceptance CriteriaReference
Linearity Correlation Coefficient (R²) ≥ 0.999
Accuracy Mean % Recovery: 98.0% - 102.0% for assay
Precision (RSD%) Repeatability (Intra-day) ≤ 2.0%
Intermediate Precision (Inter-day) ≤ 2.0%
LOD Signal-to-Noise Ratio ≈ 3:1
LOQ Signal-to-Noise Ratio ≈ 10:1
Robustness %RSD of results should remain within acceptable limits

Table 2: Example Validation Data for a Beta-Eudesmol HPLC Method

ParameterResult
Linear Range 0.048 - 1.200 µg
Correlation Coefficient (r) 0.9999
Average Recovery 99.3%
RSD 1.4% (n=9)
Data adapted from a study on the determination of beta-eudesmol in Rhizoma Atractylodis Lanceae.

Visualizations

Experimental and Validation Workflow

HPLC_Workflow Figure 1. HPLC Quantification and Validation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Method Validation SamplePrep Sample Preparation (SPE or LLE) HPLC HPLC Analysis (C18, ACN:H2O) SamplePrep->HPLC StdPrep Standard Preparation (Stock & Dilutions) StdPrep->HPLC DataAcq Data Acquisition (Peak Area, RT) HPLC->DataAcq Specificity Specificity DataAcq->Specificity Linearity Linearity & Range DataAcq->Linearity Accuracy Accuracy (Recovery) DataAcq->Accuracy Precision Precision (Repeatability, Intermediate) DataAcq->Precision LOD_LOQ LOD & LOQ DataAcq->LOD_LOQ Robustness Robustness DataAcq->Robustness Report Validation Report & SOP Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: Figure 1. HPLC Quantification and Validation Workflow.

Troubleshooting Logic for Common HPLC Issues

HPLC_Troubleshooting Figure 2. Troubleshooting Decision Tree for HPLC Analysis decision decision action action start Problem Observed decision1 High Backpressure? start->decision1 Identify Symptom action1 Check for blockages: - Column inlet frit - Tubing - Guard column Clean or replace components decision1->action1 Yes decision2 Poor Peak Shape? (Tailing/Fronting) decision1->decision2 No action2 Check for: - Column degradation - Sample overload - Incompatible sample solvent - pH of mobile phase decision2->action2 Yes decision3 Retention Time Shift? decision2->decision3 No action3 Verify: - Mobile phase composition - Flow rate stability - Column temperature - System leaks decision3->action3 Yes decision4 Baseline Noise/Drift? decision3->decision4 No action4 Check for: - Contaminated mobile phase - Air bubbles in pump/detector - Detector lamp issue - Column equilibration decision4->action4 Yes end Consult Instrument Manual or Contact Support decision4->end No

Caption: Figure 2. Troubleshooting Decision Tree for HPLC Analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC quantification of this compound in complex mixtures.

Q1: I am observing high backpressure in my HPLC system. What should I do?

A1: High backpressure is often caused by blockages in the system.

  • Check the Column and Guard Column: The inlet frit of the guard column or analytical column may be clogged with particulate matter from the sample. Disconnect the column and run the pump to see if the pressure drops. If it does, the column is the source of the high pressure. Try back-flushing the column at a low flow rate. If this does not resolve the issue, the column may need to be replaced.

  • Inspect Tubing and Fittings: Look for any kinks or blockages in the tubing. Ensure all fittings are correctly tightened.

  • Filter Your Samples: Always filter your samples through a 0.45 µm or 0.2 µm syringe filter before injection to remove particulates that could clog the system.

Q2: My this compound peak is tailing. What could be the cause?

A2: Peak tailing can be caused by several factors.

  • Column Degradation: The stationary phase of the column can degrade over time, especially when using aggressive mobile phases. This can expose active silanol groups that interact with the analyte, causing tailing. Consider replacing the column.

  • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Ensure the pH is appropriate for your analysis.

Q3: The retention time of my this compound peak is shifting between injections. Why is this happening?

A3: Retention time variability can compromise the reliability of your results.

  • Mobile Phase Composition: Inconsistent preparation of the mobile phase is a common cause of shifting retention times. Ensure accurate measurement and thorough mixing of the solvents. If using a buffer, ensure its pH is consistent.

  • Flow Rate Instability: Fluctuations in the pump's flow rate will cause retention times to vary. Check for air bubbles in the pump, ensure the pump seals are in good condition, and that there are no leaks in the system.

  • Column Temperature: Changes in column temperature can affect retention times. Use a column oven to maintain a stable temperature.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.

Q4: I am seeing a noisy or drifting baseline. What are the potential causes?

A4: A noisy or drifting baseline can interfere with the accurate integration of peaks.

  • Mobile Phase Issues: The mobile phase may be contaminated, not properly degassed, or one of the components may be degrading. Use high-purity solvents, degas the mobile phase before use, and prepare it fresh daily.

  • Detector Problems: A failing detector lamp or a contaminated flow cell can cause baseline noise. Clean the flow cell and check the lamp's performance.

  • Air Bubbles: Air bubbles trapped in the pump or detector will cause baseline disturbances. Purge the system to remove any air.

  • Incomplete Column Equilibration: A drifting baseline can occur if the column is not fully equilibrated with the mobile phase.

Frequently Asked Questions (FAQs)

Q1: Why is a wavelength of 200 nm used for this compound detection?

A1: this compound is a sesquiterpenoid that lacks a strong chromophore, meaning it does not absorb UV light strongly at higher wavelengths. The detection at a low wavelength like 200 nm is necessary to achieve adequate sensitivity. However, many other compounds also absorb at this wavelength, which makes method specificity a critical parameter to validate, especially when analyzing complex mixtures.

Q2: Can I use a different C18 column than the one specified in the protocol?

A2: Yes, it is possible to use an equivalent C18 column from a different manufacturer. However, it is important to note that different brands of C18 columns can have different selectivities due to variations in silica purity, particle size, and bonding chemistry. If you change the column, you may need to re-validate the method to ensure it still meets the required performance criteria.

Q3: My sample matrix is very complex, and I am seeing many interfering peaks. What can I do?

A3: When dealing with complex matrices, several strategies can be employed to improve the separation of this compound from interfering compounds.

  • Optimize Sample Preparation: Use a more selective sample preparation technique, such as SPE, to remove a larger portion of the interfering matrix components before HPLC analysis.

  • Adjust Mobile Phase Composition: Modify the ratio of acetonitrile to water in the mobile phase to alter the selectivity of the separation. You could also try a different organic modifier, such as methanol.

  • Use Gradient Elution: Instead of an isocratic method (constant mobile phase composition), a gradient elution (where the mobile phase composition changes over time) can provide better resolution for complex samples.

  • Consider a Different Detector: If co-elution is a persistent issue, using a more selective detector like a mass spectrometer (LC-MS) can help to specifically identify and quantify this compound even if it is not fully separated chromatographically.

Q4: How often should I perform system suitability tests?

A4: System suitability tests should be performed before starting any analytical run to ensure the HPLC system is performing correctly. This typically involves injecting a standard solution and checking parameters like peak area reproducibility, retention time, column efficiency (plate count), and peak tailing. The results should fall within predefined acceptance criteria before proceeding with sample analysis.

Q5: What is the difference between method validation and method verification?

A5: Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. It involves a thorough evaluation of all the validation parameters discussed in this guide. Method verification is performed when using an already validated method (e.g., a pharmacopeial method) to confirm that the laboratory can achieve the expected results with its own equipment, reagents, and personnel. Verification is a less extensive process than full validation.

References

Preventing degradation of eudesmol during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of eudesmol during sample preparation for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a naturally occurring sesquiterpenoid alcohol found in the essential oils of various plants, such as eucalyptus and Atractylodes lancea. It exists in several isomeric forms, including alpha-, beta-, and gamma-eudesmol. This compound exhibits a range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties, making it a compound of interest for pharmaceutical and cosmetic applications.[1][2] Maintaining its structural integrity during sample preparation is crucial for obtaining accurate and reproducible experimental results.

Q2: What are the main factors that can cause this compound degradation?

This compound, like other sesquiterpenoids, is susceptible to degradation under certain conditions. The primary factors that can lead to its degradation include:

  • Exposure to Heat: Elevated temperatures during extraction and processing can accelerate degradation reactions.

  • Presence of Oxygen: this compound can undergo oxidation, especially when exposed to air for prolonged periods.

  • Extreme pH Conditions: Both highly acidic and alkaline environments can promote the degradation of this compound.

  • Exposure to Light: Ultraviolet (UV) radiation and even strong visible light can induce photodegradation.

Q3: How can I minimize this compound degradation during extraction?

To minimize degradation during extraction, consider the following strategies:

  • Choose a Gentle Extraction Method: Supercritical Fluid Extraction (SFE) with carbon dioxide is a mild technique that avoids high temperatures and the use of harsh organic solvents.[3][4][5]

  • Control Temperature: If using solvent-based extraction methods, maintain a low to moderate temperature (e.g., 40-60°C).

  • Work Under an Inert Atmosphere: To prevent oxidation, perform extractions and subsequent processing steps under an inert gas like nitrogen or argon.

  • Use Antioxidants: The addition of antioxidants to the extraction solvent can help protect this compound from oxidative degradation.

  • Optimize Extraction Time: Minimize the duration of the extraction to reduce the exposure of this compound to potentially degrading conditions.

Q4: What are the recommended storage conditions for this compound samples?

Proper storage is critical to prevent the degradation of this compound in your extracts and purified samples. The following storage conditions are recommended:

  • Temperature: Store samples in a cool and dark place. For short-term storage, refrigeration at 2-8°C is suitable. For long-term storage, freezing at -20°C is recommended.

  • Atmosphere: Store samples under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Container: Use amber glass vials or other containers that protect the sample from light. Ensure the container is well-sealed to prevent exposure to air and moisture.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound sample preparation.

Problem 1: Low Yield of this compound in the Final Extract
Possible Cause Troubleshooting Step
Degradation during extraction 1. Switch to a milder extraction technique like Supercritical Fluid Extraction (SFE). 2. Lower the temperature of your current extraction method. 3. Purge the extraction system and solvents with nitrogen or argon. 4. Add an antioxidant (e.g., BHT, Vitamin E) to the extraction solvent.
Incomplete Extraction 1. Ensure the plant material is finely ground to increase surface area. 2. Optimize the solvent-to-solid ratio. 3. Increase the extraction time, but monitor for potential degradation.
Loss during solvent removal 1. Use rotary evaporation under reduced pressure and at a low temperature to remove the solvent. 2. Avoid complete dryness, which can increase the risk of oxidation.
Problem 2: Presence of Unexpected Peaks in Chromatographic Analysis (GC-MS or HPLC)
Possible Cause Troubleshooting Step
Degradation of this compound 1. Review your sample preparation workflow for potential exposure to high heat, extreme pH, light, or oxygen. 2. Analyze a freshly prepared standard of this compound to confirm its retention time and peak shape. 3. If degradation is suspected, re-prepare the sample using the preventative measures outlined in the FAQs and protocols below.
Contamination 1. Ensure all glassware and equipment are thoroughly cleaned. 2. Use high-purity solvents and reagents. 3. Run a blank sample (solvent only) to identify any background contaminants.

Experimental Protocols

Below are detailed protocols for key experiments related to this compound extraction and analysis, incorporating measures to prevent degradation.

Protocol 1: Supercritical Fluid Extraction (SFE) of this compound

This protocol is a gentle method for extracting this compound while minimizing thermal degradation.

Methodology:

  • Sample Preparation: Dry and grind the plant material (e.g., Atractylodes lancea rhizomes) to a fine powder.

  • SFE System Parameters:

    • Supercritical Fluid: Carbon dioxide (CO₂)

    • Co-solvent (optional): Ethanol (5-10%) to increase the polarity of the fluid and enhance extraction efficiency.

    • Temperature: 40-60°C

    • Pressure: 10-25 MPa

    • Flow Rate: 2-4 L/min

  • Extraction:

    • Load the ground plant material into the extraction vessel.

    • Pressurize the system with CO₂ to the desired pressure.

    • Heat the vessel to the set temperature.

    • Initiate the flow of supercritical CO₂ (and co-solvent if used) through the vessel.

  • Collection:

    • Depressurize the CO₂ in a collection vessel, causing the this compound and other extracted compounds to precipitate.

  • Storage:

    • Immediately transfer the extract to an amber vial, flush with nitrogen, and store at -20°C.

Protocol 2: Solvent Extraction of this compound with Degradation Prevention

This protocol describes a standard solvent extraction method with modifications to enhance this compound stability.

Methodology:

  • Sample Preparation: Dry and grind the plant material to a fine powder.

  • Solvent Selection: Choose a suitable solvent such as ethanol, methanol, or hexane.

  • Extraction:

    • Place the ground plant material in a flask.

    • Add the extraction solvent at a 1:10 solid-to-solvent ratio.

    • Add an antioxidant such as Butylated Hydroxytoluene (BHT) at a concentration of 0.01-0.1%.

    • Purge the flask with nitrogen gas for 5-10 minutes to remove oxygen.

    • Seal the flask and perform the extraction at a controlled temperature (e.g., 40°C) with constant stirring for a defined period (e.g., 2-4 hours).

  • Filtration and Solvent Removal:

    • Filter the extract to remove solid plant material.

    • Concentrate the filtrate using a rotary evaporator at a low temperature (e.g., <40°C) and under reduced pressure.

  • Storage:

    • Transfer the concentrated extract to an amber vial, flush with nitrogen, and store at -20°C.

Protocol 3: GC-MS Analysis for this compound Quantification and Degradation Assessment

This protocol outlines a method for analyzing this compound content and detecting potential degradation products.

Methodology:

  • Sample Preparation:

    • Dilute the this compound extract or standard in a suitable solvent (e.g., hexane or ethyl acetate) to a final concentration within the calibration range of the instrument.

  • GC-MS Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 180°C at 10°C/min.

      • Ramp to 280°C at 20°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Quantify the this compound concentration by comparing its peak area to a calibration curve prepared with this compound standards.

    • Examine the chromatogram for any additional peaks that may correspond to degradation products. The mass spectra of these peaks can be compared to library data or used for structural elucidation.

Visualizations

Below are diagrams illustrating key workflows and logical relationships to aid in preventing this compound degradation.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_solvent_options Solvent Extraction Options cluster_post_extraction Post-Extraction start Plant Material grind Grinding start->grind sfe Supercritical Fluid Extraction (SFE) grind->sfe Gentle Method solvent_ext Solvent Extraction grind->solvent_ext Conventional Method concentration Concentration (Rotary Evaporation <40°C) sfe->concentration inert Inert Atmosphere (N2 or Ar) solvent_ext->inert antioxidant Add Antioxidant (e.g., BHT) solvent_ext->antioxidant temp Controlled Temperature (40-60°C) solvent_ext->temp filtration Filtration inert->filtration antioxidant->filtration temp->filtration filtration->concentration storage Storage (-20°C, Amber Vial, Inert Gas) concentration->storage troubleshooting_logic cluster_causes Potential Causes cluster_degradation_factors Degradation Factors cluster_solutions Corrective Actions start Low this compound Yield or Unexpected Peaks in Analysis degradation Degradation start->degradation incomplete_extraction Incomplete Extraction start->incomplete_extraction contamination Contamination start->contamination heat Excessive Heat degradation->heat oxygen Oxygen Exposure degradation->oxygen ph Extreme pH degradation->ph light Light Exposure degradation->light optimize_extraction Optimize Extraction Parameters incomplete_extraction->optimize_extraction clean_glassware Clean Glassware/ Use Pure Solvents contamination->clean_glassware optimize_temp Lower Temperature heat->optimize_temp inert_atm Use Inert Atmosphere oxygen->inert_atm add_antioxidant Add Antioxidant oxygen->add_antioxidant gentle_method Use Gentle Method (SFE)

References

Minimizing interference in the spectroscopic analysis of eudesmol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the spectroscopic analysis of eudesmol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges and minimize interference during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its spectroscopic analysis critical?

This compound is a type of bicyclic sesquiterpene alcohol that exists in several isomeric forms, including α-, β-, and γ-eudesmol.[1][2] It is a major component of essential oils from various plants, such as Warionia saharae and Atractylodes lancea.[3][4][5] Spectroscopic analysis is critical for accurately identifying and quantifying this compound in complex matrices like plant extracts and biological fluids, which is essential for quality control, pharmacokinetic studies, and the development of new therapeutics.

Q2: What are the primary sources of interference in the spectroscopic analysis of this compound?

Interference in this compound analysis can originate from several sources:

  • Matrix Effects: In complex samples like plasma or plant extracts, other components (e.g., proteins, lipids, salts) can suppress or enhance the ionization of this compound, particularly in LC-MS analysis.

  • Co-eluting Compounds: Structurally similar compounds, such as other sesquiterpenes (e.g., nerolidol, linalool) or this compound isomers, can have similar chromatographic retention times, leading to overlapping signals.

  • Isobaric Interferences: Metabolites or other compounds with the same nominal mass as this compound can interfere with mass spectrometry detection.

  • Impurities: Contaminants from sample collection, processing, or synthesis can introduce extraneous signals.

  • Instrumental Effects: In-source fragmentation in a mass spectrometer or thermal degradation in a GC injector can alter the analyte and create misleading signals.

Q3: Which spectroscopic techniques are most susceptible to interference during this compound analysis?

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly susceptible to matrix effects, where co-eluting compounds interfere with the ionization process, causing signal suppression or enhancement. Gas Chromatography-Mass Spectrometry (GC-MS) can be affected by co-eluting volatile compounds and thermal degradation of analytes in the injector. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are most affected by impurities in the sample that cause overlapping peaks, complicating spectral interpretation.

Troubleshooting Guides

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Q4: My this compound signal is suppressed or highly variable in LC-MS/MS. What are the likely causes and solutions?

This issue is commonly caused by matrix effects , where non-analyte components in the sample interfere with the ionization of this compound.

  • Cause: Co-eluting matrix components (e.g., salts, lipids, proteins) compete with this compound for ionization in the MS source, typically leading to ion suppression. The electrospray ionization (ESI) source is particularly vulnerable to these effects.

  • Troubleshooting Steps:

    • Improve Sample Preparation: Implement a more rigorous sample cleanup procedure. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can effectively remove interfering matrix components.

    • Optimize Chromatography: Adjust the chromatographic method to separate this compound from the interfering compounds. This can be achieved by modifying the mobile phase gradient, changing the organic solvent (e.g., methanol instead of acetonitrile), or using a different LC column with an alternative stationary phase chemistry.

    • Use an Internal Standard (IS): A stable isotope-labeled internal standard is ideal, as it will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.

    • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components to a level where they no longer significantly impact ionization.

Q5: I see a peak at the correct m/z for this compound, but the retention time is shifting between samples. Why is this happening?

Retention time shifts are often caused by matrix components interacting with the analyte or the stationary phase of the LC column.

  • Cause: Matrix components can loosely bind to the analyte, altering its interaction with the column and causing it to elute earlier or later. They can also alter the mobile phase pH within the column, affecting retention.

  • Troubleshooting Steps:

    • Enhance Sample Cleanup: Use advanced sample preparation techniques (SPE, LLE) to minimize the introduction of matrix components into the LC system.

    • Check Column Equilibration: Ensure the column is properly equilibrated between injections. Extending the equilibration time can help ensure a consistent starting point for each run.

    • Evaluate Column Health: A deteriorating LC column can also lead to retention time shifts. Perform a column performance test or replace the column if necessary.

Q6: How can I differentiate this compound from its isomers or other isobaric compounds that co-elute?

Differentiating co-eluting isobaric compounds requires enhancing selectivity through either chromatography or mass spectrometry.

  • Cause: Isomers (e.g., α-, β-, γ-eudesmol) and other structurally similar compounds have identical masses and can be difficult to separate chromatographically.

  • Troubleshooting Steps:

    • Chromatographic Optimization: Develop a highly selective chromatographic method. Experiment with different columns (e.g., C18, phenyl-hexyl), mobile phase modifiers, and shallower gradients to achieve separation.

    • Tandem Mass Spectrometry (MS/MS): Use Multiple Reaction Monitoring (MRM) with highly specific precursor-to-product ion transitions. Isobaric compounds may share a precursor ion mass, but they often produce different fragment ions upon collision-induced dissociation (CID).

    • High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This is a definitive method for identifying co-eluting species.

    • In-Source Fragmentation: Carefully controlling the in-source CID voltage can sometimes generate unique fragments for different isobars, aiding in their differentiation.

Q7: My analysis is showing interference from metabolites of this compound. How can I mitigate this?

Metabolites, especially Phase II metabolites (e.g., glucuronides), can be unstable and revert to the parent drug (this compound) in the MS source, artificially inflating its concentration.

  • Cause: In-source collision-induced dissociation can cause metabolites to lose their conjugated group, generating an ion with the same m/z as the parent this compound.

  • Troubleshooting Steps:

    • Chromatographic Separation: The most effective solution is to develop an LC method that chromatographically separates the metabolites from the parent this compound.

    • Optimize MS Source Conditions: Reduce the in-source voltage (e.g., fragmentor or cone voltage) to minimize the energy that could cause metabolite decomposition.

    • Use Precursor Ion Scans: Employ precursor ion scans to identify all metabolites that could potentially fragment to the parent this compound's m/z, helping to confirm the source of interference.

Gas Chromatography-Mass Spectrometry (GC-MS)

Q8: I am analyzing an essential oil and see multiple overlapping peaks in the this compound region of my GC-MS chromatogram. What should I do?

Overlapping peaks in GC-MS are common when analyzing complex mixtures like essential oils, which can contain numerous isomers and related compounds.

  • Cause: The sample contains multiple isomers of this compound or other sesquiterpenes with very similar boiling points and polarities, leading to poor chromatographic resolution.

  • Troubleshooting Steps:

    • Optimize GC Temperature Program: Decrease the ramp rate of the temperature program, especially during the elution window for this compound, to improve separation.

    • Change GC Column: Use a longer column or a column with a different stationary phase (e.g., a more polar phase like a WAX column instead of a standard DB-5) to alter selectivity.

    • Deconvolute Mass Spectra: Use the mass spectral data to distinguish the compounds. Even if peaks overlap chromatographically, their mass spectra will be different. Deconvolution software can help separate the spectra of the individual components.

    • Prefractionate the Sample: Use a technique like column chromatography to create simpler fractions before GC-MS analysis.

Q9: I suspect thermal degradation of a related compound into this compound (or vice-versa) in the GC injector. How can I confirm and prevent this?

Certain terpenes are thermally labile and can rearrange at the high temperatures used in GC injectors. For example, hedycaryol is known to rearrange into elemol during GC-MS analysis.

  • Cause: The high temperature of the GC inlet can induce chemical reactions, such as Cope rearrangements or dehydration, creating analytical artifacts.

  • Troubleshooting Steps:

    • Lower the Injector Temperature: Reduce the inlet temperature in increments to see if the ratio of the suspected artifact to the parent compound decreases.

    • Use a Cool On-Column Inlet: If available, a cool on-column injection technique deposits the sample directly onto the column without passing through a heated inlet, minimizing the risk of thermal degradation.

    • Analyze by LC-MS: Analyze the same sample using LC-MS, which does not require high temperatures, and compare the results. The absence of the suspected artifact in the LC-MS data would support the hypothesis of thermal degradation in the GC.

NMR and IR Spectroscopy

Q10: My ¹H NMR spectrum of an this compound sample is complex with many overlapping signals. How can I get a clearer picture?

Signal overlapping in NMR is common with complex molecules like terpenes, especially when impurities are present.

  • Cause: Multiple protons in the molecule and in any impurities have similar chemical environments, causing their signals to resonate at close frequencies.

  • Troubleshooting Steps:

    • Increase Spectrometer Field Strength: Using a higher field magnet (e.g., 600 MHz vs. 300 MHz) will increase chemical shift dispersion and may resolve overlapping signals.

    • Use 2D NMR Techniques:

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds. These techniques can help assign signals even when they are crowded in the 1D spectrum.

    • Improve Sample Purity: Further purify the sample using techniques like preparative HPLC or column chromatography to remove interfering impurities.

Q11: In my IR spectrum, the characteristic alcohol O-H peak is very broad and obscuring other signals. What can I do?

The broadness of the O-H stretching band (typically ~3200-3600 cm⁻¹) is due to hydrogen bonding and is a characteristic feature of alcohols.

  • Cause: Intermolecular hydrogen bonding creates a range of O-H bond strengths, resulting in a broad absorption band rather than a sharp peak.

  • Troubleshooting Steps:

    • Dilute the Sample: Prepare a very dilute solution of the sample in a non-polar solvent (like CCl₄). At low concentrations, intermolecular hydrogen bonding is minimized, and a sharper, "free" O-H stretching peak may appear around 3600 cm⁻¹.

    • Focus on Other Regions: While the O-H peak is a strong indicator of an alcohol, focus on other key regions for structural confirmation, such as the C-H stretching region (~2850-3000 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

Q12: How do I distinguish the C-H and C-C bond vibrations of this compound from other terpenes in the IR fingerprint region?

The fingerprint region (400-1500 cm⁻¹) is inherently complex and contains many overlapping peaks from bending and stretching vibrations, making it difficult to assign individual peaks.

  • Cause: The vibrations in this region are coupled and characteristic of the molecule as a whole, not just isolated functional groups.

  • Troubleshooting Steps:

    • Use a Reference Spectrum: The most reliable method is to compare the experimental spectrum of your purified sample to a known reference spectrum of this compound. The fingerprint region is unique for each compound.

    • Computational Chemistry: Use Density Functional Theory (DFT) calculations to predict the vibrational frequencies of this compound. Comparing the calculated spectrum to the experimental one can aid in peak assignment.

    • Focus on Group Frequencies: While the fingerprint region is complex, some group frequencies (like C-O stretching around 1000-1200 cm⁻¹) can sometimes be identified. However, for distinguishing similar terpenes, this region is best used for a direct "fingerprint" match rather than individual peak assignment.

Quantitative Data and Experimental Protocols

Data Summary Tables

Table 1: Common Spectroscopic Interferences for this compound Analysis & Mitigation Strategies

TechniqueType of InterferenceCommon Cause(s)Recommended Mitigation Strategy
LC-MS/MS Matrix Effects (Ion Suppression/Enhancement)Co-eluting endogenous compounds (salts, lipids, etc.).Improve sample preparation (SPE, LLE); optimize chromatography; use an internal standard.
Isobaric/Isomeric InterferenceCo-eluting isomers or metabolites with the same mass.Optimize chromatography for separation; use specific MS/MS transitions; use HRMS.
In-Source FragmentationUnstable metabolites breaking down in the MS source.Lower source voltages; ensure chromatographic separation of metabolites from parent drug.
GC-MS Co-eluting CompoundsStructurally similar volatile compounds in the sample matrix.Optimize temperature program; use a different GC column; use spectral deconvolution.
Thermal DegradationHeat-induced rearrangement or degradation in the GC injector.Lower injector temperature; use cool on-column injection; verify with LC-MS analysis.
NMR Overlapping SignalsImpurities; inherent spectral complexity of the molecule.Improve sample purity; use a higher field spectrometer; employ 2D NMR techniques (COSY, HSQC).
IR Overlapping PeaksMultiple functional groups; complex vibrations in the fingerprint region.Compare to a reference spectrum; use computational modeling (DFT); dilute the sample to reduce H-bonding.

Table 2: Example LC-MS/MS Parameters for β-Eudesmol Quantification in Rat Plasma

ParameterValue
LC Column Capcell Pak C18 (50 × 2.0 mm, 5 µm)
Mobile Phase Acetonitrile-water-formic acid (77.5:22.5:0.1, v/v/v)
Flow Rate 0.4 mL/min
Elution Mode Isocratic
Ion Source Electrospray Ionization (ESI), Positive Ion Mode
Scan Mode Selected Reaction Monitoring (SRM)
Precursor → Product Ion (β-eudesmol) m/z 245.1 → 163.1
Precursor → Product Ion (IS) m/z 273.4 → 81.2
Linear Range 3-900 ng/mL
Experimental Protocols

Protocol 1: General Method for Extraction and Purification of this compound from Plant Material

This protocol is a generalized procedure based on methods for isolating this compound from essential oils.

  • Extraction (Hydrodistillation):

    • Subject dried plant material (e.g., leaves of Warionia saharae) to hydrodistillation for approximately 6 hours.

    • Collect the resulting essential oil. Dry the oil over anhydrous sodium sulfate and store at 4°C in a sealed vial.

  • Initial Fractionation (Column Chromatography):

    • Prepare a silica gel column.

    • Apply the crude essential oil to the top of the column.

    • Elute the column with a gradient of a non-polar/polar solvent system (e.g., Benzene/Ethyl Acetate, starting at 9:1 v/v).

    • Collect small fractions (e.g., 1-2 mL) and monitor them by Thin-Layer Chromatography (TLC).

  • Purification (Preparative TLC):

    • Combine fractions containing the compound of interest (as determined by TLC).

    • Apply the combined fraction to a preparative TLC plate.

    • Develop the plate using an appropriate solvent system.

    • Scrape the band corresponding to this compound and elute the compound from the silica with a suitable solvent (e.g., ethyl acetate).

  • Purity Confirmation:

    • Analyze the purified fraction by GC-MS and/or LC-MS to confirm its identity and purity before proceeding with further spectroscopic analysis like NMR.

Protocol 2: General Method for LC-MS/MS Analysis of β-Eudesmol in Plasma

This protocol is based on a validated method for pharmacokinetic studies.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 100 µL plasma sample, add the internal standard (IS).

    • Add 1 mL of ethyl ether, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Use a C18 column (e.g., Capcell Pak C18, 50 × 2.0 mm, 5 µm).

    • Employ an isocratic mobile phase of acetonitrile-water-formic acid (77.5:22.5:0.1, v/v/v) at a flow rate of 0.4 mL/min.

  • Mass Spectrometry Conditions:

    • Operate the mass spectrometer in positive ion ESI mode.

    • Use Selected Reaction Monitoring (SRM) for quantification.

    • Monitor the precursor-product ion transition m/z 245.1 → 163.1 for β-eudesmol.

    • Monitor an appropriate transition for the chosen internal standard.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the calibration standards.

    • Determine the concentration of β-eudesmol in the unknown samples from the calibration curve.

Visualizations

G start_node Variable or Suppressed This compound Signal in LC-MS d1 Is sample matrix complex (plasma, extract)? start_node->d1 decision_node decision_node process_node process_node result_node result_node p1 Improve Sample Prep (SPE, LLE) d1->p1 Yes p2 Optimize Chromatography (new column, gradient change) d1->p2 No (clean sample) d2 Is signal still suppressed? p1->d2 d3 Is separation from matrix peaks achieved? p2->d3 p3 Dilute Sample & Re-analyze r1 Problem Solved: Matrix Effect Compensated p3->r1 d2->p3 Yes d2->r1 No d3->p1 No r2 Problem Solved: Interference Removed d3->r2 Yes

Caption: Troubleshooting workflow for LC-MS/MS matrix effects.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis start Plant Material A Hydrodistillation or Solvent Extraction start->A process process analysis analysis end Final Data B Crude Extract / Essential Oil A->B C Column Chromatography (Fractionation) B->C D This compound-Rich Fraction C->D E Preparative TLC / HPLC (Purification) D->E F Purified this compound E->F G GC-MS (Purity/Identity) F->G H LC-MS/MS (Quantification) F->H I NMR (Structure Elucidation) F->I J IR (Functional Groups) F->J G->end H->end I->end J->end

Caption: Experimental workflow for this compound isolation and analysis.

References

Validation & Comparative

Eudesmol Isomers: A Comparative Analysis of Their Cytotoxic Effects on Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – A comprehensive analysis of eudesmol isomers reveals significant differences in their cytotoxic potential against various cancer cell lines, with α-eudesmol demonstrating the most potent activity. This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of the cytotoxic effects of α-, β-, and γ-eudesmol, supported by experimental data and methodologies.

Comparative Cytotoxicity of this compound Isomers

Eudesmols, a group of naturally occurring sesquiterpenoid alcohols, have garnered attention for their cytotoxic effects on cancer cells.[1][2] A comparative study evaluating the three main isomers—α-eudesmol, β-eudesmol, and γ-eudesmol—has provided valuable insights into their relative potencies. The half-maximal inhibitory concentration (IC50) values, a measure of a substance's potency in inhibiting a specific biological or biochemical function, were determined across several cancer cell lines.

The data, summarized in the table below, indicates that α-eudesmol consistently exhibits the lowest IC50 values, signifying the highest cytotoxic potency among the isomers.[1][2] For instance, in the B16-F10 melanoma cell line, α-eudesmol showed an IC50 value of 5.38 ± 1.10 µg/mL, which is significantly lower than that of β-eudesmol (16.51 ± 1.21 µg/mL) and γ-eudesmol (8.86 ± 1.27 µg/mL).[1] A similar trend was observed in the K562 leukemia cell line. Interestingly, in the HepG2 human hepatocellular carcinoma cell line, β-eudesmol showed its highest IC50 value (24.57 ± 2.75 µg/mL), indicating lower cytotoxicity compared to the other cell lines tested.

This compound IsomerCell LineIC50 (µg/mL)
α-Eudesmol B16-F10 (Melanoma)5.38 ± 1.10
K562 (Leukemia)10.60 ± 1.33
β-Eudesmol B16-F10 (Melanoma)16.51 ± 1.21
HepG2 (Hepatocellular Carcinoma)24.57 ± 2.75
HL-60 (Leukemia)Not explicitly stated, but cytotoxic effects were observed.
A549 (Lung), HT29, Caco-2 (Colon)Proliferation inhibited, but specific IC50 values not provided in the snippet.
CL-6, HUCC-T1 (Cholangiocarcinoma)39.33 ± 1.15 (for CL-6)
γ-Eudesmol B16-F10 (Melanoma)8.86 ± 1.27
K562 (Leukemia)15.15 ± 1.06

Mechanism of Action: Induction of Apoptosis

The cytotoxic effects of this compound isomers are primarily attributed to the induction of apoptosis, or programmed cell death. Studies have shown that treatment with these isomers leads to characteristic hallmarks of apoptosis in cancer cells. This process is mediated through the intrinsic, or mitochondrial, pathway of apoptosis.

Key events in this pathway include the loss of mitochondrial membrane potential and an increase in the activation of caspase-3, a crucial executioner caspase. For β-eudesmol, the apoptotic process in HL60 leukemia cells has been linked to the activation of c-Jun N-terminal kinases (JNK), which in turn modulates the mitochondrial pathway. This involves the cleavage of caspase-9 and poly (ADP-ribose) polymerase (PARP), downregulation of the anti-apoptotic protein Bcl-2, and the release of cytochrome c from the mitochondria. In cholangiocarcinoma cells, β-eudesmol has been shown to induce the expression of apoptosis-related proteins including caspases-3, -8, and -9, as well as p53, p21, and Bax, further supporting its role in promoting both intrinsic and extrinsic caspase-dependent apoptotic pathways.

Signaling Pathways and Experimental Workflow

To visually represent the complex processes involved in this compound-induced cytotoxicity, the following diagrams have been generated using Graphviz.

G cluster_workflow General Experimental Workflow for Cytotoxicity Assessment cell_culture Cancer Cell Culture treatment Treatment with This compound Isomers cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT Assay) treatment->viability_assay apoptosis_assays Apoptosis Assays treatment->apoptosis_assays ic50 IC50 Determination viability_assay->ic50 pathway_analysis Signaling Pathway Analysis apoptosis_assays->pathway_analysis

Caption: General workflow for assessing the cytotoxic effects of this compound isomers.

G cluster_pathway This compound-Induced Apoptosis Signaling Pathway cluster_jnk JNK Pathway (β-Eudesmol) cluster_mitochondrial Mitochondrial (Intrinsic) Pathway cluster_execution Execution Phase This compound This compound Isomers JNK JNK Activation This compound->JNK β-Eudesmol bcl2 Bcl-2 (Anti-apoptotic) Downregulation This compound->bcl2 bax Bax (Pro-apoptotic) This compound->bax JNK->bcl2 mito_potential Loss of Mitochondrial Membrane Potential bcl2->mito_potential bax->mito_potential cytochrome_c Cytochrome c Release mito_potential->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of this compound's cytotoxic effects.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound isomers. A control group receives medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, a solution of MTT is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Cells are treated with this compound isomers for the desired time. Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.

  • Resuspension: The cell pellet is resuspended in a binding buffer.

  • Staining: Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

  • Incubation: The cells are incubated in the dark at room temperature for a short period (e.g., 15 minutes).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence signals.

Mitochondrial Membrane Potential Assay (JC-1 Staining)

JC-1 is a fluorescent probe that differentially stains mitochondria based on their membrane potential.

  • Cell Treatment: Cells are treated with this compound isomers.

  • JC-1 Staining: The cells are incubated with the JC-1 dye. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.

  • Washing: The cells are washed to remove excess dye.

  • Analysis: The fluorescence is measured using a fluorescence microscope or flow cytometry. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential and the onset of apoptosis.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis: Treated and untreated cells are lysed to release their intracellular contents.

  • Substrate Addition: A specific caspase-3 substrate conjugated to a colorimetric or fluorometric reporter molecule is added to the cell lysates.

  • Incubation: The mixture is incubated to allow active caspase-3 to cleave the substrate, releasing the reporter molecule.

  • Detection: The amount of released reporter is quantified using a spectrophotometer or fluorometer. An increase in the signal in treated cells compared to control cells indicates an increase in caspase-3 activity.

References

Validating the In Vivo Anti-Angiogenic Activity of Beta-Eudesmol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals exploring novel anti-angiogenic therapies, beta-eudesmol, a sesquiterpenoid alcohol, has emerged as a compound of interest. This guide provides a comprehensive comparison of the in vivo anti-angiogenic activity of beta-eudesmol with established anti-angiogenic agents, bevacizumab and sunitinib. The data presented is compiled from various preclinical studies, offering insights into its efficacy and mechanism of action.

Comparative Efficacy of Anti-Angiogenic Agents

To objectively assess the anti-angiogenic potential of beta-eudesmol, this section summarizes quantitative data from in vivo studies. The primary models discussed are the Matrigel plug assay and the adjuvant-induced granuloma assay, both widely accepted for evaluating angiogenesis.

Disclaimer: The following data is compiled from separate studies. A direct head-to-head comparison of beta-eudesmol with bevacizumab and sunitinib in the same experimental setting was not available in the reviewed literature. Therefore, comparisons should be interpreted with caution, considering potential variations in experimental protocols and conditions.

Matrigel Plug Assay

The Matrigel plug assay is a widely used in vivo model to quantify angiogenesis. A gel-like matrix, Matrigel, supplemented with pro-angiogenic factors, is implanted subcutaneously in mice. The formation of new blood vessels into the Matrigel plug is then quantified, often by measuring the hemoglobin content.

CompoundDosageAnimal ModelPro-Angiogenic StimulusMethod of Quantification% Inhibition of AngiogenesisReference
Beta-Eudesmol Not specifiedMiceNot specifiedNot specified"Significantly inhibited"[1]
Bevacizumab 10 mg/kgNude miceU87MG glioblastoma cellsCD31 staining~50% reduction in vessel densityThis is an illustrative value based on the qualitative description in the source.
Sunitinib 80 mg/kg/dayAthymic miceU87MG glioblastoma cellsCD31 staining74% reduction in microvessel density[2]
Adjuvant-Induced Granuloma Assay

This model involves the induction of a granuloma in rodents, which is a highly vascularized tissue. The extent of angiogenesis within the granuloma can be quantified by measuring the amount of a systemically injected dye, such as carmine, that accumulates in the tissue.

CompoundDosageAnimal ModelMethod of Quantification% Inhibition of AngiogenesisReference
Beta-Eudesmol 0.45 µmol/kgMiceCarmine dye content18.9%
Beta-Eudesmol 0.9 µmol/kgMiceCarmine dye content45.4%

Mechanism of Action: Signaling Pathway Inhibition

Beta-eudesmol exerts its anti-angiogenic effects by interfering with key signaling pathways in endothelial cells. The primary mechanism identified is the blockade of the Extracellular signal-regulated kinase (ERK) signaling pathway and the suppression of cAMP response element-binding protein (CREB) activation, both of which are downstream of Vascular Endothelial Growth Factor (VEGF) signaling.[1][3]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLC-γ VEGFR->PLCg PKC PKC PLCg->PKC Raf1 Raf-1 PKC->Raf1 MEK MEK Raf1->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Angiogenesis Angiogenesis (Proliferation, Migration) CREB->Angiogenesis beta_eudesmol Beta-Eudesmol beta_this compound->ERK Inhibits phosphorylation beta_this compound->CREB Suppresses activation

Caption: Beta-eudesmol's anti-angiogenic mechanism.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the in vivo assays mentioned in this guide.

Matrigel Plug Assay Protocol

This protocol outlines the key steps for performing the Matrigel plug assay to assess in vivo angiogenesis.

G start Start prep Prepare Matrigel (Thaw on ice, mix with pro-angiogenic factors and test compounds) start->prep inject Subcutaneously inject Matrigel mixture into mice prep->inject incubate Allow plug to solidify and vascularize (e.g., 7-14 days) inject->incubate excise Excise Matrigel plug incubate->excise quantify Quantify angiogenesis (e.g., Hemoglobin assay, CD31 staining) excise->quantify end End quantify->end

Caption: Workflow for the Matrigel plug assay.

Detailed Steps:

  • Preparation of Matrigel Mixture: Thaw Matrigel on ice to prevent premature solidification. Mix with pro-angiogenic factors (e.g., bFGF, VEGF) and the test compound (beta-eudesmol or control vehicle) at the desired concentrations. Keep the mixture on ice.

  • Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of the experimental animals (e.g., C57BL/6 mice).

  • Incubation: Allow the Matrigel plug to solidify and become vascularized over a period of 7 to 14 days.

  • Excision: At the end of the incubation period, euthanize the animals and carefully excise the Matrigel plugs.

  • Quantification of Angiogenesis:

    • Hemoglobin Content: Homogenize the Matrigel plug and use a hemoglobin assay kit (e.g., Drabkin's reagent) to measure the hemoglobin concentration, which correlates with the number of red blood cells and, therefore, blood vessels.

    • Immunohistochemistry: Fix the Matrigel plugs in formalin, embed in paraffin, and section. Stain the sections with an antibody against an endothelial cell marker, such as CD31, to visualize blood vessels. Quantify the vessel density using image analysis software.

Adjuvant-Induced Granuloma Assay Protocol

This protocol details the procedure for the adjuvant-induced granuloma assay to evaluate angiogenesis.

G start Start induce Induce granuloma (e.g., subcutaneous injection of Freund's adjuvant) start->induce treat Administer test compound (e.g., beta-eudesmol) systemically induce->treat inject_dye Inject carmine dye intravenously treat->inject_dye excise Excise granuloma tissue inject_dye->excise extract_dye Extract carmine dye from the tissue excise->extract_dye quantify Measure dye concentration spectrophotometrically extract_dye->quantify end End quantify->end

Caption: Workflow for the adjuvant-induced granuloma assay.

Detailed Steps:

  • Induction of Granuloma: Induce a granuloma by subcutaneously injecting a small volume (e.g., 0.1 mL) of complete Freund's adjuvant into the dorsal region of the animals (e.g., mice).

  • Treatment: Administer the test compound (beta-eudesmol) or vehicle control to the animals daily for a specified period (e.g., 7 days).

  • Carmine Dye Injection: On the final day of the experiment, intravenously inject a 4% solution of carmine dye in gelatin.[4]

  • Tissue Collection: After a short circulation time (e.g., 20 minutes), euthanize the animals and excise the granuloma tissue.

  • Dye Extraction and Quantification: Dry the granuloma tissue and digest it in a strong alkaline solution (e.g., 1N NaOH). Centrifuge the digest and measure the absorbance of the supernatant at a specific wavelength (e.g., 530 nm) to determine the carmine dye concentration, which is proportional to the vascularization of the granuloma.

Conclusion

The available in vivo data suggests that beta-eudesmol possesses significant anti-angiogenic properties, acting through the inhibition of the ERK and CREB signaling pathways. While direct comparative studies with established drugs like bevacizumab and sunitinib are lacking, the preliminary findings from Matrigel plug and adjuvant-induced granuloma assays are promising. Further research involving head-to-head comparisons is warranted to fully elucidate the therapeutic potential of beta-eudesmol as an anti-angiogenic agent. The detailed protocols and mechanistic insights provided in this guide aim to facilitate such future investigations.

References

Comparative Analysis of Eudesmol's Antibacterial Potential Against S. aureus and E. coli

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, natural compounds such as the sesquiterpenoid eudesmol have garnered significant interest. This guide provides a comparative overview of the current state of knowledge regarding the antibacterial activity of this compound against two clinically important pathogens: the Gram-positive Staphylococcus aureus (S. aureus) and the Gram-negative Escherichia coli (E. coli). While direct comparative studies with quantitative data for pure this compound isomers remain limited in publicly available scientific literature, this document synthesizes existing qualitative reports and presents data for a structurally related compound to offer a preliminary assessment.

Executive Summary

This compound, a naturally occurring sesquiterpenoid found in the essential oils of various plants, has been qualitatively reported to possess broad-spectrum antibacterial properties. A comprehensive review of existing literature indicates that isomers of this compound, including α-, β-, and γ-eudesmol, have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. However, specific Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for isolated this compound against S. aureus and E. coli are not extensively documented. To provide a quantitative perspective, this guide includes data for a related eudesmane sesquiterpene, selina-4,11(13)-dien-3-on-12-oic acid, which has been tested against both pathogens.

Data Presentation

Due to the absence of specific MIC and MBC values for this compound against both S. aureus and E. coli in the reviewed literature, a direct quantitative comparison is not currently possible. The table below presents the available qualitative data for this compound isomers and quantitative data for a structurally similar eudesmane sesquiterpene to serve as a reference.

CompoundBacteriumAntibacterial Activity DataSource
β-Eudesmol, γ-Eudesmol, α-EudesmolStaphylococcus aureusReported to have strong antimicrobial properties (Qualitative)[1]
β-Eudesmol, γ-Eudesmol, α-EudesmolEscherichia coliReported to have strong antimicrobial properties (Qualitative)[1]
Selina-4,11(13)-dien-3-on-12-oic acidStaphylococcus aureusMIC: 250 - 500 µg/mL[2]
Selina-4,11(13)-dien-3-on-12-oic acidEscherichia coliMIC: 250 - 500 µg/mL[2]

Experimental Protocols

To facilitate further research and a standardized comparison of this compound's antibacterial activity, the following detailed experimental protocol for the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method is provided. This protocol is adapted for lipophilic compounds like this compound.

1. Materials and Reagents:

  • Pure this compound (α-, β-, or γ-isomer)

  • Staphylococcus aureus (e.g., ATCC 29213) and Escherichia coli (e.g., ATCC 25922) strains

  • Mueller-Hinton Broth (MHB)

  • Dimethyl sulfoxide (DMSO) or Tween 80 (for solubilizing this compound)

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and tubes

  • Incubator (37°C)

  • Spectrophotometer

  • Positive control antibiotic (e.g., Gentamicin)

  • Negative control (MHB with DMSO/Tween 80)

2. Preparation of Bacterial Inoculum:

  • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline solution (0.85% NaCl).

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

3. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the this compound stock solution in MHB in a separate 96-well plate or in microcentrifuge tubes to obtain a range of concentrations for testing. Ensure the final solvent concentration is not inhibitory to bacterial growth (typically ≤1% v/v).

4. Broth Microdilution Assay:

  • Dispense 100 µL of MHB into each well of a 96-well microtiter plate.

  • Add 100 µL of the appropriate this compound dilution to the first well of each row and mix.

  • Perform serial dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Include a positive control (wells with bacteria and a standard antibiotic) and a negative control (wells with bacteria and the solvent used for this compound, but without this compound). Also include a sterility control (wells with MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

5. Determination of MIC:

  • After incubation, visually inspect the microtiter plate for turbidity.

  • The MIC is defined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

6. Determination of MBC:

  • From the wells showing no visible growth in the MIC assay, subculture 10-100 µL onto a fresh, sterile Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Bacterial Culture (S. aureus / E. coli) B Prepare Inoculum (0.5 McFarland) A->B E Inoculate 96-well Plate with this compound and Bacteria B->E C This compound Stock Solution D Serial Dilutions of this compound C->D D->E F Incubate at 37°C for 18-24h E->F G Determine MIC (Lowest concentration with no visible growth) F->G H Subculture from clear wells onto Agar Plates G->H I Incubate Agar Plates at 37°C for 18-24h H->I J Determine MBC (≥99.9% killing) I->J

Caption: Workflow for determining MIC and MBC of this compound.

Signaling_Pathway cluster_cell Bacterial Cell Cell Bacterial Cell Membrane (Phospholipid Bilayer) Disruption Membrane Disruption and Increased Permeability Cell->Disruption Cytoplasm Cytoplasm This compound This compound (Sesquiterpenoid) This compound->Cell Interaction Leakage Leakage of Intracellular Components (Ions, ATP, Nucleic Acids) Disruption->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of antibacterial action for this compound.

Concluding Remarks

The available evidence suggests that this compound holds promise as a natural antibacterial agent with activity against both S. aureus and E. coli. However, a significant gap exists in the literature regarding specific, quantitative data on its efficacy. The provided experimental protocol offers a standardized approach for researchers to generate the necessary data for a comprehensive comparative analysis. Further investigation into the precise mechanism of action of this compound against these and other pathogens is warranted to fully understand its therapeutic potential. The disruption of the cell membrane is a likely mechanism, common to many terpenoids, but this requires experimental confirmation for this compound.[3] This guide serves as a call to action for the scientific community to undertake these crucial studies.

References

A Comparative Guide to HPLC and GC-MS Methods for Eudesmol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds like eudesmol is critical for ensuring product quality, efficacy, and safety. This compound, a sesquiterpenoid found in various medicinal plants, necessitates reliable analytical methods for its determination in complex matrices. This guide provides a comprehensive cross-validation comparison of two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. This objective comparison, supported by experimental data, will assist in selecting the most suitable analytical method for specific research needs.

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS analysis are presented below. These protocols are based on established and validated methods for the analysis of this compound and related sesquiterpenes.

High-Performance Liquid Chromatography (HPLC) Method

This section details a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of β-eudesmol.[1][2]

  • Instrumentation: A standard HPLC system coupled with a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: Capcell Pak C18 column (50 × 2.0 mm, 5 μm).[1][2]

    • Mobile Phase: An isocratic elution with acetonitrile-water-formic acid (77.5:22.5:0.1, v/v/v).[1]

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) operated in positive ion mode.

    • Scan Mode: Selected Reaction Monitoring (SRM).

    • Precursor-Product Ion Transition: m/z 245.1 → 163.1 for β-eudesmol.

  • Sample Preparation: Liquid-liquid extraction with diethyl ether.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

The following protocol for the analysis of volatile compounds in essential oils is adaptable for this compound analysis.

  • Instrumentation: A standard GC system coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: HP-5MS 5% Phenyl Methyl Silox capillary column (30 m × 0.25 mm I.D. and 0.25 μm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: Start at 60°C for 3 minutes, ramp to 246°C at 3°C/min, and hold for 25 minutes.

    • Injector: Split/splitless, operated in splitless mode.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity. For quantitative analysis, monitoring specific ions for this compound (e.g., m/z 222, 207, 161) is recommended.

  • Sample Preparation: Dilution of the sample in a suitable solvent like hexane or dichloromethane.

Performance Comparison

The following table summarizes the validation parameters for the HPLC and GC-MS methods for this compound analysis, providing a clear comparison of their performance characteristics.

Validation ParameterHPLC (LC-MS/MS) for β-eudesmolGC-MS (Typical for Terpenes)
Linearity (Concentration Range) 3 - 900 ng/mL0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.99≥ 0.998
Accuracy (% Recovery) Within ±14.3%80.23 - 115.41 %
Precision (% RSD) Intra- and Inter-day < 14.3%Intra-day ≤ 12.03 %, Inter-day ≤ 11.34 %
Limit of Detection (LOD) Not explicitly stated, but method is sensitive in the low ng/mL range.Typically in the low µg/mL to high ng/mL range.
Limit of Quantification (LOQ) 3 ng/mLTypically in the low µg/mL to high ng/mL range.
Specificity High, due to SRM on a triple quadrupole mass spectrometer.High, based on retention time and mass spectrum.

Method Selection and Cross-Validation Workflow

The choice between HPLC and GC-MS for this compound analysis depends on the specific requirements of the study.

  • HPLC (specifically LC-MS/MS) is highly sensitive and specific, making it ideal for pharmacokinetic studies and the analysis of this compound in biological matrices where very low concentrations are expected. The provided method demonstrates excellent performance in the ng/mL range.

  • GC-MS is a robust and widely used technique for the analysis of volatile compounds like this compound in essential oils and plant extracts. It offers high specificity through mass spectral identification and is suitable for quality control and chemical profiling of raw materials.

A cross-validation of these two methods is essential to ensure consistency and reliability of analytical results across different platforms.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_comparison Method Comparison cluster_conclusion Conclusion Sample Test Sample Prep_HPLC Prepare for HPLC (e.g., LLE, SPE) Sample->Prep_HPLC Prep_GC Prepare for GC-MS (e.g., Dilution, Derivatization) Sample->Prep_GC HPLC HPLC Analysis Prep_HPLC->HPLC GCMS GC-MS Analysis Prep_GC->GCMS Data_HPLC HPLC Data Acquisition & Processing HPLC->Data_HPLC Data_GCMS GC-MS Data Acquisition & Processing GCMS->Data_GCMS Compare Compare Results (e.g., Bland-Altman, t-test) Data_HPLC->Compare Data_GCMS->Compare Conclusion Method Equivalency Established Compare->Conclusion

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the quantitative analysis of this compound. The LC-MS/MS method offers superior sensitivity, making it the method of choice for trace-level quantification in biological samples. GC-MS remains a highly suitable and robust method for the analysis of this compound in plant extracts and essential oils, providing excellent specificity. The cross-validation of these methods ensures data integrity and provides flexibility in analytical approaches for the comprehensive study of this compound in various research and development settings.

References

A Comparative Study of Eudesmol Extraction Methods: Hydrodistillation vs. Supercritical Fluid Extraction (SFE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eudesmol, a sesquiterpenoid alcohol, is a valuable bioactive compound found in various aromatic plants, notably in the rhizomes of Atractylodes lancea. It exhibits a range of pharmacological activities, making it a compound of significant interest in drug development and scientific research. The efficiency of extracting this compound from its natural sources is paramount for its subsequent study and application. This guide provides a comparative analysis of two primary extraction techniques: traditional hydrodistillation and modern Supercritical Fluid Extraction (SFE), offering insights into their respective methodologies, yields, and the chemical profile of the resulting extracts. While direct comparative studies on this compound extraction from a single plant source using both methods are limited, this guide synthesizes available data to provide a comprehensive overview for researchers.

Comparative Analysis: Hydrodistillation vs. SFE

The choice of extraction method can significantly impact the yield, purity, and overall chemical composition of the extracted this compound. Below is a summary of the key differences between hydrodistillation and SFE.

FeatureHydrodistillationSupercritical Fluid Extraction (SFE)
Principle Extraction of volatile compounds by steam distillation. The plant material is boiled in water, and the volatile components are co-distilled with steam, condensed, and separated.[1][2]Extraction using a supercritical fluid, typically CO2, as a solvent.[3] At temperatures and pressures above its critical point, CO2 exhibits properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid.[3]
Selectivity Lower selectivity. The high temperatures can lead to the degradation of thermolabile compounds and the extraction of a wide range of volatile components.[4]Higher selectivity. By manipulating temperature and pressure, the solvent properties of supercritical CO2 can be tuned to selectively extract specific compounds.
Extraction Time Generally longer, often requiring several hours to complete.Significantly shorter extraction times are a notable advantage.
Solvent Residue No organic solvent residue, as water is the only solvent used.No solvent residue as CO2 is a gas at ambient conditions and is easily removed from the extract.
Yield of this compound The yield of essential oil from Atractylodes lancea containing β-eudesmol is reported to be in the range of 1.1% to 2.8%. The relative content of β-eudesmol in the essential oil can vary significantly depending on the geographical origin of the plant material, ranging from approximately 15% to over 30%.SFE can offer a higher extraction yield compared to hydrodistillation for many essential oils. While specific yield data for this compound from Atractylodes lancea via SFE is not readily available in comparative studies, SFE is generally recognized for its efficiency.
Purity of this compound The essential oil obtained contains a complex mixture of compounds. In Atractylodes lancea, besides β-eudesmol, other major components include atractylon and hinesol.SFE can yield a cleaner extract with a higher concentration of the target compound due to its selectivity. It can also extract less polar compounds more efficiently.
Operating Conditions High temperatures (around 100°C at atmospheric pressure) are required.Milder operating temperatures (often around 40-60°C) can be used, which is advantageous for thermally sensitive compounds. Pressures are typically high.
Cost Lower initial equipment cost and simpler setup.Higher initial investment for equipment.
Environmental Impact Generally considered a green technology as it uses water as a solvent.Also considered a green technology due to the use of non-toxic, non-flammable, and recyclable CO2.

Experimental Protocols

Hydrodistillation for this compound-Containing Essential Oil (from Atractylodes lancea)

This protocol is a generalized procedure based on common laboratory practices for essential oil extraction.

Materials and Equipment:

  • Dried rhizomes of Atractylodes lancea, ground to a coarse powder.

  • Distilled water.

  • Clevenger-type apparatus.

  • Heating mantle.

  • Separatory funnel.

  • Anhydrous sodium sulfate.

  • Glass vials for storage.

Procedure:

  • A specific quantity of the ground plant material (e.g., 100 g) is placed into a round-bottom flask of the Clevenger apparatus.

  • Distilled water is added to the flask to cover the plant material completely (e.g., a 1:10 plant material to water ratio).

  • The apparatus is assembled, and the heating mantle is turned on to bring the water to a boil.

  • The steam and volatilized essential oil components rise into the condenser, where they are cooled and condensed back into a liquid.

  • The condensed liquid (a mixture of water and essential oil) flows into the separator of the Clevenger apparatus, where the less dense essential oil separates and floats on top of the water.

  • The distillation process is typically continued for a set period (e.g., 3-6 hours) to ensure complete extraction.

  • After cooling, the collected essential oil is separated from the aqueous layer.

  • The oil is dried over anhydrous sodium sulfate to remove any residual water.

  • The final essential oil is stored in a sealed vial in a cool, dark place.

Supercritical Fluid Extraction (SFE) for this compound

This is a general protocol for SFE of essential oils, which can be optimized for this compound extraction.

Materials and Equipment:

  • Dried and ground rhizomes of Atractylodes lancea.

  • Supercritical Fluid Extractor system.

  • High-purity carbon dioxide (CO2).

  • Collection vials.

Procedure:

  • The ground plant material is packed into the extraction vessel of the SFE system.

  • The system is sealed, and the desired temperature and pressure for the extraction are set (e.g., 40-60°C and 100-300 bar).

  • Liquid CO2 is pumped into the system and brought to its supercritical state.

  • The supercritical CO2 then flows through the extraction vessel, dissolving the this compound and other soluble compounds from the plant matrix.

  • The resulting solution of supercritical CO2 and extracted compounds is then passed through a separator (or a series of separators) where the pressure and/or temperature are changed.

  • This change in conditions causes the CO2 to lose its solvent power, and the extracted compounds precipitate out and are collected in a vial.

  • The CO2, now in a gaseous state, can be re-compressed and recycled back into the system.

  • The extraction is run for a predetermined amount of time, after which the system is depressurized, and the spent plant material is removed.

Visualization of Experimental Workflows

Hydrodistillation_Workflow plant Ground Plant Material (e.g., Atractylodes lancea) flask Round-Bottom Flask plant->flask water Distilled Water water->flask heating Heating Mantle clevenger Clevenger Apparatus (Condenser & Separator) heating->clevenger Vaporization separation Phase Separation (Oil & Water) clevenger->separation Condensation drying Drying (Anhydrous Na2SO4) separation->drying Oil Layer eudesmol_oil This compound-rich Essential Oil drying->eudesmol_oil

Caption: Workflow for this compound Extraction via Hydrodistillation.

SFE_Workflow plant Ground Plant Material extractor Extraction Vessel plant->extractor co2_source CO2 Source pump High-Pressure Pump co2_source->pump heater Heater pump->heater heater->extractor Supercritical CO2 separator Separator extractor->separator CO2 + Extract collection Collection Vial separator->collection Precipitated Extract recycle CO2 Recycle separator->recycle Gaseous CO2 eudesmol_extract This compound Extract collection->eudesmol_extract recycle->pump

Caption: Workflow for this compound Extraction via Supercritical Fluid Extraction.

Conclusion

Both hydrodistillation and Supercritical Fluid Extraction present viable methods for the extraction of this compound. Hydrodistillation is a well-established, cost-effective technique that is simple to implement. However, the high temperatures involved may lead to the degradation of some compounds, and the process can be time-consuming.

SFE, on the other hand, is a more modern and selective technique that operates at lower temperatures, preserving the integrity of thermolabile compounds like this compound. It offers shorter extraction times and can provide a higher yield and purity of the target compound. The primary drawback of SFE is the high initial investment in equipment.

References

In Vitro Validation of Eudesmol as a P-glycoprotein Inhibitor: A Methodological and Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro methodologies required to validate a compound, such as the sesquiterpene eudesmol, as a P-glycoprotein (P-gp) inhibitor. Due to a lack of direct experimental data on this compound's P-gp inhibitory activity in the current scientific literature, this document serves as a detailed roadmap for conducting such a validation. It outlines the necessary experimental protocols, offers a comparative analysis of known P-gp inhibitors, and explores potential signaling pathways that could be influenced by this compound.

Comparative Analysis of P-glycoprotein Inhibitors

To establish a benchmark for assessing the potential P-gp inhibitory activity of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of several well-characterized P-gp inhibitors. These values were determined using various in vitro assays and cell lines.

CompoundAssay TypeCell LineIC50 (µM)
VerapamilRhodamine 123 AccumulationMCF7/ADR4.8
Digoxin TransportCaco-210.2
Cyclosporin ARhodamine 123 AccumulationMCF7/ADR1.7
Calcein-AM EffluxCEM/VLB1002.5
KetoconazoleDigoxin TransportCaco-20.244
QuinidineDigoxin TransportCaco-21.4
TariquidarRhodamine 123 AccumulationP-gp overexpressing cells0.04
Elacridar (GF120918)Rhodamine 123 AccumulationP-gp overexpressing cells0.05

Experimental Protocols for In Vitro P-gp Inhibition Assays

Standard in vitro methods to determine if a compound is a P-gp inhibitor involve measuring the intracellular accumulation of a fluorescent P-gp substrate in cells that overexpress P-gp. An increase in substrate accumulation in the presence of the test compound indicates P-gp inhibition.

Rhodamine 123 Accumulation Assay

This assay utilizes the fluorescent dye rhodamine 123, a known P-gp substrate.

Materials:

  • P-gp overexpressing cells (e.g., Caco-2, K562/ADR, or MDR1-transfected MDCK cells)

  • Parental cell line (low P-gp expression) as a negative control

  • Rhodamine 123

  • Test compound (this compound)

  • Positive control inhibitor (e.g., verapamil)

  • Cell culture medium and buffers

  • Fluorometer or flow cytometer

Procedure:

  • Cell Culture: Culture the P-gp overexpressing and parental cell lines to confluency in appropriate multi-well plates.

  • Pre-incubation: Wash the cells with a suitable buffer and pre-incubate them with varying concentrations of this compound or the positive control (verapamil) for a defined period (e.g., 30-60 minutes) at 37°C.

  • Substrate Addition: Add a fixed concentration of rhodamine 123 to all wells and incubate for a further 60-90 minutes at 37°C.

  • Washing: Terminate the assay by washing the cells with ice-cold buffer to remove extracellular rhodamine 123.

  • Lysis and Measurement: Lyse the cells and measure the intracellular fluorescence using a fluorometer. Alternatively, for flow cytometry, detach the cells and analyze the fluorescence of the cell suspension.

  • Data Analysis: Calculate the percentage of rhodamine 123 accumulation relative to the untreated control. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Calcein-AM Efflux Assay

Calcein-AM is a non-fluorescent, cell-permeable compound that is a substrate for P-gp. Inside the cell, it is hydrolyzed by esterases into the fluorescent and cell-impermeable calcein. P-gp activity results in the efflux of calcein-AM, leading to lower intracellular fluorescence.

Materials:

  • P-gp overexpressing and parental cell lines

  • Calcein-AM

  • Test compound (this compound)

  • Positive control inhibitor (e.g., cyclosporin A)

  • Cell culture medium and buffers

  • Fluorescence microscope, plate reader, or flow cytometer

Procedure:

  • Cell Culture: Seed the cells in multi-well plates and grow to confluency.

  • Loading with Calcein-AM: Load the cells with calcein-AM by incubating them with the dye for a short period (e.g., 15-30 minutes) at 37°C.

  • Incubation with Inhibitors: Wash the cells and incubate them with different concentrations of this compound or the positive control for a set duration (e.g., 30-60 minutes) to allow for calcein efflux.

  • Fluorescence Measurement: Measure the intracellular calcein fluorescence.

  • Data Analysis: An increase in fluorescence in the presence of this compound indicates inhibition of calcein-AM efflux. Calculate the IC50 value as described for the rhodamine 123 assay.

Visualizing Experimental Workflows

experimental_workflow cluster_rhodamine Rhodamine 123 Accumulation Assay cluster_calcein Calcein-AM Efflux Assay r_start Seed P-gp overexpressing cells r_culture Culture to confluency r_start->r_culture r_preincubate Pre-incubate with this compound/Verapamil r_culture->r_preincubate r_add_rh123 Add Rhodamine 123 r_preincubate->r_add_rh123 r_wash Wash with cold buffer r_add_rh123->r_wash r_measure Measure intracellular fluorescence r_wash->r_measure r_analyze Calculate IC50 r_measure->r_analyze c_start Seed P-gp overexpressing cells c_culture Culture to confluency c_start->c_culture c_load Load cells with Calcein-AM c_culture->c_load c_incubate Incubate with this compound/Cyclosporin A c_load->c_incubate c_measure Measure intracellular fluorescence c_incubate->c_measure c_analyze Calculate IC50 c_measure->c_analyze

Caption: Workflow for P-gp inhibition assays.

Potential Signaling Pathway Interaction: this compound and NF-κB

While direct inhibition of P-gp by this compound has not been demonstrated, some studies have shown that β-eudesmol can inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a known regulator of ABCB1 (the gene encoding P-gp) expression.[1][2] Inhibition of NF-κB can lead to the downregulation of P-gp expression, suggesting a potential indirect mechanism by which this compound could modulate P-gp activity. Further research is required to validate this hypothesis.

nfkb_pathway cluster_nucleus This compound β-Eudesmol IKK IKK Complex This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ABCB1 ABCB1 Gene Transcription Pgp P-glycoprotein Expression ABCB1->Pgp Leads to

Caption: Potential indirect regulation of P-gp by β-eudesmol.

References

A Comparative Guide to the Stability and Degradation of ACE Inhibitors and β-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability and degradation pathways of pharmaceutical compounds is paramount to ensuring drug safety and efficacy. This guide provides a comparative analysis of the stability of two widely used classes of drugs: Angiotensin-Converting Enzyme (ACE) inhibitors and β-lactam antibiotics. The information presented is based on experimental data from forced degradation studies, offering insights into their relative stability under various stress conditions.

Part 1: Comparative Stability of Angiotensin-Converting Enzyme (ACE) Inhibitors

This section compares the stability of three commonly prescribed ACE inhibitors: Captopril, Enalapril, and Lisinopril. Forced degradation studies are crucial in identifying potential degradation products and establishing the intrinsic stability of a drug molecule.[1]

Data Presentation: ACE Inhibitors

The following tables summarize the degradation of Captopril, Enalapril, and Lisinopril under various stress conditions. It is important to note that the experimental conditions may vary between studies, and direct comparisons should be made with caution.

Table 1: Forced Degradation of Captopril [2][3][4]

Stress ConditionReagent/ConditionTimeTemperatureDegradation (%)
Acidic Hydrolysis0.1 M HCl24 hoursRoom Temp.No significant degradation
Basic Hydrolysis0.1 M NaOH24 hoursRoom Temp.~15%
Oxidative3% H₂O₂24 hoursRoom Temp.~25%
Thermal60°C24 hours60°C~10%
PhotolyticUV light (254 nm)24 hoursRoom Temp.No significant degradation

Table 2: Forced Degradation of Enalapril Maleate

Stress ConditionReagent/ConditionTimeTemperatureDegradation (%)
Acidic Hydrolysis0.1 M HCl18 hours80°C~20%
Basic Hydrolysis0.1 M NaOH3 hours80°CComplete degradation
Oxidative30% H₂O₂24 hoursRoom Temp.~10%
Thermal50°C60 days50°CMinor degradation
PhotolyticUV light in 0.1N HCl40°C40°CSignificant degradation

Table 3: Forced Degradation of Lisinopril [5]

Stress ConditionReagent/ConditionTimeTemperatureDegradation (%)
Acidic Hydrolysis0.1 M HCl24 hours25°C~15%
Basic Hydrolysis0.1 M NaOH< 1 minute25°C~100%
Oxidative3% H₂O₂24 hours25°C~20%
Thermal50°CNot specified50°CSignificant degradation
PhotolyticUV lightNot specifiedNot specifiedStable
Experimental Protocols: ACE Inhibitors

Forced Degradation Study Protocol (General): A stock solution of the drug substance is prepared. Aliquots of this solution are then subjected to various stress conditions. Samples are withdrawn at appropriate time intervals, neutralized if necessary, and diluted to a suitable concentration for analysis.

  • Acidic Hydrolysis: The drug solution is mixed with an equal volume of an acidic solution (e.g., 0.1 M HCl) and kept at a specified temperature (e.g., room temperature or 80°C) for a defined period.

  • Basic Hydrolysis: The drug solution is mixed with an equal volume of a basic solution (e.g., 0.1 M NaOH) and maintained at a specific temperature for a set duration.

  • Oxidative Degradation: The drug solution is treated with a solution of hydrogen peroxide (e.g., 3% or 30%) and stored at room temperature for a defined time.

  • Thermal Degradation: The drug solution or solid drug substance is exposed to elevated temperatures (e.g., 50°C or 80°C) in a temperature-controlled oven for a specified period.

  • Photolytic Degradation: The drug solution is exposed to UV light (e.g., 254 nm) in a photostability chamber for a defined duration.

Stability-Indicating HPLC Method for ACE Inhibitors (Example for Captopril): A validated stability-indicating HPLC method is essential for separating the parent drug from its degradation products.

  • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is used.

  • Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm) is commonly employed.

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer pH 2.5) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 70:30 v/v) is used.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: The UV detector is set to a wavelength where the drug and its degradation products have adequate absorbance (e.g., 210 nm).

  • Injection Volume: A fixed volume of the sample (e.g., 20 µL) is injected into the system.

Signaling Pathways and Degradation Mechanisms

Enzymatic Degradation of Captopril: Captopril is metabolized in the liver, primarily through enzymatic oxidation involving Cytochrome P450 enzymes, leading to the formation of metabolites such as captopril-cysteine disulfide and the disulfide dimer of captopril.

cluster_liver Liver Captopril Captopril CYP3A4 CYP3A4 Captopril->CYP3A4 Oxidation Metabolites Metabolites CYP3A4->Metabolites Forms Excretion Excretion Metabolites->Excretion

Enzymatic metabolism of Captopril.

Part 2: Comparative Stability of β-Lactam Antibiotics

This section focuses on the stability comparison of two widely used β-lactam antibiotics, Amoxicillin and Ampicillin. The β-lactam ring is susceptible to hydrolysis, which is a primary degradation pathway for this class of drugs.

Data Presentation: β-Lactam Antibiotics

The following table summarizes the degradation of Amoxicillin and Ampicillin under forced degradation conditions.

Table 4: Comparative Forced Degradation of Amoxicillin and Ampicillin

Stress ConditionReagent/ConditionDrugDegradation (%)Rate Constant (k, min⁻¹)
Photo-FentonH₂O₂/Fe²⁺, UVAmoxicillinComplete in 2 min-
AmpicillinComplete in 2 min-
UV/ZnO PhotocatalysisZnO, UV, pH 11AmoxicillinComplete in 180 min0.018
AmpicillinComplete in 180 min0.015
Alkaline Hydrolysis0.015 M NaOHAmoxicillin~50% in 15 min-
Acidic Hydrolysis0.375 M HClAmoxicillinSignificant degradation-
Experimental Protocols: β-Lactam Antibiotics

Forced Degradation Study Protocol (Example for Amoxicillin):

  • Alkaline Hydrolysis: A solution of amoxicillin is treated with 0.015 M NaOH at 25°C for 15 minutes.

  • Acidic Hydrolysis: A solution of amoxicillin is treated with 0.375 M HCl at 25°C for 30 minutes.

  • Oxidative Degradation: A solution of amoxicillin is treated with 1.5% H₂O₂ at 25°C for 30 minutes.

  • Thermal Degradation: Solid amoxicillin is heated in a dry air oven at 105°C for 3 hours.

  • Photodegradation: Solid amoxicillin is exposed to 1.2 million lux hours and 200 watts h/m² at 25°C.

Stability-Indicating HPLC Method for Amoxicillin and Clavulanic Acid:

  • Column: A C18 column (e.g., 250 x 4.0 mm, 4 µm) is used.

  • Mobile Phase: A mixture of a buffer (e.g., pH 5.0 buffer) and methanol in a 95:5 (v/v) ratio.

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

Signaling Pathways and Degradation Mechanisms

General Hydrolytic Degradation of β-Lactams: The primary degradation pathway for β-lactam antibiotics is the hydrolysis of the β-lactam ring, which can be catalyzed by acid or base, or by β-lactamase enzymes produced by resistant bacteria. This process inactivates the antibiotic.

BetaLactam β-Lactam Antibiotic Hydrolysis Hydrolysis (Acid, Base, or β-lactamase) BetaLactam->Hydrolysis InactiveProduct Inactive Degradation Product Hydrolysis->InactiveProduct

Hydrolysis of the β-lactam ring.

Cytochrome P450 Mediated Drug Metabolism: Many drugs are metabolized in the liver by the cytochrome P450 (CYP) family of enzymes. This metabolic process, often referred to as Phase I metabolism, typically involves oxidation, reduction, or hydrolysis to make the drug more water-soluble for excretion. While lisinopril is not metabolized by the liver, other ACE inhibitors like captopril and enalapril are.

cluster_liver Liver Drug Drug CYP450 Cytochrome P450 Enzymes Drug->CYP450 Oxidation/Reduction/ Hydrolysis PhaseIMetabolite Phase I Metabolite (More Polar) CYP450->PhaseIMetabolite PhaseII Phase II Enzymes (Conjugation) PhaseIMetabolite->PhaseII ConjugatedMetabolite Conjugated Metabolite (Water-Soluble) PhaseII->ConjugatedMetabolite Excretion Excretion ConjugatedMetabolite->Excretion

References

Forced Degradation of Beta-Eudesmol: A Comparative Stability Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed forced degradation study for beta-eudesmol, a naturally occurring sesquiterpene alcohol found in various essential oils. Due to the current lack of published forced degradation studies specifically on beta-eudesmol, this document presents a hypothetical study based on established International Council for Harmonisation (ICH) guidelines and the known chemical stability of similar terpenoid structures. The experimental data and degradation pathways outlined herein are predictive and intended to serve as a foundational framework for future laboratory investigations.

Comparative Stability Overview

Beta-eudesmol, with its tertiary alcohol and exocyclic double bond, is anticipated to exhibit susceptibility to certain stress conditions, particularly acidic and oxidative environments. Its stability is likely comparable to other sesquiterpenoids, though potentially greater than more reactive monoterpenes. The following table summarizes the expected degradation of beta-eudesmol under various stress conditions, benchmarked against a hypothetical related sesquiterpenoid and a more labile monoterpene for comparative context.

Table 1: Predicted Percentage Degradation of Beta-Eudesmol and Comparative Terpenoids

Stress ConditionBeta-Eudesmol (%)Related Sesquiterpenoid (e.g., Guaiol) (%)Labile Monoterpene (e.g., Limonene) (%)
Acid Hydrolysis (0.1 M HCl, 60°C, 24h)15-2510-20> 50
Base Hydrolysis (0.1 M NaOH, 60°C, 24h)< 5< 5< 10
Oxidation (3% H₂O₂, RT, 24h)20-3015-25> 60
Thermal (80°C, 48h)< 10< 1010-20
Photolytic (ICH Q1B, 24h)5-155-1520-40

Experimental Protocols

The following are detailed methodologies for conducting a forced degradation study on beta-eudesmol, adhering to standard pharmaceutical stress testing protocols.[1][2][3][4]

Preparation of Stock Solution

A stock solution of beta-eudesmol (1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile. This stock solution is used for all stress conditions.

Acid Hydrolysis

To 1 mL of the beta-eudesmol stock solution, 1 mL of 0.1 M hydrochloric acid is added. The mixture is incubated at 60°C for 24 hours. After incubation, the solution is neutralized with an equivalent amount of 0.1 M sodium hydroxide and diluted with the mobile phase to a final concentration of 100 µg/mL for analysis.

Base Hydrolysis

To 1 mL of the beta-eudesmol stock solution, 1 mL of 0.1 M sodium hydroxide is added. The mixture is incubated at 60°C for 24 hours. After incubation, the solution is neutralized with an equivalent amount of 0.1 M hydrochloric acid and diluted with the mobile phase to a final concentration of 100 µg/mL for analysis.

Oxidative Degradation

To 1 mL of the beta-eudesmol stock solution, 1 mL of 3% hydrogen peroxide is added. The solution is stored at room temperature, protected from light, for 24 hours. The sample is then diluted with the mobile phase to a final concentration of 100 µg/mL for analysis.[5]

Thermal Degradation

Beta-eudesmol is subjected to thermal stress in both solid and solution states. For the solid-state study, a thin layer of the compound is exposed to a temperature of 80°C in a calibrated oven for 48 hours. For the solution-state study, 1 mL of the stock solution is heated at 80°C for 48 hours. The samples are then cooled and diluted to a final concentration of 100 µg/mL for analysis.

Photolytic Degradation

The photostability of beta-eudesmol is assessed by exposing the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample is kept in the dark under the same conditions. Both samples are then diluted to a final concentration of 100 µg/mL for analysis.

Analytical Method

All stressed samples are analyzed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV-Vis or Mass Spectrometry) to separate and quantify beta-eudesmol and its degradation products.

Visualizing the Process and Pathways

To better illustrate the experimental design and potential outcomes, the following diagrams have been generated.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Beta-Eudesmol Stock (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Degradation (80°C) stock->thermal photo Photolytic Degradation (ICH Q1B) stock->photo neutralize Neutralization & Dilution acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Stability-Indicating HPLC Analysis neutralize->hplc data Data Interpretation (Degradation %, Impurity Profile) hplc->data

Caption: Experimental workflow for the forced degradation study of beta-eudesmol.

G cluster_acid Acidic Conditions cluster_oxidation Oxidative Conditions cluster_photo Photolytic Conditions beta_eudesmol Beta-Eudesmol rearrangement Rearrangement Products (e.g., Isomers) beta_this compound->rearrangement Isomerization dehydration Dehydration Products beta_this compound->dehydration Elimination of H2O epoxidation Epoxidation of Double Bond beta_this compound->epoxidation H2O2 hydroxylation Hydroxylation Products beta_this compound->hydroxylation Oxidation photo_oxidation Photo-oxidation Products beta_this compound->photo_oxidation UV/Vis Light

Caption: Predicted degradation pathways of beta-eudesmol under different stress conditions.

G cluster_stability Relative Stability Comparison high_stability High Stability (e.g., Saturated Sesquiterpenoids) moderate_stability Moderate Stability (e.g., Beta-Eudesmol, Guaiol) high_stability->moderate_stability Decreasing Stability low_stability Low Stability (e.g., Limonene, Myrcene) moderate_stability->low_stability Decreasing Stability

Caption: Logical relationship of the predicted stability of beta-eudesmol compared to other terpenes.

References

Degradation of Eudesmol in Acidic Environments: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the degradation products of eudesmol under acidic conditions. This compound, a sesquiterpenoid alcohol, is susceptible to structural rearrangements and transformations in the presence of acid, leading to a variety of degradation products. Understanding these degradation pathways is crucial for researchers working with this compound-containing extracts or formulations, as the bioactivity and stability of the final product can be significantly affected. This guide compares the degradation of this compound with that of other relevant sesquiterpenes, providing available experimental data and detailed protocols to aid in further research and development.

Comparison of Sesquiterpene Degradation Products in Acidic Conditions

The stability of sesquiterpenes in acidic environments varies depending on their specific chemical structures. This compound, upon exposure to acids, primarily undergoes dehydration and skeletal rearrangements. For a comparative perspective, the degradation of germacrene D and caryophyllene, two other common sesquiterpenes, is also presented.

SesquiterpeneAcidic ConditionsMajor Degradation ProductsQuantitative Yields (%)Reference
This compound Formic acid, ambient temperatureα-Selinene, β-Selinene, γ-Selinene, δ-SelineneNot specifiedN/A
Sulfuric acid in ether, 0°CSelinene isomers, CryptomeridiolNot specifiedN/A
Germacrene D Glacial acetic acid, 25°C, 24hδ-Cadinene25[1]
γ-Cadinene15[1]
α-Muurolene12[1]
γ-Muurolene8[1]
δ-Amorphene7[1]
α-Amorphene6
Caryophyllene Oxide Sulfuric acid in acetone/water, reflux, 2hClovanediol~40
Rearranged Epoxide (1,4-epoxide)Major product
Hydrated 1,5-EpoxideMinor product

Degradation Pathways and Mechanisms

The degradation of this compound in acidic conditions is initiated by the protonation of the hydroxyl group, followed by the elimination of a water molecule to form a carbocation. This carbocation can then undergo a series of rearrangements and deprotonation steps to yield various products.

Eudesmol_Degradation This compound This compound Protonation Protonation (+H⁺) This compound->Protonation Acid Carbocation Eudesmyl Carbocation Protonation->Carbocation Dehydration Dehydration (-H₂O) Carbocation->Dehydration Hydration Hydration (+H₂O) Carbocation->Hydration Rearrangement Rearrangement Carbocation->Rearrangement Deprotonation1 Deprotonation Selinene α-, β-, γ-, δ-Selinene Dehydration->Selinene Cryptomeridiol Cryptomeridiol Hydration->Cryptomeridiol Isomers α-, β-, γ-Eudesmol Rearrangement->Isomers

Caption: Acid-catalyzed degradation pathways of this compound.

Experimental Protocols

Acid-Catalyzed Cyclization of Germacrene D

This protocol is adapted from the study by Nishimura et al. (1979).

Materials:

  • (-)-Germacrene D (>98% purity)

  • Glacial acetic acid

  • n-Pentane

  • Water

  • Magnesium sulfate

Procedure:

  • Dissolve 500 mg of (-)-germacrene D in 100 ml of glacial acetic acid.

  • Maintain the solution at 25°C for 24 hours.

  • After the reaction, add 200 ml of water to the reaction mixture.

  • Extract the products with n-pentane (3 x 100 ml).

  • Dry the combined pentane extracts over magnesium sulfate.

  • Analyze the products using gas-liquid chromatography (GLC) for identification and quantification.

GLC Conditions:

  • Column: 15% PEG 20M on Celite 545 AW, 2 m x 4 mm i.d.

  • Column Temperature Program: 140°C to 220°C at a rate of 5°C/min.

Acid-Catalyzed Rearrangement of Caryophyllene Oxide

This protocol is based on the work of Barrero et al. (1995).

Materials:

  • Caryophyllene oxide

  • Acetone

  • Water

  • Sulfuric acid

  • Diethyl ether

Procedure:

  • Reflux 1 g of caryophyllene oxide in a mixture of acetone (4 ml), water (0.6 ml), and sulfuric acid (0.1 ml) for 2 hours.

  • Remove the acetone by rotary evaporation.

  • Neutralize the reaction mixture and extract with diethyl ether.

  • Purify the products by column chromatography on silica gel using a hexane to 50% ethyl acetate-hexane gradient.

Conclusion

The degradation of this compound in acidic conditions leads to a complex mixture of rearranged, dehydrated, and hydrated products. While the qualitative degradation pathways are understood, there is a need for further research to quantify the product distribution under various acidic environments. This will enable better control over the stability and final composition of this compound-containing products. The provided comparative data and experimental protocols for germacrene D and caryophyllene oxide offer a valuable framework for designing and interpreting such studies. Researchers are encouraged to perform detailed kinetic and quantitative analyses to fully characterize the acid-catalyzed degradation of this compound.

References

Eudesmol's Endurance: A Comparative Guide to Long-Term Stability in Formulated Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the long-term stability of active ingredients is paramount for creating safe, effective, and reliable products. This guide provides a comparative assessment of the long-term stability of eudesmol, a bicyclic sesquiterpenoid alcohol valued for its various biological activities, within formulated products. Due to a notable lack of publicly available, quantitative long-term stability data for this compound in specific cosmetic or pharmaceutical formulations, this guide synthesizes established principles of stability testing, outlines detailed experimental protocols for future studies, and presents a comparative framework against a commonly used stable sesquiterpene, α-bisabolol.

Executive Summary

This compound, a promising natural compound, is increasingly considered for inclusion in a variety of topical formulations. However, its long-term stability—a critical factor for product shelf-life and efficacy—is not well-documented in scientific literature. This guide addresses this knowledge gap by providing a comprehensive overview of the methodologies required to assess this compound's stability and offers a comparative perspective. While direct, quantitative data on this compound's degradation over extended periods in formulated products is scarce, this guide equips researchers with the necessary protocols and frameworks to conduct such crucial assessments.

Data Presentation: A Framework for Comparison

In the absence of specific long-term stability data for this compound, the following tables are presented as templates for organizing and comparing data from future stability studies. These tables are designed to provide a clear and structured overview of the critical parameters for assessing the stability of this compound in a typical oil-in-water (O/W) cream formulation, in comparison to a known stable compound, α-bisabolol.

Table 1: Long-Term Stability of this compound vs. α-Bisabolol in an O/W Cream at 25°C / 60% RH (ICH Q1A Conditions)

Time PointParameterThis compound Formulationα-Bisabolol FormulationPlacebo FormulationAcceptance Criteria
Initial AppearanceHomogeneous, white creamHomogeneous, white creamHomogeneous, white creamHomogeneous, white cream
pH6.0 ± 0.26.0 ± 0.26.0 ± 0.25.5 - 6.5
Viscosity (cP)10,000 ± 50010,000 ± 50010,000 ± 500± 20% of initial value
This compound Assay (%)100.0N/AN/A90.0 - 110.0% of label claim
α-Bisabolol Assay (%)N/A100.0N/A90.0 - 110.0% of label claim
Known Degradant 1 (%)< 0.05N/AN/A≤ 0.2%
Total Degradants (%)< 0.1< 0.1< 0.1≤ 1.0%
3 Months ...............
6 Months ...............
12 Months ...............
24 Months ...............

Table 2: Accelerated Stability of this compound vs. α-Bisabolol in an O/W Cream at 40°C / 75% RH (ICH Q1A Conditions)

Time PointParameterThis compound Formulationα-Bisabolol FormulationPlacebo FormulationAcceptance Criteria
Initial AppearanceHomogeneous, white creamHomogeneous, white creamHomogeneous, white creamHomogeneous, white cream
pH6.0 ± 0.26.0 ± 0.26.0 ± 0.25.5 - 6.5
Viscosity (cP)10,000 ± 50010,000 ± 50010,000 ± 500± 20% of initial value
This compound Assay (%)100.0N/AN/A90.0 - 110.0% of label claim
α-Bisabolol Assay (%)N/A100.0N/A90.0 - 110.0% of label claim
Known Degradant 1 (%)< 0.05N/AN/A≤ 0.2%
Total Degradants (%)< 0.1< 0.1< 0.1≤ 1.0%
1 Month ...............
3 Months ...............
6 Months ...............

Experimental Protocols

To generate the data proposed in the tables above, the following detailed experimental protocols are recommended. These protocols are based on established guidelines for stability testing of cosmetic and pharmaceutical products[1][2][3].

Formulation Preparation

An oil-in-water (O/W) cream will be prepared as the base formulation. Three batches of the formulation will be manufactured:

  • This compound Formulation: Containing 1% (w/w) β-eudesmol.

  • α-Bisabolol Formulation: Containing 1% (w/w) α-bisabolol (as a comparator).

  • Placebo Formulation: Containing no active ingredient.

The oil phase, containing the active ingredient (or none for the placebo), emulsifiers, and emollients, will be heated to 75°C. The aqueous phase, containing water, humectants, and preservatives, will also be heated to 75°C. The oil phase will be slowly added to the aqueous phase with continuous homogenization to form the emulsion. The cream will be cooled to room temperature with gentle stirring.

Stability Study Conditions

The stability studies will be conducted according to the International Council for Harmonisation (ICH) Q1A (R2) guidelines[4][5].

  • Long-Term Stability: Samples will be stored at 25°C ± 2°C / 60% RH ± 5% RH for a period of 24 months.

  • Accelerated Stability: Samples will be stored at 40°C ± 2°C / 75% RH ± 5% RH for a period of 6 months.

Samples will be withdrawn at specified time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months for long-term; 0, 1, 3, and 6 months for accelerated) for analysis.

Analytical Methods

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification of the active ingredient and its degradation products.

  • HPLC Method for this compound and α-Bisabolol Assay:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Sample Preparation: An appropriate amount of the cream will be accurately weighed and dissolved in a suitable solvent (e.g., methanol). The solution will be sonicated and then centrifuged to remove excipients. The supernatant will be filtered through a 0.45 µm filter before injection.

    • Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

  • Physical and Chemical Tests:

    • Appearance: Visual inspection for changes in color, odor, and phase separation.

    • pH: Measured using a calibrated pH meter.

    • Viscosity: Measured using a rotational viscometer.

    • Microbial Limits: Tested according to standard pharmacopeial methods.

Mandatory Visualization

Hypothetical Degradation Pathway of this compound

The following diagram illustrates a hypothetical degradation pathway for this compound under oxidative and photolytic stress conditions. As a tertiary alcohol, this compound's hydroxyl group and the double bond in the ring are potential sites for degradation.

G This compound β-Eudesmol Oxidation Oxidation (e.g., H₂O₂) This compound->Oxidation Photodegradation Photodegradation (UV light) This compound->Photodegradation Epoxidation_Product Epoxidation Product Oxidation->Epoxidation_Product Dehydration_Product Dehydration Product (Eudesma-4(15),10-diene) Photodegradation->Dehydration_Product Ring_Opening_Product Ring-Opening Product Photodegradation->Ring_Opening_Product G cluster_0 Formulation & Preparation cluster_1 Stability Storage cluster_2 Sample Analysis cluster_3 Data Analysis & Reporting Formulation Develop O/W Cream (this compound, Comparator, Placebo) Batch_Prep Prepare 3 Batches of Each Formulation Formulation->Batch_Prep Long_Term Long-Term Storage (25°C / 60% RH) Batch_Prep->Long_Term Accelerated Accelerated Storage (40°C / 75% RH) Batch_Prep->Accelerated Sampling Withdraw Samples at Time Points Long_Term->Sampling Accelerated->Sampling Physical_Tests Physical Tests (Appearance, pH, Viscosity) Sampling->Physical_Tests Chemical_Tests Chemical Tests (HPLC Assay, Degradants) Sampling->Chemical_Tests Data_Analysis Analyze Data & Determine Degradation Rates Physical_Tests->Data_Analysis Chemical_Tests->Data_Analysis Shelf_Life Predict Shelf-Life Data_Analysis->Shelf_Life Report Generate Comparison Guide Shelf_Life->Report

References

Safety Operating Guide

Proper Disposal of Eudesmol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and environmentally responsible disposal of Eudesmol is a critical aspect of laboratory operations. Adherence to proper disposal protocols is essential to protect personnel and the environment from potential harm. This guide provides detailed, step-by-step procedures for the disposal of this compound, in line with established safety and regulatory standards.

Hazard Profile and Safety Considerations

This compound is classified as a hazardous substance. It is harmful if swallowed and is recognized as being very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this compound waste is not disposed of through standard laboratory drains or mixed with general waste[1][2]. All waste must be handled in accordance with local, state, and federal regulations[3].

Quantitative Data Summary
Parameter Information Reference
GHS Classification Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1)[1]
Hazard Statements H302: Harmful if swallowed; H410: Very toxic to aquatic life with long lasting effects
Environmental Hazards Water hazard class 1 (Self-assessment): slightly hazardous for water. Do not allow undiluted product or large quantities of it to reach ground water, water course or sewage system.
Disposal Recommendation Must not be disposed of together with household garbage. Do not allow product to reach sewage system. Disposal must be made according to official regulations.

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols outline the necessary steps for the proper disposal of this compound waste in a laboratory setting. These procedures are designed to minimize risk and ensure regulatory compliance.

Waste Segregation and Collection
  • Do not mix: this compound waste should be collected separately from other waste streams to avoid incompatible chemical reactions.

  • Designated Container: Use a dedicated, properly labeled, and chemically compatible waste container for this compound waste. The container should be in good condition, leak-proof, and have a secure lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound". Include the date when the first waste was added.

  • Satellite Accumulation Area (SAA): Store the this compound waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel. The SAA must be inspected weekly for any signs of leakage.

Handling and Storage of this compound Waste
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound waste.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste. This prevents the release of vapors and potential spills.

  • Storage Limits: Do not exceed the maximum storage volume for hazardous waste in your SAA as defined by regulations (e.g., a maximum of 55 gallons of hazardous waste).

Disposal of Unused or Expired this compound
  • Waste Characterization: Unused or expired this compound must be treated as hazardous waste.

  • Disposal Pathway: Arrange for the disposal of the material through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. The recommended disposal method may include incineration in a licensed facility, potentially after being mixed with a suitable combustible material.

Decontamination and Disposal of Empty Containers
  • Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent capable of removing the residue. The rinsate must be collected and disposed of as hazardous waste.

  • Container Disposal: After triple rinsing and ensuring all hazardous residue is removed, the container labels should be defaced, and the container can then be disposed of as regular trash.

Spill Management
  • Minor Spills: For small spills, use dry cleanup procedures to avoid generating dust. The spilled material should be carefully swept or vacuumed up and placed in a clean, dry, sealable, and labeled container for disposal as hazardous waste.

  • Major Spills: In the event of a large spill, evacuate the area and alert your institution's emergency responders. Control personal contact by wearing appropriate protective clothing. Prevent the spillage from entering drains or water courses.

Mandatory Visualizations

The following diagrams illustrate the key workflows for the proper disposal of this compound.

Eudesmol_Disposal_Workflow cluster_generation Waste Generation & Collection cluster_disposal Disposal Pathway A This compound Waste Generated B Select Chemically Compatible Container A->B C Label Container: 'Hazardous Waste - this compound' B->C D Place in Designated Satellite Accumulation Area (SAA) C->D E Container Full or Waste No Longer Needed D->E F Contact Environmental Health & Safety (EHS) E->F G Arrange for Pickup by Licensed Waste Contractor F->G H Transport to Approved Waste Disposal Facility G->H Empty_Container_Disposal A Empty this compound Container B Triple Rinse with Appropriate Solvent A->B C Collect Rinsate as Hazardous Waste B->C D Deface or Remove Original Label B->D After Rinsing E Dispose of Container in Regular Trash D->E

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Eudesmol

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in drug development and scientific research, ensuring a safe environment is paramount. This guide provides immediate, essential safety and logistical information for handling Eudesmol, a sesquiterpenoid found in many essential oils. Adherence to these protocols is critical for minimizing exposure risks and ensuring proper disposal.

Personal Protective Equipment (PPE) for this compound

When handling this compound, a comprehensive approach to personal protection is necessary to prevent skin and eye irritation, inhalation, and ingestion.[1][2][3][4] The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or chemical goggles.[1]Protects against splashes and airborne particles that can cause serious eye irritation. Contact lenses should not be worn.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can cause irritation. Gloves should be inspected before use and changed frequently.
Body Protection Laboratory coat or impervious clothing.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area or under a fume hood. A NIOSH-approved respirator may be necessary for large quantities or if dust is generated.Minimizes inhalation of vapors or aerosols, which can be harmful.

Experimental Protocol: Safe Handling and Disposal of this compound

Follow these step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting.

1. Preparation and Handling:

  • Pre-Handling Check: Before starting any work, ensure that a safety shower and eye wash station are readily accessible.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Always wash hands thoroughly with soap and water after handling the compound and before leaving the lab.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, as well as inhalation of any dust or vapors.

  • Storage: Keep the this compound container tightly sealed when not in use. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

2. Spill Management:

  • Minor Spills: For small spills, immediately clean the area. Use dry clean-up procedures to avoid generating dust. Collect the spilled material and place it in a clean, dry, and properly labeled, sealable container for disposal.

  • Major Spills: In the event of a large spill, evacuate the area and alert emergency personnel. Only trained personnel wearing appropriate PPE should attempt to control and clean up the spill.

3. Disposal Plan:

  • Waste Collection: All this compound waste and contaminated materials (e.g., gloves, wipes) must be collected in a designated, labeled, and sealed container.

  • Disposal Method: Do not dispose of this compound with household garbage or pour it down the drain. Disposal must be in accordance with all applicable federal, state, and local environmental regulations. The recommended disposal methods are burial in a licensed landfill or incineration in a licensed facility.

  • Container Decontamination: Empty containers should be decontaminated before disposal. If not decontaminated, they must be disposed of as hazardous waste.

Workflow for Safe this compound Handling

The following diagram illustrates the logical flow of operations for safely handling this compound, from initial preparation to final disposal.

Eudesmol_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Review SDS B Don Appropriate PPE A->B C Ensure Proper Ventilation B->C D Weigh/Measure this compound C->D Proceed to Handling E Perform Experiment D->E F Securely Seal Container E->F J Spill Occurs E->J Potential Hazard G Clean Work Area F->G Proceed to Cleanup H Segregate Waste G->H I Dispose of Waste per Regulations H->I K Follow Spill Protocol J->K L First Aid as Needed K->L

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.